N-Carbamoylmaleimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dioxopyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c6-5(10)7-3(8)1-2-4(7)9/h1-2H,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFHEFZJPVCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187096 | |
| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3345-50-4 | |
| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3345-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Carbamylmaleimide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3345-50-4 | |
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| Record name | 3345-50-4 | |
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| Record name | 3345-50-4 | |
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| Record name | N-Carbamoylmaleimide | |
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| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |
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| Record name | 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |
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| Record name | N-CARBAMYLMALEIMIDE | |
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Foundational & Exploratory
The Synthesis and Purification of N-Carbamoylmaleimide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Carbamoylmaleimide in Modern Drug Development
This compound stands as a pivotal building block in the landscape of contemporary organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive maleimide moiety and a hydrogen-bonding carbamoyl group, renders it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and bioconjugates. The maleimide ring is a well-known Michael acceptor, readily undergoing conjugation with thiols, a reaction frequently exploited in the targeted delivery of therapeutics.[1][2][3][4] The carbamoyl group, on the other hand, can participate in various hydrogen bonding interactions, influencing the solubility, stability, and biological activity of the final molecule. This guide provides an in-depth exploration of the synthesis and purification of this compound, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.
Part 1: Synthesis of this compound
The synthesis of this compound is most effectively approached through a two-step process, commencing with the formation of an N-carbamylamic acid intermediate, followed by a cyclodehydration to yield the target maleimide. This strategy ensures high yields and minimizes the formation of side products.
Step 1: Synthesis of N-Carbamylmaleamic Acid
The initial and critical step in the synthesis of this compound is the preparation of its amic acid precursor, N-Carbamylmaleamic acid. This is achieved through the reaction of maleic anhydride with urea in a suitable solvent.[5] The choice of solvent is crucial to facilitate the reaction and allow for the crystallization of the product upon formation. Glacial acetic acid has been demonstrated to be an effective medium for this transformation.[5]
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of urea acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding N-carbamylmaleamic acid.
Caption: Reaction mechanism for the formation of N-Carbamylmaleamic Acid.
Experimental Protocol: Synthesis of N-Carbamylmaleamic Acid
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) and urea (1.0 eq) in glacial acetic acid.[5]
-
Reaction Conditions: Heat the reaction mixture to 50°C with continuous stirring.[5]
-
Crystallization: Maintain the temperature for approximately 12 hours, during which the N-Carbamylmaleamic acid will begin to crystallize out of the solution.[5]
-
Isolation: After the reaction period, allow the mixture to cool to room temperature and then let it stand overnight to ensure complete crystallization.[5]
-
Filtration and Washing: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold glacial acetic acid to remove any unreacted starting materials.
-
Drying: Dry the purified N-Carbamylmaleamic acid in a vacuum oven at 50°C to a constant weight. A typical yield for this reaction is approximately 51%.[5]
Step 2: Cyclodehydration of N-Carbamylmaleamic Acid to this compound
The second step involves the cyclization of the N-Carbamylmaleamic acid intermediate to form the desired this compound. This is an intramolecular dehydration reaction, which can be achieved using various dehydrating agents or by azeotropic removal of water. A common and effective method involves the use of a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate.[6]
Reaction Mechanism:
The cyclodehydration proceeds by the activation of the carboxylic acid group of the amic acid, followed by an intramolecular nucleophilic attack by the amide nitrogen, leading to the formation of the five-membered imide ring and the elimination of a water molecule.
Caption: Cyclodehydration of N-Carbamylmaleamic Acid to this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend the dried N-Carbamylmaleamic acid (1.0 eq) in acetic anhydride (used as both reagent and solvent).
-
Catalyst Addition: Add a catalytic amount of anhydrous sodium acetate.
-
Reaction Conditions: Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude this compound and hydrolyze the excess acetic anhydride.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at a low temperature to avoid decomposition.
Part 2: Purification of this compound
The purification of this compound is a critical step to ensure its suitability for subsequent applications. Due to the presence of the polar carbamoyl group, the compound exhibits moderate to high polarity, which dictates the choice of purification technique.
Purification Strategies
Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.
Caption: General workflow for the purification of this compound.
1. Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent system can be identified.[7][8][9][10] The ideal solvent will dissolve the this compound sparingly at room temperature but readily at an elevated temperature, while the impurities remain either insoluble or highly soluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test a range of solvents (e.g., water, ethanol, ethyl acetate, and mixtures thereof) to find an appropriate system.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Decoloration (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
2. Column Chromatography
For mixtures containing impurities with polarities similar to the product, column chromatography is the preferred method of purification.[11][12][13][14] Given the polarity of this compound, a normal-phase silica gel column is typically employed.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.[14]
-
Mobile Phase Selection: Determine a suitable eluent system using TLC. A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is often effective. For highly polar compounds, the addition of a small amount of a basic modifier like triethylamine or a polar modifier like acetic acid may be necessary to prevent streaking.[15]
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Part 3: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic signals for the two equivalent protons on the maleimide double bond (typically a singlet in the range of 6.5-7.0 ppm) and the protons of the carbamoyl group (a broad singlet for the NH₂ protons).[16][17][18] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the imide (around 170 ppm), the olefinic carbons of the maleimide ring (around 134 ppm), and the carbonyl carbon of the carbamoyl group.[16][19][17][20] |
| FT-IR Spectroscopy | The infrared spectrum should display characteristic absorption bands for the imide C=O stretching (asymmetric and symmetric stretches, typically around 1770 and 1700 cm⁻¹, respectively), the N-H stretching of the carbamoyl group (around 3400-3200 cm⁻¹), and the C=C stretching of the maleimide ring (around 1600 cm⁻¹).[21][22][23][24] |
| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of this compound.[25][26][27][28][29] |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Conclusion
The synthesis and purification of this compound, while requiring careful execution, are achievable through well-established organic chemistry principles. The two-step synthesis via the amic acid intermediate provides a reliable route to this valuable building block. Subsequent purification by recrystallization or column chromatography, tailored to the specific impurity profile, is crucial for obtaining a high-purity product. The comprehensive analytical characterization outlined in this guide serves as a robust framework for verifying the successful synthesis and purity of this compound, thereby enabling its confident use in downstream applications in drug discovery and materials science.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Maleimide - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 25. Fast atom bombardment tandem mass spectrometric analysis of N-carbamoylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The use of 18O-exchange and base-catalyzed N-dealkylation with liquid chromatography/tandem mass spectrometry to identify carbinolamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. Mass spectra of N-substituted cantharidinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Carbamoylmaleimide: An In-depth Technical Guide to Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
N-Carbamoylmaleimide (NCM) is a versatile chemical entity that holds significant interest for researchers in organic synthesis, medicinal chemistry, and drug development. Its unique structural features, particularly the electrophilic maleimide ring coupled with a carbamoyl group, impart a distinct reactivity profile that can be harnessed for a variety of applications, from the synthesis of complex heterocyclic scaffolds to the development of targeted covalent inhibitors. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering insights into its behavior and practical guidance for its application in a research setting.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.
Structural and Molecular Information
This compound is characterized by a five-membered maleimide ring substituted with a carbamoyl group at the nitrogen atom. The IUPAC name for this compound is 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide.[1]
Table 1: Key Molecular and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₃ | [1][2] |
| Molecular Weight | 140.10 g/mol | [2] |
| CAS Number | 3345-50-4 | [1][2] |
| Appearance | White to cream crystals or powder | [1] |
| Melting Point | 157-160°C | [2] |
| InChI Key | BNPFHEFZJPVCCE-UHFFFAOYSA-N | [1] |
| SMILES | NC(=O)N1C(=O)C=CC1=O | [1] |
Solubility and Stability
Information regarding the specific solubility of this compound in various organic solvents is not extensively detailed in the provided search results. However, based on its polar nature, it is expected to have moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its stability is a critical consideration for storage and handling. Like many maleimide derivatives, NCM is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis of the maleimide ring.[3]
The Reactive Landscape of this compound
The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This makes it a prime candidate for a variety of addition and cycloaddition reactions.
Michael Addition: A Gateway to Functionalization
The cornerstone of this compound's reactivity lies in its role as a Michael acceptor. The electron-withdrawing nature of the two adjacent carbonyl groups polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.[4][5] This conjugate addition, known as the Michael reaction, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[4]
A wide range of nucleophiles, or "Michael donors," can participate in this reaction, including:
-
Thiols: The reaction of maleimides with thiols (e.g., from cysteine residues in proteins) is a particularly rapid and selective process, forming a stable thioether linkage.[6][7] This reaction is a cornerstone of bioconjugation chemistry.[6]
-
Amines: Primary and secondary amines can also act as Michael donors, although the reaction is generally slower than with thiols and can be pH-dependent.[8]
-
Enolates: Stabilized carbanions, such as those derived from β-ketoesters and malonates, readily add to the maleimide double bond.[4]
The general mechanism for the Michael addition to this compound is depicted below:
Caption: General workflow of a Michael addition reaction with NCM.
Cycloaddition Reactions: Building Ring Systems
The double bond of this compound can also participate in cycloaddition reactions, providing a route to more complex cyclic structures.[2] These reactions involve the concerted or stepwise formation of a new ring from two or more unsaturated molecules.[9]
-
[4+2] Cycloaddition (Diels-Alder Reaction): this compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[9] The electron-deficient nature of the maleimide double bond makes it a good dienophile for reactions with electron-rich dienes.
-
[2+2] Photocycloaddition: In the presence of ultraviolet light, N-alkyl maleimides can undergo [2+2] cycloaddition with alkenes to form cyclobutane derivatives.[10] While this has been demonstrated for N-alkyl maleimides, the potential for this compound to undergo similar reactions is an area for further investigation.
-
1,3-Dipolar Cycloaddition: The maleimide double bond can also react with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings.[11]
Caption: Cycloaddition pathways involving this compound.
Applications in Drug Development and Bioconjugation
The unique reactivity of this compound and related maleimides makes them valuable tools in the field of drug development and bioconjugation.
Covalent Inhibitors
Covalent inhibitors are small molecules that form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[12] The maleimide moiety is a well-established "warhead" for targeted covalent inhibitors, reacting with nucleophilic amino acid residues, most commonly cysteine, within the protein's active site.[13][14] This approach can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors.[15] this compound, with its reactive maleimide core, serves as a valuable scaffold for the design of such inhibitors.
Bioconjugation
The highly selective and efficient reaction of maleimides with thiols at physiological pH makes them ideal reagents for bioconjugation.[6][16] This chemistry is widely used to link biomolecules, such as antibodies, peptides, and nucleic acids, to other molecules, including fluorescent dyes, drugs, and solid supports. The resulting thioether bond is generally stable, ensuring the integrity of the conjugate.[6] While this compound itself may not be the most common bioconjugation reagent, its fundamental reactivity is representative of the broader class of maleimide-based crosslinkers.
Experimental Protocols
The following are generalized, step-by-step protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Michael Addition of a Thiol to this compound
-
Dissolution: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or a buffered aqueous solution at pH 6.5-7.5).
-
Nucleophile Addition: Add the thiol-containing compound to the solution of this compound. A slight molar excess of the thiol may be used to ensure complete consumption of the maleimide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. The product can be isolated by standard techniques such as extraction, precipitation, or chromatography.
General Protocol for a Diels-Alder Reaction with this compound
-
Reactant Combination: In a suitable reaction vessel, combine this compound and the diene in an appropriate solvent (e.g., toluene, xylene, or dichloromethane).
-
Thermal Conditions: Heat the reaction mixture to the desired temperature. The optimal temperature will depend on the reactivity of the diene and may range from room temperature to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17][18]
-
Handling: Avoid contact with skin, eyes, and clothing.[17] In case of contact, rinse the affected area thoroughly with water.[18]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[2][3]
Conclusion
This compound is a valuable and reactive building block in organic synthesis and medicinal chemistry. Its well-defined reactivity, centered around the electrophilic maleimide ring, allows for predictable and efficient functionalization through Michael additions and cycloaddition reactions. For researchers and drug development professionals, a solid understanding of the chemical properties and reactivity of this compound opens up a wide range of possibilities for the synthesis of novel compounds with potential therapeutic applications.
References
- 1. This compound, tech. 90% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound [myskinrecipes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 13. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
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- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the N-Carbamoylmaleimide Reaction with Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Carbamoylmaleimide (NCM) is a reactive molecule of significant interest in biochemistry and drug development, primarily due to its specific and efficient reaction with thiol groups. This guide provides a comprehensive technical overview of the core mechanism of action between NCM and thiols, predominantly found in cysteine residues of proteins. We will explore the underlying principles of the Michael addition reaction, delve into the critical parameters that govern its kinetics and specificity, and discuss potential side reactions and the stability of the resulting adduct. Furthermore, this guide furnishes detailed, field-proven experimental protocols for monitoring the reaction and characterizing its products, underpinned by the causality behind methodological choices. This document is intended to serve as an authoritative resource for scientists leveraging NCM chemistry in bioconjugation, covalent inhibitor design, and the study of protein carbamylation.
Introduction: The Significance of the NCM-Thiol Interaction
Maleimides are a class of organic compounds that have become indispensable tools in chemical biology and pharmaceutical sciences. Their utility stems from their highly selective and rapid reaction with sulfhydryl (thiol) groups under mild, physiological conditions.[1] this compound (NCM) is a specific maleimide derivative of particular importance. It is endogenously formed from the reaction of maleimide with isocyanic acid, which is in equilibrium with urea. Elevated levels of NCM and its derivatives are associated with uremia, where protein carbamylation is a significant post-translational modification linked to the pathophysiology of chronic kidney disease.[2][3][4]
Understanding the precise mechanism of how NCM interacts with thiols is crucial for two primary reasons:
-
Bioconjugation and Drug Development: The maleimide moiety is widely used to covalently link drugs, probes (like fluorescent dyes), or polymers (like PEG) to proteins and peptides, typically at cysteine residues.[1] Designing effective antibody-drug conjugates (ADCs) or targeted covalent inhibitors relies on a deep understanding of this conjugation chemistry.
-
Biomarker Research: The reaction product of NCM with protein thiols can serve as a biomarker for protein carbamylation, a key indicator of uremic toxicity and other inflammatory diseases.[2][3][5]
This guide will dissect the chemical principles of this reaction, providing the foundational knowledge required for its successful application and study.
The Core Mechanism: A Thiol-Michael Addition Reaction
The reaction between this compound and a thiol-containing compound (represented as R-SH, e.g., cysteine) is a classic example of a Michael addition (or 1,4-conjugate addition).[1] This reaction is highly efficient and chemoselective for thiols within a specific pH range.[6]
The key steps are as follows:
-
Thiol Deprotonation: The reaction is initiated by the deprotonation of the thiol group (R-SH) to form the much more nucleophilic thiolate anion (R-S⁻). This equilibrium is highly pH-dependent.[7]
-
Nucleophilic Attack: The thiolate anion attacks one of the electrophilic carbon atoms of the activated double bond within the maleimide ring.[1]
-
Protonation and Adduct Formation: The resulting carbanion intermediate is rapidly protonated by a solvent molecule (like water), leading to the formation of a stable thioether bond. The final product is a thiosuccinimide adduct.[6]
The overall reaction is prized for its speed and specificity, often considered a "click chemistry" reaction due to its efficiency under benign conditions.[6]
Caption: NCM-Thiol Michael Addition Mechanism
Reaction Kinetics and Controlling Parameters
The efficiency and specificity of the NCM-thiol reaction are not absolute and are governed by several critical parameters. Understanding these factors is essential for optimizing conjugation protocols and interpreting experimental results.
The Decisive Role of pH
pH is the most critical factor influencing the reaction. The optimal pH range for a selective and efficient maleimide-thiol conjugation is 6.5 to 7.5 .[7][8]
-
Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is significantly reduced because the equilibrium favors the protonated thiol (R-SH). This leads to a dramatically slower reaction rate.[7] The pKa of a typical cysteine thiol is around 8.5, meaning at lower pH, very little of the highly nucleophilic thiolate is present.
-
Above pH 7.5: The reaction loses its chemoselectivity. At higher pH, primary amines (such as the ε-amino group of lysine residues) become deprotonated and increasingly nucleophilic, leading to competitive side reactions with the maleimide.[6][7] Furthermore, the maleimide ring itself becomes more susceptible to hydrolysis at alkaline pH, which inactivates the reagent.[8]
At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the optimal window for specificity.[6][7]
Influence of Solvent and Temperature
The reaction proceeds well in polar solvents like water, DMSO, and DMF without needing a catalyst.[6] These solvents help stabilize the charged thiolate species, which is the active nucleophile. For storage, maleimide reagents are best kept in a dry, aprotic solvent like DMSO or DMF to prevent premature hydrolysis.[6][8] As with most chemical reactions, increasing the temperature will increase the reaction rate, though most bioconjugation reactions are performed at room temperature to maintain protein stability.
Quantitative Reaction Parameters
The reaction between maleimides and small-molecule thiols like cysteine is typically very fast, often reaching completion in minutes.[9]
| Parameter | Optimal Value/Range | Rationale & Key Considerations | Source(s) |
| pH for Selective Thiol Reaction | 6.5 - 7.5 | Balances sufficient thiolate concentration for reactivity while minimizing side reactions with amines and maleimide hydrolysis. | [6],[8],[7] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Standard range to ensure protein stability. Lower temperatures will slow the reaction rate. | [9] |
| Molar Excess of Maleimide | 10:1 to 20:1 (Maleimide:Protein) | A common starting point to drive the reaction to completion. Must be optimized for each specific protein to avoid off-target modification. | [8] |
| Recommended Solvents | Aqueous Buffers (e.g., HEPES, PBS), DMSO, DMF | Polar solvents facilitate the formation of the reactive thiolate ion. Organic solvents are used for storage to prevent hydrolysis. | [6],[8] |
Stability of the Adduct and Potential Side Reactions
While the thiosuccinimide adduct is generally considered stable, it is not impervious to degradation, which can have significant implications for applications like ADCs.
Hydrolysis
The maleimide ring itself can undergo hydrolysis, opening the ring to form an unreactive maleamic acid derivative.[8] This reaction is accelerated at neutral to high pH.[8] Crucially, if hydrolysis occurs before the thiol addition, the maleimide is inactivated. However, if the thiosuccinimide adduct is formed first, subsequent hydrolysis of the ring can occur, which can actually increase the stability of the conjugate by preventing the reverse reaction.[6][10]
Retro-Michael Reaction
The Michael addition is a reversible reaction. The thiosuccinimide adduct can undergo a retro-Michael reaction , particularly in the presence of other nucleophiles like glutathione (GSH) in a cellular environment.[11][12] This can lead to the transfer of the conjugated payload from its target protein to other thiols, which is a major concern for the stability of ADCs in vivo.[12]
Thiazine Rearrangement
When conjugation occurs at an N-terminal cysteine residue, the newly formed thiosuccinimide can undergo an intramolecular rearrangement. The free N-terminal amine attacks a carbonyl group on the succinimide ring, leading to the formation of a stable six-membered thiazine ring.[1][13] This rearrangement is more prominent at or above physiological pH.[13] While this creates a stable linkage, it alters the chemical structure of the adduct, which can be an unexpected outcome.
Caption: Reaction Pathways of NCM with Thiols
Experimental Protocols: A Self-Validating Workflow
A robust experimental plan involves not only performing the reaction but also validating its progress and confirming the identity of the final product. This workflow ensures trustworthiness in the results.
Caption: Experimental Workflow
Protocol: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
-
Principle (The "Why"): This protocol provides a real-time, quantitative measure of the reaction. The maleimide group has a characteristic UV absorbance maximum around 300-302 nm.[14][15] As the thiol reacts with the double bond, this conjugation is lost, leading to a decrease in absorbance at this wavelength.[16] By monitoring this decrease over time, we can directly calculate the reaction rate. This serves as a self-validating system for reaction completion.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffered solution at the desired pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). Causality: A well-buffered system is critical to prevent pH drifts that would alter reaction kinetics.
-
Prepare a stock solution of the NCM reagent in a dry organic solvent (e.g., 10 mM in DMSO).[8]
-
Prepare a solution of the thiol-containing protein of known concentration in the reaction buffer.
-
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to read absorbance at 302 nm.
-
Blank the instrument using the reaction buffer.
-
-
Data Acquisition:
-
Add the protein solution to a cuvette.
-
Initiate the reaction by adding a small volume of the NCM stock solution (e.g., a 10-fold molar excess). Mix quickly and thoroughly.
-
Immediately begin recording the absorbance at 302 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 30 minutes) or until the absorbance value stabilizes.
-
-
Data Analysis:
-
Plot Absorbance (302 nm) vs. Time. The point at which the curve plateaus indicates the reaction has reached completion.
-
The rate of reaction can be determined from the slope of the initial phase of the curve.
-
-
Protocol: Characterization of the NCM-Thiol Adduct by Mass Spectrometry
-
Principle (The "Why"): While UV-Vis confirms the consumption of the maleimide, it does not confirm the identity of the product. Mass spectrometry (MS) provides definitive proof of the covalent adduct formation by measuring the precise molecular weight of the modified protein or its constituent peptides.[17][18] This step is crucial for validating that the desired modification has occurred and for identifying any potential side-products.
-
Step-by-Step Methodology:
-
Reaction and Quenching:
-
Perform the conjugation reaction as described above.
-
Once the reaction is deemed complete (by UV-Vis or a set time), it can be quenched by adding a small-molecule thiol (like excess cysteine or β-mercaptoethanol) to consume any remaining NCM.
-
-
Sample Preparation (Bottom-Up Proteomics):
-
Remove excess reagents via buffer exchange or dialysis.
-
Denature the protein (e.g., with urea), reduce existing disulfide bonds (e.g., with DTT), and alkylate non-conjugated cysteines (e.g., with iodoacetamide). Causality: This standard proteomics workflow ensures that the only modified cysteine is the one that reacted with NCM and prepares the protein for enzymatic digestion.
-
Digest the protein into smaller peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
-
-
Data Interpretation:
-
Search the MS/MS data against the protein's sequence using specialized software.
-
Specifically look for peptides containing cysteine with a mass modification corresponding to the addition of the NCM molecule. The software will identify the specific peptide and confirm the site of modification.
-
-
Conclusion
The reaction of this compound with thiols is a powerful and versatile tool in the scientist's arsenal. Its efficacy is rooted in the principles of Michael addition chemistry, offering rapid and highly selective conjugation under physiological conditions. However, its application requires a nuanced understanding of the factors that govern its behavior. By carefully controlling pH, being mindful of adduct stability, and employing a robust, self-validating experimental workflow that combines kinetic monitoring with mass spectrometric characterization, researchers can harness the full potential of this important chemical reaction. This guide provides the foundational knowledge and practical protocols to achieve reliable and reproducible results in drug development, bioconjugation, and biomarker discovery.
References
- 1. bachem.com [bachem.com]
- 2. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 3. Protein Carbamylation: Chemistry, Pathophysiological Involvement, and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea and protein carbamylation in ESRD: Surrogate markers or partners in crime? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. Maleimide Assays | AAT Bioquest [aatbio.com]
- 16. rsc.org [rsc.org]
- 17. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Introduction: The Role of N-Carbamoylmaleimide in Bioconjugation
An In-Depth Technical Guide to the Stability and Storage of N-Carbamoylmaleimide
This compound (NCM) is a thiol-reactive chemical crosslinker used extensively in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Its maleimide moiety provides a highly selective reaction target for sulfhydryl groups, commonly found in cysteine residues of proteins and peptides. The N-carbamoyl group modifies the electronic properties of the maleimide ring, influencing its reactivity and stability. Understanding the chemical stability and optimal storage conditions of NCM is not merely a matter of laboratory housekeeping; it is fundamental to ensuring the reproducibility, efficacy, and safety of the resulting conjugates. This guide provides a comprehensive overview of the factors governing NCM stability, protocols for its handling and assessment, and field-proven insights to maximize its utility in research and development.
Part 1: The Chemical Stability of this compound
The utility of any maleimide-based reagent is dictated by the integrity of the maleimide ring. The primary degradation pathway for N-substituted maleimides, including NCM, in aqueous environments is hydrolysis.[1][2] This process involves the opening of the five-membered ring to form the corresponding N-substituted maleamic acid, a species that is no longer reactive toward thiol groups.
The Mechanism of Hydrolysis
The hydrolysis of the maleimide ring is a pH-dependent process, catalyzed by hydroxide ions in neutral to alkaline conditions.[2] The reaction proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the maleimide ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the C-N bond within the ring and yielding the maleamic acid product.
The rate of this hydrolysis is significantly influenced by the nature of the substituent on the maleimide nitrogen. Electron-withdrawing groups on the N-substituent increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis.[3][4][5] The carbamoyl group (-CONH₂) in NCM is electron-withdrawing, which suggests that NCM is more prone to hydrolysis compared to N-alkylmaleimides under similar conditions.[2][3]
Caption: Hydrolysis pathway of this compound.
Factors Influencing Stability
The stability of solid NCM and its solutions is governed by several environmental factors. Adherence to proper handling protocols is critical to prevent premature degradation and ensure the validity of experimental outcomes.
| Factor | Impact on Stability | Rationale & Causality |
| Moisture/Humidity | High Impact | NCM is moisture-sensitive. Water is a direct reactant in the hydrolysis pathway. Exposure of solid NCM to atmospheric humidity can lead to clumping and gradual degradation, reducing its purity over time. |
| pH (in solution) | High Impact | The rate of maleimide ring hydrolysis is highly pH-dependent. Stability is greatest at acidic pH (pH < 6.5). The rate increases significantly at neutral and, more dramatically, at alkaline pH (pH > 7.5) due to the increased concentration of hydroxide ions.[2][4] |
| Temperature | Medium Impact | Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[2] For solid NCM, elevated temperatures can also promote other decomposition pathways. Long-term storage should be at low temperatures. |
| Light | Low to Medium Impact | While hydrolysis is the primary concern, some complex organic molecules can be susceptible to photobleaching or photo-induced degradation.[6][7] Protecting NCM from light is a standard precaution for ensuring the long-term integrity of reactive reagents. |
Part 2: Recommended Storage and Handling Protocols
Proper storage and handling are essential to preserve the chemical integrity of this compound. The following protocols are based on established best practices for reactive chemical reagents.[6][7]
Long-Term Storage of Solid this compound
For optimal long-term stability, solid this compound should be stored under conditions that minimize exposure to moisture, heat, and light.
-
Temperature: Store at -20°C. This low temperature significantly slows the rate of any potential degradation reactions.
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen). This displaces atmospheric moisture and oxygen, providing an extra layer of protection.
-
Container: Use a tightly sealed, opaque vial. Amber glass vials are ideal. Ensure the container cap provides an excellent seal to prevent moisture ingress.[6]
-
Location: Store in a desiccator, even when inside a freezer. This provides a dry environment, which is critical when the container is removed from the freezer and equilibrating to room temperature, as it prevents condensation on the container's exterior and interior.
Preparation and Storage of Stock Solutions
Due to the susceptibility of the maleimide group to hydrolysis, it is strongly recommended to prepare NCM solutions fresh for each experiment. If a stock solution must be prepared and stored, extreme care must be taken.
Protocol: Preparation of NCM Stock Solution
-
Reagent Equilibration: Remove the NCM vial from the -20°C freezer and place it in a desiccator. Allow it to warm completely to room temperature before opening (this typically takes 30-60 minutes). This step is critical to prevent atmospheric moisture from condensing onto the cold solid reagent upon opening the vial.
-
Solvent Selection: Choose a dry, amine-free, anhydrous organic solvent. Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are common choices. Ensure the solvent is from a freshly opened bottle or has been properly stored over molecular sieves to maintain its anhydrous state.
-
Dissolution: Under a chemical fume hood, weigh the required amount of NCM and promptly dissolve it in the chosen anhydrous solvent to the desired concentration (e.g., 10 mM).
-
Short-Term Storage: If the stock solution is not for immediate use, it must be protected from moisture. Aliquot the solution into single-use volumes in vials with tight-fitting caps containing septa.[6][7] Store these aliquots at -20°C or -80°C, protected from light. The use of single-use aliquots prevents contamination and degradation of the entire stock from repeated freeze-thaw cycles and moisture introduction.[6]
Note: Never store NCM in aqueous buffers.[8] Buffers containing primary amines (like Tris or glycine) must be avoided as they will react with the maleimide.
Part 3: Assessing the Stability and Purity of this compound
Verifying the purity of NCM before use in a critical experiment, such as an ADC conjugation, is a self-validating step that ensures predictable and reproducible results. Reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective analytical method for this purpose.
Caption: Recommended workflow for NCM reagent management.
Protocol: Purity Assessment by RP-HPLC
This protocol provides a general framework. Specific parameters like column type, gradient, and flow rate should be optimized for the available instrumentation.
-
System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Detector: UV detector set to an appropriate wavelength for the maleimide chromophore (e.g., 220 nm and/or 302 nm).
-
-
Sample Preparation:
-
Prepare a fresh solution of NCM in the chosen anhydrous solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution with Mobile Phase A to a final concentration suitable for injection (e.g., 50 µg/mL).
-
-
Chromatographic Run:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the prepared sample (e.g., 10 µL).
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 5-95% B over 20 minutes).
-
Monitor the elution profile.
-
-
Data Analysis:
-
The intact this compound will elute as a sharp, primary peak.
-
The hydrolyzed maleamic acid product is more polar and will typically elute earlier than the parent compound.
-
Integrate the peak areas. The purity can be calculated as: (Area of NCM Peak / Total Area of All Peaks) * 100%.
-
For critical applications, a purity of >95% is recommended. If significant earlier-eluting peaks are observed, it is a strong indication of hydrolysis, and the reagent should be discarded.
-
Conclusion
This compound is a valuable reagent whose performance is inextricably linked to its chemical stability. The primary vulnerability of NCM is the hydrolysis of its maleimide ring, a reaction accelerated by moisture, alkaline pH, and elevated temperatures. By implementing stringent storage and handling protocols—specifically, storing the solid reagent at -20°C under dry, inert conditions and preparing solutions fresh in anhydrous, amine-free solvents—researchers can safeguard its integrity. Routine purity assessment via RP-HPLC provides a robust quality control measure, ensuring that bioconjugation experiments are both reproducible and reliable. Adherence to these principles is essential for professionals in drug development and chemical biology to harness the full potential of this important crosslinking agent.
References
- 1. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 7. stressmarq.cn.com [stressmarq.cn.com]
- 8. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N-Carbamoylmaleimide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Versatile Reagent
N-Carbamoylmaleimide stands as a pivotal reagent in the realms of bioconjugation, medicinal chemistry, and polymer science. Its unique chemical architecture, featuring a reactive maleimide ring and a carbamoyl group, offers a versatile platform for the synthesis of innovative therapeutics and advanced materials. However, the full potential of this compound can only be harnessed with a thorough understanding of its solubility characteristics. The ability to effectively dissolve and control the stability of this compound is a critical first step in any successful application, from designing robust synthetic routes to formulating effective drug delivery systems.[1]
This in-depth technical guide moves beyond a simple compilation of data. It is designed to provide you, the researcher, with a comprehensive understanding of the principles governing the solubility of this compound. We will delve into the theoretical underpinnings of solubility, offer predictive insights into its behavior in a range of common solvents, and provide detailed, field-proven experimental protocols for you to determine its solubility in your specific systems. This guide is structured to empower you with the knowledge to not only use this compound effectively but also to troubleshoot and optimize your experimental conditions with confidence.
The Molecular Persona of this compound: A Prelude to its Solubility Behavior
To comprehend the solubility of this compound, we must first appreciate its molecular structure and inherent chemical properties.
Chemical Structure:
-
IUPAC Name: 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide[2]
-
Molecular Formula: C₅H₄N₂O₃[2]
-
Molecular Weight: 140.10 g/mol [3]
-
Appearance: White to cream crystals or powder[2]
-
Melting Point: 157-160°C[3]
The this compound molecule possesses both polar and non-polar characteristics. The maleimide ring itself is relatively non-polar, while the two carbonyl groups and the carbamoyl group (-CONH₂) introduce significant polarity and the capacity for hydrogen bonding. This dual nature is the primary determinant of its solubility across a spectrum of solvents.
The Science of Solubility: "Like Dissolves Like" and Beyond
The age-old adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[4] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The key intermolecular forces at play are:
-
Van der Waals forces (Dispersion forces): Present in all molecules, these are the primary forces in non-polar compounds.
-
Dipole-dipole interactions: Occur between polar molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).
Predicting Solubility with Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen bonding): Energy from hydrogen bonds.
Qualitative and Predictive Solubility Profile of this compound
Based on its molecular structure and the principles of solubility, we can predict the solubility of this compound in various classes of solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carbamoyl and carbonyl groups can form strong hydrogen bonds with protic solvents. However, the maleimide ring may limit solubility in highly polar protic solvents like water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents have large dipole moments and can engage in strong dipole-dipole interactions with this compound. The absence of strong solvent-solvent hydrogen bonding (compared to protic solvents) facilitates dissolution. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of this compound makes it incompatible with non-polar solvents where only weak van der Waals forces are present. |
A Note on Temperature Effects: For most solid solutes, solubility increases with temperature.[6][7][8][9][10] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. Therefore, heating is expected to increase the solubility of this compound in most solvents.
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are valuable, empirical determination of solubility is essential for precise and reproducible research. The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13][14]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of this compound solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for determining this compound solubility via the shake-flask method.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.
-
Dissolution: Add a known volume or mass of the solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker at a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. For finer particles, centrifugation is recommended.
-
Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of this compound by comparing its peak area to a pre-established calibration curve.[15][16][17][18][19]
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Causality in Experimental Choices
-
Why excess solute? To ensure that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[6][7][8][9][10]
-
Why filtration or centrifugation? To remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.
-
Why HPLC-UV? It is a highly sensitive and specific method for quantifying the concentration of the dissolved solute, ensuring accurate results.
Stability Considerations: A Critical Parameter in Application
The utility of this compound is not only dictated by its solubility but also by its stability in a given solvent.
Hydrolytic Stability
The maleimide ring is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions in aqueous solutions.[2] This ring-opening reaction forms a maleamic acid derivative, which will have different chemical properties and reactivity.
Diagram of this compound Hydrolysis:
Caption: Hydrolysis of the maleimide ring in this compound.
For applications requiring long-term stability in aqueous media, it is advisable to work at a slightly acidic pH (e.g., pH 6.5) and at lower temperatures to minimize hydrolysis.
Protic vs. Aprotic Solvents
-
Protic Solvents: Solvents like water and alcohols can act as nucleophiles and may slowly react with the maleimide ring, especially at elevated temperatures.[20][21][22][23][24]
-
Aprotic Solvents: In general, this compound will exhibit greater stability in polar aprotic solvents like DMSO, DMF, and acetonitrile, as these solvents are less likely to participate in chemical reactions with the solute.
Conclusion: A Practical Framework for Success
The solubility of this compound is a multifaceted property governed by the interplay of its molecular structure and the nature of the solvent. While it exhibits favorable solubility in a range of polar aprotic solvents, its use in protic and particularly aqueous systems requires careful consideration of stability. This guide provides a robust framework for both predicting and experimentally determining the solubility of this compound. By understanding the underlying principles and employing the detailed protocols within, researchers can confidently and effectively utilize this versatile compound in their pursuit of scientific innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. quora.com [quora.com]
- 7. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. enamine.net [enamine.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. improvedpharma.com [improvedpharma.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. reddit.com [reddit.com]
- 22. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 23. youtube.com [youtube.com]
- 24. reddit.com [reddit.com]
The Definitive Spectroscopic Guide to N-Carbamoylmaleimide: A Handbook for Researchers
Abstract
N-Carbamoylmaleimide is a bifunctional chemical entity of significant interest in bioconjugation, medicinal chemistry, and materials science. Its reactivity is dictated by the interplay between the maleimide ring and the carbamoyl group. A thorough understanding of its structural and electronic properties is paramount for its effective application. This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, leveraging predictive data and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, enabling confident identification, purity assessment, and mechanistic studies involving this versatile molecule.
Introduction: The Significance of this compound
This compound possesses a unique molecular architecture, combining the Michael acceptor capabilities of the maleimide moiety with the hydrogen bonding potential of the carbamoyl group. The maleimide ring is a well-established reactive handle for selective cysteine bioconjugation, while the carbamoyl functional group can influence solubility, stability, and intermolecular interactions. This duality makes this compound a valuable building block in the synthesis of antibody-drug conjugates (ADCs), functionalized polymers, and various bioactive molecules.
Precise spectroscopic characterization is the cornerstone of utilizing this compound effectively. It allows for unambiguous structural verification, assessment of purity by identifying potential synthetic byproducts, and monitoring of its transformations in chemical and biological systems. This guide delves into the core spectroscopic techniques—NMR, IR, and MS—to provide a detailed electronic and vibrational portrait of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and electronic nature of the molecular framework.
Predicted ¹H NMR Spectrum of this compound
The proton NMR spectrum of this compound is predicted to be simple yet highly informative, characterized by two key signals.
-
Vinyl Protons (H-3, H-4): The two protons on the maleimide double bond are chemically and magnetically equivalent due to the molecule's symmetry. They are expected to appear as a sharp singlet. Their chemical shift is significantly influenced by the electron-withdrawing nature of the two adjacent carbonyl groups, placing the signal in the downfield region, predicted to be around δ 6.8-7.2 ppm . This characteristic singlet is a hallmark of symmetrically N-substituted maleimides.
-
Carbamoyl Protons (-NH₂): The two protons of the primary amide are also equivalent. Their chemical shift can be broad and is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. A broad singlet is anticipated in the range of δ 5.0-8.0 ppm .
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Vinyl (CH =CH ) | 6.8 - 7.2 | Singlet | 2H |
| Amide (-NH ₂) | 5.0 - 8.0 (Broad) | Singlet | 2H |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons. DMSO-d₆ is often preferred for its ability to slow down the exchange of amide protons, resulting in sharper signals.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Due to symmetry, only three distinct carbon signals are expected for this compound.
-
Maleimide Carbonyl Carbons (C-2, C-5): These two equivalent carbonyl carbons are the most deshielded due to the direct attachment of two electronegative atoms (oxygen and nitrogen). Their signal is predicted to appear in the range of δ 165-175 ppm .
-
Vinyl Carbons (C-3, C-4): The two equivalent olefinic carbons of the maleimide ring are also deshielded by the adjacent carbonyl groups. Their signal is expected around δ 130-140 ppm .
-
Carbamoyl Carbonyl Carbon (C=O): The carbonyl carbon of the carbamoyl group is in a similar electronic environment to the maleimide carbonyls and is predicted to resonate in the range of δ 150-160 ppm .
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Maleimide C=O | 165 - 175 |
| Vinyl C=C | 130 - 140 |
| Carbamoyl C=O | 150 - 160 |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).
-
Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans (hundreds to thousands) is necessary to obtain an adequate signal-to-noise ratio.
Caption: Correlation of this compound structure with predicted NMR shifts.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum of this compound
The IR spectrum of this compound will be dominated by the vibrational modes of its carbonyl and N-H bonds.
-
N-H Stretching: The N-H stretching vibrations of the primary amide are expected to appear as two distinct bands in the region of 3200-3400 cm⁻¹ . These correspond to the symmetric and asymmetric stretching modes. The presence of two peaks in this region is a strong indicator of a primary amide.
-
C=O Stretching: The carbonyl groups of the maleimide and carbamoyl moieties will give rise to strong absorption bands. Due to the cyclic nature and conjugation within the maleimide ring, its carbonyl stretching frequency is typically higher than that of a simple acyclic amide. We can predict three C=O stretching bands:
-
Asymmetric C=O stretch (maleimide): ~1770-1790 cm⁻¹ (strong)
-
Symmetric C=O stretch (maleimide): ~1700-1720 cm⁻¹ (strong)
-
C=O stretch (carbamoyl): ~1680-1700 cm⁻¹ (strong)
-
-
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the maleimide ring is expected to produce a medium-intensity band around 1600-1650 cm⁻¹ .
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amide typically appears as a medium to strong band in the region of 1590-1650 cm⁻¹ , which may overlap with the C=C stretching band.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3300 - 3400 | Medium |
| N-H Stretch (symmetric) | 3200 - 3300 | Medium |
| C=O Stretch (maleimide, asym) | 1770 - 1790 | Strong |
| C=O Stretch (maleimide, sym) | 1700 - 1720 | Strong |
| C=O Stretch (carbamoyl) | 1680 - 1700 | Strong |
| C=C Stretch (maleimide) | 1600 - 1650 | Medium |
| N-H Bend (amide) | 1590 - 1650 | Medium-Strong |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr for the pellet method) is first recorded. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.
Caption: Key functional groups and their predicted IR vibrational frequencies.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.
Predicted Mass Spectrum of this compound
The molecular weight of this compound (C₅H₄N₂O₃) is 140.02 g/mol . In a typical electron ionization (EI) mass spectrum, the following features are anticipated:
-
Molecular Ion Peak (M⁺˙): A peak at m/z = 140 corresponding to the intact molecule with one electron removed. The intensity of this peak will depend on the stability of the molecular ion.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Some plausible fragmentation pathways include:
-
Loss of HNCO (isocyanic acid): A common fragmentation for primary amides, leading to a fragment at m/z = 97 . This would correspond to the maleimide radical cation.
-
Loss of CO: Cleavage of a carbonyl group from the maleimide ring could result in a fragment at m/z = 112 .
-
Loss of the carbamoyl group (•CONH₂): This would lead to a fragment at m/z = 96 , corresponding to the maleimide ring.
-
Retro-Diels-Alder (RDA) type fragmentation: While less common for the maleimide ring itself, cleavage of the ring can occur, leading to smaller fragments.
-
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Identity |
| 140 | [M]⁺˙ (Molecular Ion) |
| 112 | [M - CO]⁺˙ |
| 97 | [M - HNCO]⁺˙ |
| 96 | [M - •CONH₂]⁺ |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For less volatile compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is a common alternative.
-
Ionization: Electron ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing rich structural information. Soft ionization techniques like ESI or chemical ionization (CI) can be used to enhance the observation of the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Caption: Predicted mass spectral fragmentation pathways for this compound.
Synthesis and Potential Impurities
This compound is typically synthesized from maleic anhydride and urea. A common synthetic route involves the reaction of these two precursors, often with a dehydrating agent or under thermal conditions to facilitate the cyclization and formation of the imide ring.
Potential impurities that could be observed in the spectra include:
-
Maleic Anhydride: Unreacted starting material.
-
Urea: Unreacted starting material.
-
Maleamic Acid: The ring-opened intermediate prior to cyclization. The presence of a carboxylic acid proton (~10-13 ppm in ¹H NMR) and a broader O-H stretch in the IR spectrum would be indicative of this impurity.
-
Polymeric byproducts: Under harsh reaction conditions, polymerization of the maleimide can occur.
Careful analysis of the spectroscopic data is crucial for ensuring the purity of this compound and for understanding the outcome of its synthesis.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a detailed and complementary picture of its molecular structure and electronic properties. The predicted spectra, based on established chemical principles and data from analogous compounds, offer a robust framework for the identification and purity assessment of this important bifunctional molecule. The characteristic singlet of the vinyl protons in the ¹H NMR, the distinct carbonyl stretching frequencies in the IR, and the predictable fragmentation patterns in the mass spectrum serve as reliable fingerprints. This guide equips researchers with the foundational knowledge to confidently employ this compound in their scientific endeavors, from fundamental studies to the development of advanced materials and therapeutics.
An In-depth Technical Guide to the N-Carbamoylmaleimide Reaction with Cysteine Residues
This guide provides a comprehensive technical overview of the reaction between N-Carbamoylmaleimide (NCM) and cysteine residues. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques. This document delves into the underlying chemical principles, provides actionable protocols, and discusses the critical parameters that ensure successful and reproducible outcomes.
Introduction: The Significance of Cysteine-Specific Conjugation
The selective modification of proteins is a cornerstone of modern biotechnology and drug development. Among the canonical amino acids, cysteine, with its unique sulfhydryl (thiol) group, offers a prime target for site-specific conjugation. The thiol group is a potent nucleophile, especially in its deprotonated thiolate form, and has a relatively low abundance in proteins, allowing for precise control over the location of modification.[1]
Maleimide-based reagents, including this compound (NCM), have become indispensable tools for cysteine-specific bioconjugation.[] This chemistry is favored for its high selectivity and rapid reaction kinetics under mild, near-neutral pH conditions.[3][4][5] These characteristics have propelled its use in a vast array of applications, including the development of Antibody-Drug Conjugates (ADCs), the attachment of fluorescent probes for imaging, and the PEGylation of proteins to enhance their pharmacokinetic profiles.[][3][6] This guide will focus specifically on NCM, exploring the nuances of its reaction with cysteine residues to empower researchers to harness its full potential.
The Core Chemistry: Mechanism and Influencing Factors
The reaction between NCM and a cysteine residue is a Michael addition, where the nucleophilic cysteine thiol attacks one of the activated double bond carbons of the maleimide ring. This results in the formation of a stable thioether bond, specifically a thiosuccinimide linkage.[3][5]
The Reaction Mechanism
The process is highly dependent on the deprotonation of the cysteine's sulfhydryl group (R-SH) to the more reactive thiolate anion (R-S⁻). The pKa of a typical cysteine thiol is around 8.5, meaning that at physiological pH, a fraction of the cysteine residues will be in the reactive thiolate form.[1]
.dot
Caption: NCM reacts with a cysteine thiol via Michael addition.
Critical Parameter: pH Control
The pH of the reaction buffer is the most critical parameter for successful and specific conjugation.
-
Optimal Range (pH 6.5-7.5): This range represents a crucial balance. It is slightly below the pKa of the cysteine thiol, ensuring a sufficient concentration of the reactive thiolate anion for an efficient reaction, while minimizing side reactions.[7][8][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, granting excellent specificity.[7][8]
-
Below pH 6.5: The concentration of the nucleophilic thiolate anion decreases significantly as the environment becomes more acidic. This leads to a dramatically slower reaction rate.[9]
-
Above pH 7.5: Two significant side reactions become prominent. First, the selectivity for cysteine is lost as maleimides begin to react competitively with the primary amine of lysine residues.[7][8][9] Second, the maleimide ring itself becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative, which reduces the overall yield of the desired conjugate.[7][8][9]
Reaction Kinetics and Stoichiometry
The reaction between maleimides and thiols is generally rapid, often reaching completion within 1-2 hours at room temperature.[5][10] To drive the reaction to completion, a molar excess of the NCM reagent is typically used. A common starting point is a 10:1 to 20:1 molar ratio of maleimide to protein/thiol.[5][7][11] However, the optimal ratio should be determined empirically for each specific protein and application to maximize labeling efficiency while minimizing off-target modifications.
| Parameter | Recommended Range/Condition | Rationale & Causality |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing side reactions like lysine modification and maleimide hydrolysis.[5][7][8] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures slow the reaction (may require overnight incubation) but can be beneficial for sensitive proteins. Room temperature reactions are faster (1-2 hours).[5] |
| Stoichiometry (Maleimide:Thiol) | 10:1 to 20:1 molar excess | A surplus of the maleimide reagent helps to ensure that all available thiols are labeled, driving the reaction equilibrium towards the product.[5][7][11] |
| Reaction Time | 1 - 2 hours (at RT) | Sufficient time for the reaction to approach completion. Longer times may increase the risk of hydrolysis.[5] |
Stability of the Thiosuccinimide Linkage
While the thioether bond formed is relatively stable, it is not impervious to degradation. Understanding the stability of the resulting conjugate is critical, especially for therapeutics like ADCs that must remain intact in circulation.[3][12]
Two competing pathways can affect the stability of the thiosuccinimide linkage under physiological conditions:
-
Retro-Michael Reaction: This is the reverse of the initial conjugation reaction. The thioether bond can disassociate, leading to deconjugation of the payload. This process can be facilitated by endogenous thiols in the biological environment, such as glutathione.[3][13]
-
Hydrolysis of the Thiosuccinimide Ring: The succinimide ring itself can undergo hydrolysis to form a stable succinamic acid derivative.[3] This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the conjugate in a more stable state.[3][8] Modern strategies in ADC development often focus on designing maleimides that promote this hydrolysis step post-conjugation to enhance overall stability.[3][12]
A Practical Guide to NCM-Cysteine Conjugation
This section provides a generalized, step-by-step protocol for labeling a protein with NCM. It is essential to recognize that this is a template; optimization is required for each specific protein and NCM derivative.
Experimental Workflow
.dot
Caption: Standard workflow for protein conjugation with NCM.
Detailed Step-by-Step Protocol
Materials:
-
Protein with accessible cysteine residue(s).
-
This compound (NCM) reagent.
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH adjusted to 6.5-7.5. The buffer should be free of thiols.[11][14]
-
Chelating Agent: Ethylenediaminetetraacetic acid (EDTA) to prevent metal-catalyzed oxidation of thiols.[9]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), a non-thiol-based reducing agent.[11][15]
-
Solvent for NCM: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7][11]
-
Purification system (e.g., gel filtration column).
Procedure:
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into the Reaction Buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[11][14]
-
Add EDTA to the buffer to a final concentration of 1-5 mM to chelate any metal ions that could catalyze thiol oxidation.[9]
-
Degas the buffer by vacuum or by bubbling with an inert gas (argon or nitrogen) to minimize oxygen, which can also lead to thiol oxidation.[9][11]
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[11][14]
-
Incubate for 20-30 minutes at room temperature under an inert gas atmosphere.[7][11]
-
Crucially, if using a thiol-based reducing agent like DTT, it must be removed (e.g., by dialysis or a desalting column) before adding the maleimide, as it will compete for the reagent. [9] TCEP does not contain a thiol and does not require removal.[15]
-
-
NCM Reagent Preparation:
-
Conjugation Reaction:
-
Add the NCM stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[16] Add the NCM solution dropwise while gently stirring or vortexing to ensure homogenous mixing.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.[5][16] If the NCM derivative is light-sensitive (e.g., a fluorescent dye), protect the reaction from light.[7]
-
-
Purification:
Characterization of the Conjugate
Post-purification, it is imperative to validate the success of the conjugation and characterize the final product.
-
Mass Spectrometry (MS): This is the gold standard for confirming conjugation. Intact mass analysis by LC-MS can determine the molecular weight of the conjugate, allowing for the calculation of the drug-to-antibody ratio (DAR) or the number of labels per protein.[16][17] Peptide mapping after proteolytic digestion can identify the specific cysteine residue(s) that have been modified.[18]
-
SDS-PAGE: Can provide a qualitative assessment. If the attached molecule is large enough, a shift in the molecular weight band of the protein will be visible.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate labeled from unlabeled protein.
Applications in Research and Drug Development
The reliability and specificity of the NCM-cysteine reaction have made it a vital strategy in several high-impact areas:
-
Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of cancer therapeutics that use an antibody to deliver a potent cytotoxic payload specifically to tumor cells.[6][19][20] Cysteine-specific conjugation using maleimides is a common method for attaching the drug-linker complex to the antibody, often via engineered cysteines or reduced interchain disulfides.[][21]
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins via cysteine residues allows for their visualization in cells and tissues, enabling a wide range of imaging and bioanalytical techniques.[22]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) to a protein can improve its solubility, stability, and circulation half-life. Site-specific PEGylation at a cysteine residue ensures a homogenous product with preserved biological activity.
-
Surface Immobilization: Proteins can be tethered to surfaces or nanoparticles through NCM-cysteine chemistry for the development of biosensors, diagnostic assays, and targeted delivery systems.[23]
Conclusion and Future Outlook
The reaction of this compound with cysteine residues is a robust and highly specific bioconjugation method that has become a workhorse in both academic research and the pharmaceutical industry. Its success hinges on a firm understanding of the underlying chemistry, particularly the critical role of pH in balancing reactivity and selectivity. While the stability of the resulting thiosuccinimide linkage presents challenges, ongoing innovations in maleimide chemistry, such as the development of self-hydrolyzing or bridging maleimides, continue to improve the performance of these conjugates.[3] By adhering to the principles and protocols outlined in this guide, researchers can confidently employ NCM-cysteine chemistry to create precisely modified proteins for a new generation of diagnostics, therapeutics, and research tools.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. nuvisan.com [nuvisan.com]
- 18. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances of antibody drug conjugates for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacy.utah.edu [pharmacy.utah.edu]
- 22. biotium.com [biotium.com]
- 23. dspace.library.uu.nl [dspace.library.uu.nl]
The Next Generation of Bioconjugation: A Technical Guide to N-Carbamoylmaleimide and Enhanced Stability
For researchers, scientists, and drug development professionals, the quest for precise and stable bioconjugates is paramount. The covalent linkage of molecules to proteins, antibodies, and other biomolecules is the foundation of antibody-drug conjugates (ADCs), diagnostic assays, and a myriad of research tools. For decades, the thiol-maleimide reaction has been a workhorse in this field, prized for its high reactivity and specificity towards cysteine residues.[1] However, the Achilles' heel of traditional maleimide chemistry has always been the reversibility of the formed thioether bond, a phenomenon known as the retro-Michael reaction.[2] This instability can lead to premature drug release and off-target effects in ADCs, compromising both efficacy and safety.
This technical guide delves into the evolution of maleimide chemistry, culminating in the development of next-generation reagents designed to overcome this critical stability issue. We will focus on the principles behind stabilizing the thiol-maleimide adduct, with a particular emphasis on N-substituted maleimides, including the promising N-Carbamoylmaleimide (NCM) platform. This guide will provide not only the theoretical underpinnings but also practical, field-proven insights and detailed protocols to empower you to create more robust and reliable bioconjugates.
The Challenge with Conventional Maleimides: An Unstable Alliance
The reaction between a thiol and a maleimide proceeds via a Michael addition, forming a thiosuccinimide linkage.[3] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5-7.5.[3] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring site-specific modification of cysteine residues.[3]
However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the bloodstream.[4] This can lead to the deconjugation of the payload from the antibody in ADCs, a significant liability.[2]
Furthermore, the maleimide ring itself can undergo hydrolysis, particularly at pH values above 7.5, rendering it unreactive towards thiols.[3] While hydrolysis of the thiosuccinimide adduct after conjugation can lead to a more stable, ring-opened product that is resistant to the retro-Michael reaction, controlling this process with traditional N-alkyl maleimides has been challenging.[5]
The Solution: Engineering Stability through N-Substituents
The key to overcoming the instability of the thiol-maleimide linkage lies in the strategic modification of the maleimide itself. By introducing substituents on the nitrogen atom of the maleimide ring, we can modulate its electronic properties and, consequently, the stability of the resulting bioconjugate.
N-Aryl Maleimides: A Paradigm Shift in Stability
A significant breakthrough in this area has been the development of N-aryl maleimides. The aromatic ring acts as an electron-withdrawing group, which has two profound effects:
-
Accelerated Thiol-Maleimide Coupling: N-aryl maleimides have been shown to react approximately 2.5 times faster with thiols compared to their N-alkyl counterparts.[6] This is advantageous for time-sensitive applications and can lead to higher conjugation efficiencies.
-
Enhanced Hydrolysis of the Thiosuccinimide Adduct: The electron-withdrawing nature of the N-aryl group significantly accelerates the hydrolysis of the thiosuccinimide ring after conjugation. This rapid ring-opening leads to the formation of a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[2][6]
Studies have demonstrated that cysteine-linked ADCs prepared with N-aryl maleimides exhibit significantly less deconjugation in serum compared to those made with traditional N-alkyl maleimides.[2] This enhanced stability translates to improved pharmacokinetic profiles and sustained cytotoxic activity of the ADC.[2]
This compound (NCM): The Next Frontier
Building on the principles established with N-aryl maleimides, this compound (NCM) represents a promising new class of bioconjugation reagents. The carbamoyl group (-CONH2) is also electron-withdrawing, and its presence on the maleimide nitrogen is expected to confer similar, if not enhanced, stability advantages.
The rationale behind the design of NCM is to harness the electronic effects of the carbamoyl group to promote the desired post-conjugation hydrolysis, thereby "locking" the conjugate in a stable, irreversible form. The carbamoyl moiety offers potential advantages in terms of solubility and synthetic accessibility compared to some bulky aryl groups.
Visualizing the Mechanism: NCM in Action
To better understand the process, let's visualize the reaction and stabilization mechanism of this compound with a thiol-containing biomolecule.
Caption: Reaction of this compound with a thiol.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust starting point for bioconjugation using N-substituted maleimides like NCM. As with any experimental procedure, optimization may be necessary for specific applications.
Protocol 1: General Protein-Small Molecule Conjugation
This protocol describes the conjugation of a small molecule containing an N-substituted maleimide to a protein with available cysteine residues.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
N-substituted maleimide (e.g., NCM) stock solution (10 mM in DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer.
-
If necessary, reduce disulfide bonds to expose free thiols by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the N-substituted maleimide stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing. Protect from light if the maleimide derivative is light-sensitive.
-
-
Quenching the Reaction:
-
Add an excess of the quenching reagent (e.g., L-cysteine to a final concentration of 1 mM) to react with any unreacted maleimide.
-
-
Purification:
-
Purify the protein conjugate from unreacted small molecules and byproducts using size-exclusion chromatography (SEC) or another suitable method.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA).
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the small molecule has a distinct absorbance) or mass spectrometry.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for creating an ADC using an N-substituted maleimide-containing drug linker.
Materials:
-
Monoclonal antibody (mAb) solution (5-20 mg/mL in PBS)
-
Reducing Agent: TCEP
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4, degassed
-
N-substituted maleimide drug-linker stock solution (10 mM in DMSO)
-
Quenching Reagent: N-acetylcysteine
-
Purification system (e.g., Protein A chromatography or SEC)
Procedure:
-
Antibody Reduction:
-
Add a 2-3 fold molar excess of TCEP to the mAb solution.
-
Incubate for 1-2 hours at 37°C to partially reduce interchain disulfide bonds.
-
-
Drug-Linker Conjugation:
-
Remove excess TCEP by buffer exchange into the conjugation buffer.
-
Add a 5-10 fold molar excess of the N-substituted maleimide drug-linker solution to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Quenching and Purification:
-
Quench the reaction with an excess of N-acetylcysteine.
-
Purify the ADC using Protein A chromatography or SEC to remove unreacted drug-linker and other impurities.
-
-
Characterization:
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Visualizing the Workflow: From Reagents to Purified Conjugate
The following diagram illustrates a typical experimental workflow for protein bioconjugation using an N-substituted maleimide.
References
- 1. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
N-Carbamoylmaleimide for protein modification introduction
An In-depth Technical Guide to N-Carbamoylmaleimide for Protein Modification
Executive Summary
The selective chemical modification of proteins is a cornerstone of modern biochemistry, enabling the development of antibody-drug conjugates (ADCs), therapeutic proteins, and advanced molecular probes. Among the various strategies, targeting the sulfhydryl group of cysteine residues offers a precise approach due to its unique nucleophilicity and relatively low abundance. Maleimide-based reagents have long been the tool of choice for cysteine modification.[1] This guide provides a deep dive into the use of a specific derivative, this compound (NCM), for robust and efficient protein bioconjugation. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss critical considerations for experimental design and analysis, equipping researchers and drug developers with the knowledge to effectively leverage this powerful reagent.
The Chemistry of Cysteine-Targeted Modification: A Primer
The side chain of cysteine, with its terminal sulfhydryl group (-SH), is the most nucleophilic of all natural amino acids. Under physiological conditions, it exists in equilibrium with its thiolate anion (-S⁻) form, which is a potent nucleophile. This inherent reactivity makes it an ideal target for selective covalent modification.
Maleimides are a class of reagents that react with high efficiency and selectivity with sulfhydryl groups via a Michael addition mechanism.[2] This reaction is particularly effective in a pH range of 6.5 to 7.5.[3] Within this window, the thiolate anion is sufficiently populated to react rapidly, while competing reactions with other nucleophilic residues, such as the ε-amino group of lysine, are minimized.[3][4] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[3]
This compound (NCM): Mechanism and Attributes
This compound belongs to the family of N-substituted maleimides. Its core reactivity is dictated by the electrophilic double bond within the maleimide ring, which is susceptible to nucleophilic attack by the cysteine thiolate.
Mechanism of Action: Thio-Michael Addition
The conjugation of NCM to a cysteine residue proceeds via a covalent, two-step thio-Michael addition reaction.
-
Nucleophilic Attack: The deprotonated thiolate anion of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond.
-
Adduct Formation: This attack results in the formation of a stable, covalent thioether bond, creating a thiosuccinimide linkage between the protein and the NCM molecule.
Caption: Mechanism of NCM conjugation to a protein cysteine residue.
The N-carbamoyl group (-CONH₂) is an electron-withdrawing group. This property increases the electrophilicity of the maleimide's carbon-carbon double bond, which can lead to faster reaction kinetics compared to N-alkyl maleimides under certain conditions.[5]
Experimental Design and Core Protocols
A successful conjugation strategy relies on careful planning and execution. The following sections provide a comprehensive workflow, explaining the rationale behind each step.
Part A: Pre-Reaction Considerations
-
Protein Preparation and Buffer Selection:
-
Rationale: The protein must be in a buffer that maintains its stability and is free of extraneous nucleophiles. Thiols, such as those in dithiothreitol (DTT) or β-mercaptoethanol (BME), will compete with cysteine for reaction with NCM and must be removed.
-
Procedure: Exchange the protein into a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH between 6.5 and 7.5 using dialysis or a desalting column. Common choices include 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.[6]
-
Expert Tip: If the protein has intramolecular disulfide bonds that need to be reduced to free up cysteine residues, use a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP does not contain a free thiol and often does not need to be removed before adding the maleimide, although removal is still best practice for stoichiometric control.
-
-
NCM Reagent Preparation:
-
Rationale: Maleimides can hydrolyze in aqueous solutions, especially at higher pH. Stock solutions should be prepared fresh in a dry, water-miscible organic solvent to ensure reagent integrity.
-
Procedure: Prepare a concentrated stock solution of NCM (e.g., 10-20 mM) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store any remaining stock solution under inert gas (argon or nitrogen) at -20°C or -80°C.
-
-
Stoichiometry Calculation:
-
Rationale: The molar ratio of NCM to protein is a critical parameter that controls the extent of labeling. A molar excess of NCM is typically used to drive the reaction to completion.
-
Procedure: Use a 5- to 20-fold molar excess of NCM over the number of available cysteine residues. The optimal ratio should be determined empirically for each specific protein.
-
Part B: Step-by-Step Conjugation Protocol
-
Initiate Reaction: Add the calculated volume of the NCM stock solution to the protein solution. Add the NCM dropwise while gently vortexing or stirring the protein solution to ensure homogenous mixing and avoid high local concentrations that could lead to aggregation.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C. The optimal time may vary. The reaction can be monitored over time using LC-MS.[7]
-
Quenching: Add a low-molecular-weight thiol (e.g., L-cysteine, BME) to a final concentration of 10-50 mM to react with and consume any excess NCM. Incubate for 15-30 minutes.
-
Purification: Remove the quenched NCM and other reaction byproducts from the labeled protein. Size-exclusion chromatography (SEC) or dialysis are the most common and effective methods.
Caption: General experimental workflow for NCM-protein conjugation.
The Critical Role of pH
The choice of pH is a balancing act between optimizing the desired reaction and minimizing side reactions.
| pH Range | Primary Reaction | Potential Side Reactions | Recommendation |
| < 6.5 | Slow reaction with thiols | Low reactivity due to protonated thiol state. | Not recommended unless protein stability is a concern at higher pH. |
| 6.5 - 7.5 | Optimal Thiol-Maleimide Conjugation | Minimal amine reactivity; slow hydrolysis of maleimide ring.[3] | Highly Recommended. The gold-standard range for selective cysteine modification. |
| > 7.5 | Rapid reaction with thiols | Increased rate of reaction with primary amines (e.g., lysine); rapid hydrolysis of unreacted NCM.[4] | Avoid unless targeting amines is intended or if structural constraints require it. |
Characterization of the NCM-Protein Conjugate
Post-conjugation analysis is essential to validate the modification, quantify its efficiency, and ensure the protein's integrity has been maintained.
| Technique | Information Provided | Key Considerations |
| Mass Spectrometry (MS) | Confirms covalent modification (mass shift); determines degree of labeling; identifies modification sites (peptide mapping).[8][9] | ESI-MS for intact mass; LC-MS/MS for site identification. |
| Reverse Phase HPLC (RP-HPLC) | Assesses purity of the conjugate; separates labeled from unlabeled protein. | Can be denaturing; use methods appropriate for proteins. |
| Ellman's Reagent Assay | Quantifies the number of remaining free sulfhydryl groups to infer labeling efficiency. | Indirect measurement; requires accurate protein concentration. |
| Circular Dichroism (CD) Spectroscopy | Assesses secondary and tertiary structure to check for conformational changes post-modification.[10] | Compare spectra of modified vs. unmodified protein. |
| Functional/Activity Assays | Determines if the modification has impacted the protein's biological function (e.g., enzyme kinetics, binding affinity). | Essential for therapeutic and research applications. |
Advanced Considerations & Troubleshooting
-
Hydrolysis and Stability: While the initial thiosuccinimide adduct is stable, it can undergo hydrolysis of the succinimide ring to form a succinamic acid thioether.[3] This is often a desired outcome as the ring-opened product is very stable and not subject to the reverse Michael reaction, which can occur with the ring-closed form, potentially leading to exchange with other thiols.[7]
-
N-Terminal Cysteine Rearrangement: When modifying a cysteine at the N-terminus of a protein, the adjacent free amino group can attack the succinimide ring. This can lead to a transcyclization reaction, converting the five-membered succinimide ring into a six-membered thiazine structure.[5] This isomerization results in a product with the same mass but different chemical properties. Performing the conjugation at a slightly more acidic pH (e.g., 6.0-6.5) can disfavor this rearrangement by keeping the N-terminal amine protonated.[5]
-
Protein Aggregation: If aggregation is observed upon adding NCM, try adding the reagent more slowly, reducing the molar excess, or including non-nucleophilic stabilizing excipients in the buffer.
Conclusion
This compound is a highly effective reagent for the selective modification of cysteine residues in proteins. Its reactivity, governed by the principles of thio-Michael addition, allows for the creation of stable covalent conjugates essential for drug development and biological research. By carefully controlling key parameters—most notably pH—and performing rigorous downstream characterization, researchers can confidently produce well-defined, functional protein conjugates. Understanding the potential side reactions and the chemical logic behind the protocol steps empowers scientists to troubleshoot and optimize the process, ensuring the integrity and desired functionality of the final product.
References
- 1. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 8. biopharma-asia.com [biopharma-asia.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Carbamoylmaleimide for Protein Labeling
<
Authored by a Senior Application Scientist
Introduction: The Critical Role of Cysteine in Protein Bioconjugation
In the landscape of protein modification, the amino acid cysteine stands out for its unique chemical reactivity.[1] The sulfhydryl (thiol) group of a cysteine residue is the most nucleophilic functional group found in proteins, making it an ideal target for selective chemical labeling.[2] This high nucleophilicity allows for rapid and specific conjugation reactions under mild conditions, which is crucial for preserving the native structure and function of the protein. Furthermore, cysteine is one of the least abundant amino acids, which simplifies the process of achieving site-specific labeling, often at a single, strategically located residue—either naturally occurring or engineered.[2][3]
Maleimides are a prominent class of reagents used for cysteine-specific modification.[3][4] These compounds contain a reactive carbon-carbon double bond that readily undergoes a Michael addition reaction with the thiol group of cysteine, forming a stable thioether bond.[4] This reaction is highly efficient and selective for thiols, especially within the pH range of 6.5 to 7.5, minimizing off-target reactions with other nucleophilic residues like lysine.[4][5] Among the various maleimide derivatives, N-Carbamoylmaleimide (NCM) offers distinct advantages for specific applications, which will be the focus of this technical guide.
The this compound (NCM) Advantage
While traditional maleimides are widely used, the stability of the resulting thioether linkage can be a concern in certain biological environments. The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the label from the protein. This compound and its derivatives have been developed to address this limitation. The carbamoyl group influences the electronics of the maleimide ring, resulting in a more stable conjugate post-reaction. This enhanced stability is particularly advantageous for applications requiring long-term tracking of labeled proteins in vivo or in complex biological matrices.
Mechanism of NCM Labeling of Cysteine Residues
The labeling of a protein with this compound is a two-step process involving the nucleophilic attack of the cysteine thiol on the maleimide double bond.
-
Thiol Michael Addition: The reaction is initiated by the deprotonated thiol group (thiolate anion) of a cysteine residue acting as a nucleophile. This thiolate attacks one of the carbon atoms of the maleimide double bond. This step is highly dependent on the pH of the reaction buffer, as a higher pH favors the deprotonation of the thiol group, increasing its nucleophilicity. However, a pH above 7.5 can lead to increased reactivity with other nucleophilic residues, such as the primary amines of lysine residues.[4] Therefore, maintaining a pH between 6.5 and 7.5 is critical for optimal specificity.[4]
-
Formation of a Stable Thioether Bond: The initial Michael addition results in the formation of a stable, covalent thioether bond between the cysteine residue and the NCM molecule.
Caption: NCM Reaction with Cysteine.
Experimental Protocols
PART 1: Preparation of Reagents and Protein
1.1. Protein Preparation:
-
The protein of interest should be purified and in a suitable buffer at a concentration of 1-10 mg/mL.[6]
-
The buffer should be free of thiol-containing reagents such as dithiothreitol (DTT) or β-mercaptoethanol. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5.[6][7]
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for labeling, treat the protein with a 10-fold molar excess of a phosphine-based reducing agent like tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature.[7] TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.
-
To prevent re-oxidation of the thiols, it is advisable to perform the reduction and subsequent labeling reaction under an inert atmosphere (e.g., by bubbling nitrogen or argon through the buffer).[6][7]
1.2. NCM Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the NCM reagent at a concentration of 10 mM in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7]
-
Vortex the solution to ensure the reagent is fully dissolved.[7] The stock solution can be stored at -20°C, protected from light and moisture.[7]
PART 2: Protein Labeling Procedure
2.1. Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the NCM stock solution to achieve a final dye-to-protein molar ratio of 10-20:1.[7] The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6][7]
2.2. Workflow for NCM Protein Labeling:
Caption: NCM Protein Labeling Workflow.
PART 3: Purification of the Labeled Protein
3.1. Removal of Unreacted NCM:
-
It is crucial to remove the unreacted NCM reagent from the labeled protein. This can be achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.[7] The choice of method will depend on the properties of the protein and the scale of the reaction.
PART 4: Characterization of the Labeled Protein
4.1. Determination of the Degree of Labeling (DOL):
-
The DOL is the average number of NCM molecules conjugated to each protein molecule.[7]
-
The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the specific NCM derivative used.[7]
-
The concentration of the protein can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.
-
The DOL is then calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:
-
A_max is the absorbance of the dye at its maximum absorption wavelength.
-
A_280 is the absorbance of the labeled protein at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
CF is the correction factor (A_280 of the dye / A_max of the dye).
-
Data Presentation: Comparison with Other Maleimide Reagents
| Feature | This compound (NCM) | Standard N-Alkyl Maleimide |
| Reaction Specificity | High for thiols at pH 6.5-7.5 | High for thiols at pH 6.5-7.5 |
| Reaction Rate | Rapid | Rapid |
| Conjugate Stability | Enhanced stability, less prone to retro-Michael reaction | Susceptible to retro-Michael reaction, leading to de-labeling |
| Hydrolytic Stability | Susceptible to hydrolysis of the maleimide ring before conjugation | Susceptible to hydrolysis of the maleimide ring before conjugation |
| Applications | Long-term studies, in vivo applications, antibody-drug conjugates (ADCs) | General protein labeling, fluorescence microscopy, pull-down assays |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Insufficient reduction of disulfide bonds- Re-oxidation of thiols- Hydrolysis of the NCM reagent- Incorrect pH of the reaction buffer | - Increase the concentration of TCEP or the incubation time.- Perform the reaction under an inert atmosphere.- Use fresh, anhydrous DMSO or DMF for the NCM stock solution.- Ensure the pH is between 7.0 and 7.5. |
| Non-Specific Labeling | - Reaction pH is too high (>7.5) | - Lower the pH of the reaction buffer to within the optimal range of 6.5-7.5.[4] |
| Protein Precipitation | - High concentration of organic solvent from the NCM stock solution- Protein instability under the reaction conditions | - Use a more concentrated NCM stock solution to minimize the volume of organic solvent added.- Perform the reaction at 4°C. |
Applications of NCM-Labeled Proteins
The enhanced stability of the NCM-protein conjugate makes it particularly suitable for a range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The stable linkage is critical for ensuring that the cytotoxic drug remains attached to the antibody until it reaches the target cancer cell.[8]
-
In Vivo Imaging and Tracking: Labeled proteins can be used to track their localization, trafficking, and fate within living organisms over extended periods.
-
Development of Therapeutic Proteins: Modification with NCM can be used to attach polyethylene glycol (PEG) chains (PEGylation) to therapeutic proteins, extending their circulating half-life.
-
Fundamental Research: NCM-labeled proteins are valuable tools for studying protein-protein interactions, protein dynamics, and cellular processes using techniques such as fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP).
Conclusion
The this compound protocol provides a robust and reliable method for the site-specific labeling of proteins via cysteine residues. The resulting stable thioether bond offers a significant advantage over traditional maleimide chemistries, making NCM an ideal choice for applications that demand high conjugate stability. By carefully controlling the reaction conditions, particularly the pH, and following the detailed protocols outlined in these application notes, researchers can achieve efficient and specific labeling of their proteins of interest for a wide array of downstream applications.
References
- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
Application Note: Utilizing N-Carbamoylmaleimide for Advanced Peptide Mapping of Cysteine-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cysteine Challenge in Peptide Mapping
Peptide mapping is an indispensable technique in the biopharmaceutical industry for protein characterization, identity confirmation, and the monitoring of post-translational modifications (PTMs). A critical step in this workflow is the denaturation of the protein, followed by the reduction of disulfide bonds and subsequent alkylation of the resulting free cysteine residues. This alkylation step is crucial to prevent the re-formation of disulfide bridges, which would otherwise lead to protein refolding and incomplete digestion, thereby confounding the chromatographic and mass spectrometric analysis.
While iodoacetamide (IAM) is a commonly used alkylating agent, its use can be associated with side reactions and the potential for light-induced degradation. Maleimide-based reagents, such as N-ethylmaleimide (NEM), offer an alternative with different reactivity profiles. This application note introduces N-Carbamoylmaleimide (NCM), a less common but potentially valuable maleimide-based reagent for cysteine alkylation in peptide mapping workflows. Due to the limited specific literature on NCM in this application, this guide provides a comprehensive, theoretically grounded protocol based on the well-established chemistry of maleimides, offering a solid starting point for researchers interested in exploring its utility.
Mechanism of Action: Cysteine Alkylation by this compound
This compound, like other maleimide reagents, reacts with the sulfhydryl group of cysteine residues via a Michael addition reaction. This reaction is highly specific for thiols at a near-neutral pH (6.5-7.5). The nucleophilic thiol attacks one of the carbon atoms of the maleimide double bond, leading to the formation of a stable, covalent thioether bond. This effectively "caps" the cysteine residue, preventing its re-oxidation.
The reaction of NCM with a cysteine residue results in a specific mass increase, which is critical for mass spectrometry-based identification of the modified peptide. The molecular formula of NCM is C₅H₄N₂O₃, and its molecular weight is 140.1 g/mol . The monoisotopic mass of NCM is 140.0222 Da. Therefore, the modification of a cysteine residue with NCM results in a monoisotopic mass shift of +140.0222 Da .
Caption: Reaction of this compound with a Cysteine Residue.
Comparative Analysis of Cysteine Alkylating Agents
The choice of alkylating agent can significantly impact the results of a peptide mapping study. The following table provides a comparison of NCM with the two most common reagents, iodoacetamide (IAM) and N-ethylmaleimide (NEM).
| Feature | This compound (NCM) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution | Michael Addition |
| Optimal pH | 6.5 - 7.5 | 7.5 - 8.5 | 6.5 - 7.5 |
| Monoisotopic Mass Shift | +140.0222 Da | +57.0215 Da | +125.0477 Da |
| Reactivity | High (inferred) | Moderate | High |
| Specificity for Cysteine | High at optimal pH | Good, but can react with other residues at higher pH | High at optimal pH |
| Potential Side Reactions | Reaction with Lys, His, N-terminus at pH > 7.5 (inferred) | Reactions with Lys, His, Met, N-terminus | Reaction with Lys, His, N-terminus at pH > 7.5[1][2] |
| Stability of Reagent | Moderate (protect from light and moisture) | Light-sensitive | Good |
| Key Advantage | Potentially unique fragmentation pattern for MS/MS | Well-characterized, widely used | Rapid reaction kinetics |
Experimental Protocol: Peptide Mapping using this compound
This protocol provides a detailed, step-by-step methodology for the use of NCM in a typical peptide mapping workflow for a monoclonal antibody (mAb).
Materials:
-
Protein Sample: e.g., Monoclonal Antibody (1 mg/mL in a suitable buffer)
-
Denaturation Buffer: 8 M Guanidine-HCl or 6 M Urea in 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 1 M Dithiothreitol (DTT) in water
-
Alkylating Agent: this compound (NCM)
-
Quenching Reagent: L-Cysteine or DTT
-
Digestion Buffer: 100 mM Tris-HCl or Ammonium Bicarbonate, pH 8.0
-
Protease: Trypsin, sequencing grade (e.g., 1 mg/mL in 1 mM HCl)
-
Reaction Quench Solution: 10% Formic Acid or 5% Trifluoroacetic Acid (TFA)
-
Solvents: HPLC-grade water and acetonitrile
Procedure:
-
Protein Denaturation and Reduction:
-
To 100 µg of the protein sample, add an equal volume of Denaturation Buffer.
-
Add 1 M DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 60 minutes. This step unfolds the protein and reduces the disulfide bonds.
-
-
Cysteine Alkylation with NCM:
-
Prepare a fresh 100 mM stock solution of NCM in a suitable organic solvent like acetonitrile or DMSO.
-
Allow the reduced protein sample to cool to room temperature.
-
Add the NCM stock solution to the protein sample to a final concentration of 20-25 mM (a ~2-fold molar excess over DTT).
-
Incubate in the dark at room temperature for 30-60 minutes. The reaction is performed in the dark to minimize potential side reactions.
-
-
Quenching of Excess NCM:
-
Add L-cysteine or DTT to a final concentration of 50 mM to quench any unreacted NCM.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange and Digestion:
-
Perform a buffer exchange to remove the denaturant and excess reagents. This can be done using a desalting column or by dialysis against the Digestion Buffer.
-
After buffer exchange, adjust the protein concentration to approximately 1 mg/mL with Digestion Buffer.
-
Add trypsin at a 1:20 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C for 4-16 hours.
-
-
Termination of Digestion:
-
Stop the digestion by adding Formic Acid or TFA to a final concentration of 0.5-1%, bringing the pH to < 3.0.
-
-
Sample Analysis:
-
The resulting peptide mixture is now ready for analysis by LC-MS/MS. A reverse-phase C18 column is typically used for peptide separation.
-
When setting up the mass spectrometry data analysis, ensure to include a variable modification of +140.0222 Da on cysteine residues.
-
Caption: Peptide Mapping Workflow using NCM.
Expert Insights and Considerations
-
pH Control is Critical: The selectivity of maleimides for cysteine is highly pH-dependent. Maintaining a pH between 6.5 and 7.5 is crucial to minimize off-target reactions with other nucleophilic amino acid side chains, such as lysine.
-
Fresh Reagent Preparation: NCM solutions should be prepared fresh before use, as the maleimide group can be susceptible to hydrolysis over time.
-
Molar Excess: A sufficient molar excess of NCM over the reducing agent (DTT) is necessary to ensure complete alkylation of all free cysteines. A 2-fold molar excess is a good starting point for optimization.
-
Mass Spectrometry Settings: It is essential to configure the mass spectrometry search parameters to include the specific mass shift of NCM (+140.0222 Da) as a variable modification on cysteine residues. This will enable the correct identification of NCM-modified peptides.
Conclusion
This compound presents a viable, albeit less-documented, alternative to traditional cysteine alkylating agents for peptide mapping. Its high reactivity, characteristic of the maleimide functional group, and specific mass shift offer potential advantages for certain applications. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can confidently employ NCM in their protein characterization workflows and contribute to a deeper understanding of its performance in the field of proteomics. Further studies are warranted to fully elucidate the specific benefits and potential nuances of the carbamoyl moiety in mass spectrometry-based peptide analysis.
References
N-Carbamoylmaleimide for Covalent Surface Functionalization of Thiolated Nanoparticles
< Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise control of nanoparticle (NP) surfaces is fundamental to their application in nanomedicine, enabling functionalities from targeted drug delivery to advanced diagnostics.[1] N-Carbamoylmaleimide (NCM) is a chemical reagent that allows for the stable, covalent attachment of various ligands to nanoparticle surfaces. This is achieved through the highly efficient and selective reaction between the maleimide group of NCM and a thiol (sulfhydryl) group present on a nanoparticle or a ligand.[2][3][] This document provides a detailed guide to the chemistry, protocols, and characterization techniques for using NCM in nanoparticle surface functionalization.
Section 1: The Chemistry of Maleimide Conjugation
The core of this functionalization strategy is the Michael addition reaction between a thiol and the electron-deficient double bond of the maleimide ring.[2][5] This reaction is highly chemoselective for thiols, especially within a specific pH range, making it ideal for bioconjugation in complex systems.[3][5]
Mechanism of Thiol-Maleimide Michael Addition
The reaction proceeds when a nucleophilic thiol group attacks one of the carbons in the maleimide's C=C double bond. This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[2][][5] The reaction is rapid and typically requires no catalyst.[3]
Diagram: Thiol-Maleimide Reaction Mechanism
Caption: Michael addition of a thiol to this compound.
Critical Parameters: The "Why" Behind the "How"
-
pH: The reaction is most efficient and selective at a pH between 6.5 and 7.5.[3][5][6]
-
Why? In this range, the thiol group (-SH) is sufficiently deprotonated to its thiolate form (-S⁻), which is the more potent nucleophile required for the reaction. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, two side reactions become problematic: the maleimide ring can react with amines (e.g., lysine residues on proteins), reducing specificity, and the maleimide group itself becomes susceptible to hydrolysis (ring-opening), rendering it inactive.[5][6]
-
-
Stability: The resulting thiosuccinimide linkage can be susceptible to a slow reversal process known as a retro-Michael reaction, especially in the presence of other thiols like glutathione in biological systems.[6][7]
-
Insight: While this is a concern for some applications, the stability can be enhanced. The succinimide ring can undergo hydrolysis to form a ring-opened, stable maleamic acid thioether, which is no longer reversible.[6][8] The carbamoyl group on NCM, being electron-withdrawing, may influence this hydrolysis rate.[8]
-
-
Stoichiometry: A molar excess of the maleimide-functionalized reagent is often used to ensure complete reaction with the available thiol groups.[9] However, a very large excess should be avoided to minimize non-specific reactions and simplify purification.[6]
Section 2: Experimental Protocols
Functionalizing nanoparticles with NCM is typically a multi-step process. First, the nanoparticle must present thiol groups on its surface. Then, NCM (or an NCM-functionalized molecule) is conjugated to these thiols.
Diagram: General Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Protocol 2.1: Thiolation of Nanoparticle Surfaces (Example: Silica NPs)
This protocol describes the introduction of thiol groups onto a silica nanoparticle surface using (3-mercaptopropyl)trimethoxysilane (MPTMS).
Materials:
-
Silica Nanoparticles (suspended in ethanol)
-
(3-mercaptopropyl)trimethoxysilane (MPTMS)
-
Anhydrous Toluene
-
Ethanol
-
Ammonium Hydroxide (NH₄OH)
Methodology:
-
Disperse silica nanoparticles in a mixture of ethanol and water.
-
Add ammonium hydroxide to catalyze the silanization reaction.
-
Add MPTMS dropwise to the nanoparticle suspension while stirring vigorously. The amount will depend on the surface area of the nanoparticles and should be optimized.
-
Allow the reaction to proceed for 12-24 hours at room temperature under a nitrogen atmosphere to prevent thiol oxidation.
-
Collect the thiolated nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with ethanol and then DI water to remove unreacted MPTMS and other reagents.
-
Dry the thiolated nanoparticles under vacuum or proceed directly to the next step.
Protocol 2.2: Conjugation of this compound to Thiolated Nanoparticles
This protocol details the reaction of NCM with the newly introduced surface thiol groups.
Materials:
-
Thiolated Nanoparticles
-
This compound (NCM)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed.
-
Quenching Solution: e.g., 1 M β-mercaptoethanol or L-cysteine.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for NCM stock solution.
Methodology:
-
Prepare NCM Stock: Prepare a 10 mM stock solution of NCM in anhydrous DMSO. This should be made fresh.
-
Nanoparticle Suspension: Resuspend the thiolated nanoparticles in degassed PBS (pH 7.2) to a known concentration (e.g., 1 mg/mL). Degassing is critical to prevent oxidation of thiols into disulfide bonds.
-
Initiate Conjugation: Add the NCM stock solution to the nanoparticle suspension. A 10-20 fold molar excess of NCM relative to the estimated surface thiol groups is a good starting point for optimization.[9]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.[5]
-
Quench Reaction: Add a quenching solution in excess (e.g., final concentration of 10 mM L-cysteine) to react with any remaining unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the NCM-functionalized nanoparticles to remove excess NCM and quenching reagent. Centrifugal filter units are highly effective for this purpose. Wash the nanoparticles multiple times with PBS.[10]
-
Resuspension: Resuspend the final functionalized nanoparticles in the desired buffer for characterization, storage, or downstream applications.
Section 3: Characterization and Quality Control
A multi-technique approach is essential to validate each step of the functionalization process.[11] This ensures the protocol is a self-validating system.
| Technique | Information Provided | Expected Result for Successful Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | Stepwise increase in hydrodynamic diameter after thiolation and NCM conjugation. A low PDI (<0.2) indicates a stable, non-aggregated sample.[10] |
| Zeta Potential | Surface Charge | A shift in zeta potential after each surface modification step, reflecting the change in surface chemistry.[11][12] |
| FTIR Spectroscopy | Identification of Functional Groups | Appearance of new peaks corresponding to the amide bonds from NCM after conjugation, confirming its presence on the surface.[12][13][14] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Surface Composition | Detection and quantification of nitrogen and sulfur on the nanoparticle surface post-functionalization, confirming the presence of the NCM-thiol adduct.[13][14] |
| Ellman's Test | Quantification of Free Thiols | A significant decrease in the number of free thiol groups on the nanoparticle surface after reaction with NCM, indicating successful conjugation.[15] |
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticle Aggregation (High PDI) | - Incorrect buffer pH or ionic strength.- Insufficient surface charge for repulsion.- Incomplete removal of crosslinking agents. | - Optimize buffer conditions.- Confirm surface charge with Zeta Potential.- Ensure thorough washing steps during purification. |
| Low Conjugation Efficiency | - Oxidation of thiol groups to disulfides.- Hydrolysis of the maleimide group.- Incorrect pH of reaction buffer. | - Use freshly prepared, degassed buffers.[9]- Prepare maleimide stock solutions immediately before use.- Verify reaction buffer is between pH 6.5-7.5.[6] |
| Inconsistent Results | - Variation in nanoparticle batches.- Inconsistent reaction times or temperatures. | - Fully characterize the starting nanoparticles for each experiment.- Strictly adhere to the established protocol incubation times and temperatures. |
References
- 1. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note & Protocol: A Step-by-Step Guide to N-Carbamoylmaleimide Bioconjugation
Introduction: The Precision of Thiol-Maleimide Chemistry
In the landscape of bioconjugation, the covalent modification of proteins, peptides, and other biomolecules is a foundational technique for creating advanced therapeutics, diagnostics, and research tools.[1] Among the most reliable and widely adopted strategies is the reaction between a maleimide functional group and a thiol (sulfhydryl) group, typically from a cysteine residue.[2] This reaction, a specific type of Michael addition, is prized for its high efficiency and remarkable chemoselectivity under mild, physiological conditions.[1]
This guide provides an in-depth exploration of bioconjugation using N-Carbamoylmaleimide (NCM), a member of the N-substituted maleimide family. While the core reactivity is governed by the maleimide ring, the N-substituent can influence factors such as stability and solubility.[3][4] We will dissect the causality behind each experimental step, offering field-proven insights to ensure researchers can achieve robust, reproducible, and stable bioconjugates. This document serves as both a theoretical guide and a practical handbook for scientists and drug development professionals aiming to master this powerful conjugation technique.
The Underlying Chemistry: Mechanism of Thiol-Maleimide Conjugation
The efficacy of maleimide-based conjugation hinges on a highly selective Michael addition reaction. The electron-deficient double bond of the maleimide ring is a prime target for nucleophilic attack by the deprotonated thiol group (thiolate anion, R-S⁻) of a cysteine residue. This attack forms a stable, covalent thioether bond.[5] The reaction is highly efficient and can proceed rapidly without a catalyst, particularly in polar solvents.[1]
The process is exquisitely dependent on pH. The reaction's chemoselectivity for thiols over other nucleophilic groups, such as the primary amines found in lysine residues, is maximal in the pH range of 6.5 to 7.5.[1] Within this window, the cysteine thiol (pKa ~8.5) exists in sufficient equilibrium with its more reactive thiolate form to proceed efficiently, while primary amines remain largely protonated and thus less nucleophilic.[6]
Critical Parameters & Scientific Rationale
A successful conjugation is not merely the result of mixing reagents; it is an exercise in controlling chemical equilibria and kinetics. Understanding the "why" behind each parameter is crucial for troubleshooting and optimization.
The Primacy of pH Control
The single most critical factor is the pH of the reaction buffer. The optimal range of pH 6.5-7.5 represents a carefully balanced compromise.
-
Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) decreases as the thiol group (R-SH) remains protonated. This significantly slows the reaction rate.[5]
-
Above pH 7.5: Two detrimental side reactions become prominent:
-
Loss of Selectivity: Primary amines (e.g., lysine residues, N-terminus) become deprotonated and increasingly nucleophilic, leading to competitive reaction with the maleimide and resulting in a heterogeneous product mixture.[1]
-
Maleimide Hydrolysis: The maleimide ring becomes highly susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative. This effectively quenches the reagent before it can react with the target thiol, reducing conjugation yield.[7]
-
Reagent Stability and Preparation
N-substituted maleimides are moisture-sensitive, especially in solution.[7]
-
Solvent Choice: Maleimide reagents, which are often hydrophobic, should be dissolved in a dry, water-miscible (anhydrous) organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5]
-
Fresh Preparation: Stock solutions of the maleimide should be prepared immediately before use. Aqueous solutions of maleimides are not recommended for storage due to rapid hydrolysis.[5]
Ensuring Thiol Availability: The Role of Reducing Agents
In proteins, cysteine residues can exist as oxidized disulfide bonds (cystine), which are unreactive towards maleimides.[5] To ensure the target thiol is available, these disulfide bonds must be reduced.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the reducing agent of choice. It is highly effective, stable, odorless, and, crucially, does not contain a thiol group itself, meaning it does not need to be removed prior to adding the maleimide reagent.
-
DTT (dithiothreitol): While also effective, DTT is a thiol-containing reducing agent. Any excess DTT must be removed (e.g., via a desalting column) before adding the maleimide, as it would otherwise compete for the reagent.
Stability of the Final Conjugate: The Retro-Michael Reaction
The thioether bond formed, while generally stable, is potentially reversible through a retro-Michael reaction. This can be a significant issue in environments with high concentrations of other thiols (e.g., glutathione in vivo), leading to payload migration or deconjugation.[8][9]
-
Post-Conjugation Hydrolysis: The stability of the conjugate can be dramatically enhanced by hydrolysis of the succinimide ring in the product. This ring-opening reaction forms a stable succinamic acid thioether that is no longer susceptible to the reverse reaction.[4][9]
-
Influence of the N-Substituent: The rate of this stabilizing hydrolysis is influenced by the maleimide's N-substituent. N-aryl maleimides, for example, undergo this hydrolysis much more rapidly than N-alkyl maleimides, leading to more stable final conjugates.[4][9] The this compound, lacking a strongly electron-withdrawing aryl group, is expected to behave more like an N-alkyl maleimide, forming a conjugate whose stability can be enhanced over time or with a slight increase in pH post-conjugation.
Experimental Protocols
The following protocols provide a comprehensive workflow. It is essential to first characterize the protein of interest and optimize conditions on a small scale.
Protocol 1: Protein Preparation and Reduction
Objective: To prepare the protein in a suitable buffer and reduce any disulfide bonds to free up cysteine thiols for conjugation.
Materials:
-
Protein of interest
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris), pH 7.0-7.5. Note: Ensure buffers are free of extraneous thiols.
-
TCEP hydrochloride (tris(2-carboxyethyl)phosphine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[5]
-
If the protein contains disulfide bonds that need to be reduced, prepare a fresh 10 mM stock solution of TCEP in conjugation buffer.
-
Add the TCEP stock solution to the protein solution to achieve a final TCEP concentration that is in 20-50 fold molar excess to the protein.
-
Flush the headspace of the reaction vial with an inert gas, cap it tightly, and incubate for 30-60 minutes at room temperature.
Protocol 2: this compound (NCM) Conjugation Reaction
Objective: To covalently link the NCM reagent to the free thiols on the protein.
Materials:
-
Reduced protein solution (from Protocol 1)
-
This compound (NCM) reagent
-
Anhydrous DMSO or DMF
-
Reaction vials
Procedure:
-
Immediately prior to starting the reaction, prepare a 10 mM stock solution of NCM in anhydrous DMSO or DMF.[1] Vortex briefly to ensure it is fully dissolved.
-
While gently stirring or vortexing the reduced protein solution, add the required volume of the 10 mM NCM stock solution. A 10 to 20-fold molar excess of NCM to protein is a common starting point.[10] The optimal ratio should be determined experimentally.
-
Flush the headspace of the vial with inert gas, cap tightly, and protect from light (especially if the conjugated moiety is a fluorophore).[1]
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.[1] Longer incubation times may be required for less reactive thiols.
Protocol 3: Purification of the Bioconjugate
Objective: To remove unreacted NCM reagent and any reaction byproducts from the final protein conjugate.
Materials:
-
Conjugation reaction mixture (from Protocol 2)
-
Gel filtration / desalting column (e.g., Sephadex® G-25)
-
Appropriate storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the desalting column with the desired final storage buffer according to the manufacturer's instructions.
-
Load the entire reaction mixture from Protocol 2 onto the equilibrated column.
-
Elute the protein conjugate with the storage buffer. The larger protein conjugate will elute first, while the smaller, unreacted NCM molecules will be retained longer, allowing for effective separation.[1]
-
Collect the fractions containing the purified protein conjugate. Protein-containing fractions can typically be identified by monitoring absorbance at 280 nm.
Protocol 4: Characterization and Degree of Labeling (DOL)
Objective: To determine the average number of NCM molecules conjugated to each protein molecule. This protocol assumes the NCM reagent carries a chromophore (e.g., a fluorescent dye) with a known extinction coefficient.
Materials:
-
Purified bioconjugate (from Protocol 3)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the conjugated label (Aₘₐₓ). Dilute the sample if necessary to ensure the absorbance is within the linear range of the spectrophotometer.[10]
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.
-
A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF)
-
Where CF is the Correction Factor (A₂₈₀ of the label / Aₘₐₓ of the label).
-
-
Protein Conc. (M) = A₂₈₀_corrected / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the conjugated label.
-
Label Conc. (M) = Aₘₐₓ / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its Aₘₐₓ.
-
-
-
Calculate the Degree of Labeling (DOL).
-
DOL = Label Conc. (M) / Protein Conc. (M)
-
Data Summary and Troubleshooting
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity with stability of the maleimide and selectivity over amines.[1] |
| Buffer System | Phosphate, HEPES, Tris | Must be free of primary amines and thiols. Degas buffer prior to use to minimize thiol oxidation.[5] |
| Molar Ratio | 10:1 to 20:1 (Maleimide:Protein) | Starting point for optimization. Higher ratios can drive the reaction but may increase off-target modification.[10] |
| Protein Conc. | 1 - 10 mg/mL | A higher concentration can increase reaction efficiency.[5] |
| Temperature | 4°C to Room Temp. (20-25°C) | Room temperature is faster (1-2 hrs). 4°C (overnight) can be used for sensitive proteins.[1] |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Ensures maleimide is fully dissolved and minimizes premature hydrolysis. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DOL / No Reaction | Incomplete reduction of disulfides | Increase concentration or incubation time with TCEP. |
| Hydrolysis of NCM reagent | Prepare NCM stock solution immediately before use in anhydrous solvent. Verify buffer pH is ≤7.5. | |
| Inactive/oxidized thiols | Degas all buffers thoroughly. Handle protein solution quickly. Add 1 mM DTT during storage.[11] | |
| Precipitation during Reaction | Hydrophobicity of the label | Decrease protein concentration. Add a small percentage of co-solvent (e.g., up to 10% DMSO), if the protein can tolerate it. |
| Loss of Protein Activity | Modification of a critical cysteine | Reduce the molar excess of NCM. Decrease incubation time. Perform conjugation at 4°C. |
| Harsh reaction conditions | Ensure pH is within the optimal range. Confirm protein stability under all buffer conditions. | |
| High Molecular Weight Smear (SDS-PAGE) | Cross-linking due to off-target reaction | Ensure pH is not >7.5 to avoid reaction with lysines. Purify protein well before conjugation. |
Logic and Stability Considerations
The success of a bioconjugation experiment is determined by the interplay of several factors. The diagram below illustrates the logical relationships between key parameters and their impact on the desired outcome versus potential side reactions.
Conclusion
This compound bioconjugation is a powerful and specific method for modifying cysteine residues in biomolecules. Success is predicated on a solid understanding of the underlying chemistry, particularly the critical role of pH in dictating reaction specificity and reagent stability. By carefully controlling reaction parameters, ensuring the availability of free thiols, and using freshly prepared reagents, researchers can reliably produce well-defined bioconjugates. The protocols and insights provided herein serve as a robust foundation for developing and optimizing conjugation strategies for a wide array of applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. neb.com [neb.com]
Application Notes and Protocols for N-Carbamoylmaleimide in Solid-Phase Peptide Synthesis
Introduction: Harnessing the Unique Reactivity of N-Carbamoylmaleimide for Advanced Peptide Architectures
In the landscape of peptide drug discovery and development, the strategic modification and conformational constraint of peptides are paramount to enhancing their therapeutic potential. Cyclic peptides, in particular, have garnered significant attention due to their increased stability, higher binding affinity, and improved selectivity compared to their linear counterparts. The covalent modification of specific amino acid residues, such as cysteine, provides a powerful tool for introducing functional moieties and for constructing these complex cyclic architectures.
This compound (NCM) emerges as a reagent of interest for the selective modification of cysteine residues within peptides synthesized on a solid support. Its intrinsic reactivity towards the thiol side chain of cysteine, proceeding via a Michael addition, allows for the formation of a stable thioether bond. This reaction can be leveraged for various applications in solid-phase peptide synthesis (SPPS), including the introduction of stable labels, the formation of peptide-drug conjugates, and, most notably, the on-resin cyclization of peptides.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in SPPS. We will delve into the mechanistic underpinnings of the NCM-cysteine reaction, provide detailed, field-tested protocols for on-resin peptide modification and cyclization, and discuss the critical parameters that ensure the success of these synthetic strategies.
Scientific Principles: The Chemistry of this compound and Cysteine
The core of NCM's utility in peptide synthesis lies in its electrophilic maleimide ring, which readily reacts with the nucleophilic thiol group of a cysteine residue. This reaction, a conjugate addition, is highly selective for cysteine under controlled pH conditions, minimizing off-target modifications of other nucleophilic amino acid side chains like lysine.
Mechanism of Action
The reaction proceeds through the nucleophilic attack of the deprotonated cysteine thiol (thiolate) on one of the carbon atoms of the maleimide double bond. This forms a stable carbon-sulfur (thioether) bond. The carbamoyl group at the nitrogen atom of the maleimide ring can influence the reactivity of the maleimide and the properties of the resulting conjugate.
Caption: Michael addition of a cysteine thiolate to this compound.
Critical Reaction Parameters: The Importance of pH
The pH of the reaction medium is a critical determinant of both the rate and specificity of the maleimide-cysteine conjugation. The thiol group of cysteine has a pKa of approximately 8.5. For the reaction to proceed efficiently, a significant portion of the cysteine residues must be in the deprotonated, nucleophilic thiolate form. However, at higher pH values (typically above 7.5), the reactivity of other nucleophilic side chains, such as the ε-amino group of lysine, increases, potentially leading to undesired side reactions.[1] Furthermore, the maleimide ring itself is susceptible to hydrolysis at elevated pH, which competes with the desired conjugation reaction.
Therefore, the optimal pH for the reaction of NCM with a cysteine-containing peptide on a solid support is a compromise, typically maintained in the range of 6.5 to 7.5 .[1] This pH range ensures a sufficient concentration of the reactive thiolate species while minimizing side reactions and maleimide hydrolysis. Careful control of the pH is essential for achieving high yields and purity of the desired modified peptide.
On-Resin Peptide Modification with this compound: A Step-by-Step Protocol
This protocol details the procedure for the selective modification of a cysteine residue in a peptide that has been synthesized on a solid support using standard Fmoc-based SPPS.
Prerequisites:
-
Fully assembled, N-terminally protected (e.g., Fmoc or Boc) peptide-on-resin containing at least one cysteine residue with a free thiol group. If the cysteine was protected during synthesis (e.g., with a trityl group), it must be selectively deprotected on-resin prior to this procedure.
-
This compound (NCM)
-
Anhydrous, peptide-grade solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Buffer solution: e.g., 0.1 M sodium phosphate buffer, pH 7.0
Experimental Workflow:
Caption: Workflow for on-resin modification of a peptide with NCM.
Detailed Protocol:
-
Resin Preparation:
-
Place the peptide-on-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL per 100 mg of resin) to remove any residual reagents from the peptide synthesis.
-
Equilibrate the resin by washing with the reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0) (3 x 5 mL per 100 mg of resin).
-
-
NCM Solution Preparation:
-
Dissolve this compound (5-10 equivalents relative to the peptide loading on the resin) in a minimal amount of DMF.
-
Dilute the NCM solution with the reaction buffer to the desired final concentration. It is crucial to prepare this solution immediately before use to minimize hydrolysis of the maleimide.
-
-
On-Resin Conjugation:
-
Add the freshly prepared NCM solution to the equilibrated resin.
-
Gently agitate the mixture at room temperature for 1-4 hours. The optimal reaction time may vary depending on the peptide sequence and should be determined empirically.
-
-
Reaction Monitoring:
-
To monitor the progress of the reaction, a small sample of the resin can be removed and washed. The presence of free thiols can be qualitatively assessed using Ellman's test. A negative test indicates the completion of the reaction.
-
-
Washing and Drying:
-
Once the reaction is complete, drain the NCM solution and wash the resin extensively with DMF (5 x 5 mL per 100 mg of resin) to remove excess reagent and byproducts.
-
Wash the resin with DCM (3 x 5 mL per 100 mg of resin) to remove the DMF.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
The modified peptide can now be cleaved from the resin and the remaining side-chain protecting groups removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
On-Resin Peptide Cyclization via Intramolecular Thioether Formation
This protocol describes a strategy for the on-resin cyclization of a peptide containing a cysteine residue and another amino acid functionalized with a maleimide group, which can be introduced using a suitable bifunctional linker. For the purpose of this guide, we will outline a general strategy where a lysine side chain is modified with a linker containing a maleimide moiety.
Prerequisites:
-
A linear peptide synthesized on a solid support containing both a cysteine residue (with a selectively removable protecting group, e.g., Mmt) and a lysine residue (with an orthogonal protecting group, e.g., Alloc).
-
A bifunctional linker containing a maleimide group and a reactive group for conjugation to the lysine side chain (e.g., an NHS ester).
-
Reagents for selective deprotection of the lysine and cysteine side chains.
Experimental Workflow:
Caption: Workflow for on-resin peptide cyclization using NCM.
Detailed Protocol:
-
Selective Deprotection of Lysine:
-
Following the synthesis of the linear peptide, selectively remove the protecting group from the lysine side chain (e.g., Alloc deprotection using Pd(PPh₃)₄).
-
-
Conjugation of the Maleimide Linker:
-
Wash the resin thoroughly.
-
React the deprotected lysine side chain with an excess of the maleimide-containing bifunctional linker.
-
-
Selective Deprotection of Cysteine:
-
Wash the resin to remove excess linker.
-
Selectively remove the protecting group from the cysteine side chain (e.g., Mmt deprotection using a dilute solution of TFA in DCM).
-
-
Intramolecular Cyclization:
-
Wash the resin to remove the deprotection reagents and equilibrate with a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0, with 50% DMF to aid swelling and solubility).
-
Allow the intramolecular cyclization to proceed at room temperature. The reaction is typically slower than intermolecular reactions and may require several hours to overnight for completion. The progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.
-
-
Final Steps:
-
Once cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Dry the resin and proceed with the final cleavage and deprotection as described in the modification protocol.
-
Data Presentation and Troubleshooting
| Parameter | Recommended Condition | Rationale and Troubleshooting |
| pH | 6.5 - 7.5 | Balances the need for deprotonated cysteine with the risk of maleimide hydrolysis and side reactions with other nucleophiles.[1] If the reaction is slow, a slight increase in pH (to 7.5) may be beneficial. If side products are observed, lowering the pH (to 6.5) may improve specificity. |
| Solvent | Aqueous buffer with co-solvents (e.g., DMF, ACN) | Co-solvents are often necessary to ensure the solubility of the peptide and the NCM reagent, and to promote resin swelling. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. Elevated temperatures can increase the rate of maleimide hydrolysis. |
| Stoichiometry (NCM:Peptide) | 5-10 equivalents | A molar excess of NCM is used to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Reaction Time | 1-4 hours (intermolecular), 4-24 hours (intramolecular) | Intramolecular reactions are generally slower. Monitor the reaction to determine the optimal time and avoid prolonged exposure that could lead to side reactions. |
Conclusion: Expanding the Peptide Chemist's Toolkit
This compound represents a valuable and versatile tool for the solid-phase synthesis and modification of peptides. Its selective reactivity with cysteine residues under controlled conditions enables the straightforward introduction of functional groups and the construction of cyclic peptide architectures. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can effectively employ NCM to generate novel peptide-based therapeutics and research tools with enhanced properties. The protocols provided herein serve as a robust starting point for the successful implementation of this compound in your solid-phase peptide synthesis workflows.
References
Application Note: N-Carbamoylmaleimide as a Covalent Probe for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbamoylmaleimide (NCM) is a valuable research tool for studying enzymes that possess reactive cysteine residues. As a member of the maleimide class of compounds, NCM acts as an irreversible, covalent inhibitor. Its utility stems from its high reactivity and selectivity towards thiol groups present on cysteine side chains under physiological conditions.[][2] This specific reactivity allows NCM to be employed in a variety of applications, from determining the functional role of specific cysteine residues to acting as a lead compound in drug discovery campaigns targeting cysteine-dependent enzymes, such as certain proteases, kinases, and phosphatases.
This guide provides a comprehensive overview of the mechanism of NCM, detailed protocols for its use in enzyme inhibition studies, and insights into experimental design and data interpretation.
Part 1: The Chemistry and Mechanism of NCM Inhibition
The Maleimide "Warhead": A Thiol-Reactive Electrophile
The core of NCM's reactivity lies in the maleimide group. This five-membered ring contains a carbon-carbon double bond positioned between two carbonyl groups. This arrangement makes the double bond electron-deficient and highly susceptible to nucleophilic attack.[] Among the common nucleophilic functional groups found in proteins, the thiolate anion (RS⁻) of a deprotonated cysteine residue is a particularly potent nucleophile for this reaction.[]
Covalent Modification via Michael Addition
NCM inhibits enzymes by forming a stable, covalent thioether bond with a cysteine residue. This occurs through a well-defined chemical reaction known as a Michael addition.[3] The reaction proceeds rapidly under mild, physiological pH conditions (typically pH 6.5-7.5), where a sufficient population of the more reactive thiolate form of the cysteine exists.[][4] The resulting succinimidyl thioether linkage is significantly more stable than disulfide bonds, ensuring a permanent modification of the target enzyme.[]
Caption: Mechanism of NCM covalent modification of a cysteine residue.
Specificity and Selectivity
The reaction between maleimides and thiols is approximately 1,000 times faster than the reaction with amines (e.g., lysine side chains) at neutral pH.[4] This inherent chemical preference provides a strong basis for NCM's selectivity. However, within a protein, not all cysteines are equally reactive. The specific pKa of the cysteine thiol and its accessibility on the protein surface are critical factors. Cysteines located in pockets with a lower pKa are more readily deprotonated to the highly reactive thiolate anion, making them preferential targets for NCM. This property allows NCM to be used as a probe to identify functionally important, hyper-reactive cysteines within a protein or even an entire proteome.[5]
Part 2: Experimental Design & Protocols
Essential Pre-Experiment Considerations
-
Reagent Preparation and Handling: NCM is typically a solid that should be dissolved in a dry, polar aprotic solvent like DMSO or DMF to create a concentrated stock solution. It is crucial to protect the stock solution from moisture to prevent hydrolysis of the maleimide ring. Prepare fresh aqueous working solutions daily, as the maleimide group can lose reactivity over time in aqueous buffers.
-
Buffer Selection: The choice of buffer is critical for successful experiments. AVOID buffers containing thiol-based reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME), as these will react with and consume the NCM, preventing it from inhibiting the target enzyme. Buffers like HEPES, MES, and phosphate buffers are generally compatible, but it's important to ensure they are free of any nucleophilic contaminants.[6]
-
Enzyme Preparation: The target cysteine residue must be in its reduced, free thiol state to react with NCM.[2] If the enzyme preparation contains disulfide bonds involving the target cysteine, it must be pre-treated with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent (e.g., via dialysis or a desalting column) before starting the inhibition experiment.
Protocol: Determination of IC50 for NCM
The IC50 (half-maximal inhibitory concentration) is a common metric for inhibitor potency. For covalent inhibitors like NCM, the IC50 is time-dependent; a longer incubation time will result in a lower IC50 value.[7][8] Therefore, it is essential to standardize the pre-incubation time. This protocol provides a robust method for determining a time-dependent IC50.
Caption: Experimental workflow for determining the IC50 of NCM.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NCM in 100% DMSO.
-
Prepare serial dilutions of the NCM stock in the chosen assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare solutions of your target enzyme and its substrate in the same assay buffer.
-
-
Pre-incubation:
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add the serially diluted NCM solutions to the wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.
-
Incubate the plate for a fixed period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C). This step is crucial as it allows the covalent reaction to proceed.
-
-
Initiation of Enzymatic Reaction:
-
Add the substrate to all wells simultaneously (using a multichannel pipette) to start the reaction.
-
-
Measurement of Activity:
-
Immediately place the plate in a plate reader and measure the product formation over time (kinetic mode) or at a single endpoint after a fixed reaction time. The detection method will depend on the substrate (e.g., absorbance for a chromogenic substrate, fluorescence for a fluorogenic substrate).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the kinetic reads) for each NCM concentration.
-
Normalize the rates to the "no inhibitor" control to get the percent inhibition.
-
Plot percent inhibition versus the logarithm of the NCM concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol: Characterizing Covalent Kinetics (k_inact/K_I)
For irreversible inhibitors, a simple IC50 value can be misleading because it depends on incubation time and enzyme concentration.[7][9] A more informative set of parameters are KI (the initial binding affinity) and kinact (the maximal rate of inactivation). The overall efficiency of the inhibitor is best described by the second-order rate constant kinact/KI.[7][10]
Step-by-Step Methodology:
-
Setup: This experiment is performed by measuring full enzymatic progress curves (product vs. time) at several different concentrations of NCM. Unlike the IC50 assay, there is no pre-incubation step . The reaction is initiated by adding the enzyme to a mixture of substrate and inhibitor.
-
Data Collection:
-
In a 96-well plate, prepare mixtures of substrate (at a fixed concentration, e.g., its Km) and varying concentrations of NCM.
-
Initiate the reactions by adding the enzyme to each well.
-
Immediately measure product formation in a plate reader in kinetic mode for an extended period (e.g., 60 minutes), ensuring you capture the full curve as the reaction slows down due to inhibition.
-
-
Data Analysis:
-
Each progress curve (product vs. time) at a given inhibitor concentration [I] should be fitted to the equation for slow-binding inhibition: P(t) = (v₀ / k_obs) * (1 - e(-k_obs * t)) where P(t) is the product at time t, v₀ is the initial uninhibited rate, and kobs is the observed rate of inactivation.
-
This fitting will yield a kobs value for each NCM concentration used.
-
-
Determining Kinetic Parameters:
-
Plot the calculated kobs values against the corresponding NCM concentration ([I]).
-
Fit this secondary plot to the Michaelis-Menten-like equation for irreversible inhibitors:[11] kobs = kinact * [I] / (KI + [I])
-
This non-linear regression will provide the values for kinact (the Vmax of the plot) and KI (the concentration of inhibitor that gives half-maximal inactivation rate).[10]
-
The covalent efficiency constant is then calculated as the ratio kinact/KI.
-
| Parameter | Description | Typical Units | Importance |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% under specific, fixed conditions. | µM or nM | Useful for initial screening and ranking; highly context-dependent.[12] |
| KI | Inhibition constant reflecting the initial, reversible binding affinity of the inhibitor to the enzyme. | µM or nM | Measures the strength of the initial non-covalent interaction.[13] |
| kinact | First-order rate constant for the maximal rate of covalent bond formation at saturating inhibitor concentrations. | s⁻¹ or min⁻¹ | Measures the chemical reactivity of the inhibitor once bound to the enzyme.[13] |
| kinact/KI | Second-order rate constant describing the overall efficiency of the irreversible inhibitor. | M⁻¹s⁻¹ | The most robust parameter for comparing the potency of covalent inhibitors.[7][13] |
Part 3: Advanced Applications
NCM in Cellular Assays
Using NCM in a cellular context requires additional considerations. The compound must be able to cross the cell membrane to reach its intracellular target. Furthermore, the cytoplasm contains a high concentration of the thiol-containing tripeptide glutathione (GSH), which can react with and sequester NCM, reducing its effective concentration at the target protein.
When designing cell-based assays, it is crucial to:
-
Assess target engagement, for example by using a cellular thermal shift assay (CETSA) or a specific activity-based probe.
-
Measure downstream functional consequences of target inhibition, such as the modulation of a signaling pathway or a change in cell viability.
-
Be aware of potential off-target effects caused by NCM reacting with other accessible cysteine residues on other proteins.
Caption: Potential fate of NCM in a cellular environment.
NCM in Chemoproteomics
NCM and its derivatives can be used as probes in chemical proteomics to globally profile cysteine reactivity.[5] By using a version of NCM that contains a "handle" (like an alkyne or biotin group), researchers can treat cell lysates or whole cells, covalently label reactive cysteines, and then use the handle to enrich and identify these proteins and their specific modification sites via mass spectrometry. This powerful technique helps to identify novel drug targets and understand the role of cysteine modifications in cellular signaling.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. bachem.com [bachem.com]
- 4. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
Application Notes & Protocols: Advanced Protein PEGylation Using N-Carbamoylmaleimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Stability in PEGylated Biotherapeutics
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, or PEGylation, is a cornerstone of modern drug development. This bioconjugation strategy can significantly enhance the therapeutic profile of proteins by increasing their hydrodynamic size, which in turn extends circulating half-life, reduces renal clearance, and shields epitopes from the host immune system.[1][2] The choice of chemical linkage used to attach the PEG moiety is of paramount importance, as the stability of this connection directly impacts the efficacy and safety of the final biotherapeutic.
Historically, the thiol-maleimide reaction has been a widely used method for site-specific PEGylation, targeting the sulfhydryl group of cysteine residues due to its high nucleophilicity and relatively low abundance in proteins.[3] This reaction, a Michael addition, is rapid and highly selective under mild, near-neutral pH conditions.[4] However, the resulting thiosuccinimide linkage has a well-documented vulnerability: its susceptibility to a retro-Michael reaction. This reversal of the initial conjugation can occur in the presence of endogenous thiols like glutathione, leading to premature cleavage of the PEG chain in vivo. This deconjugation not only negates the benefits of PEGylation but can also lead to off-target effects from the released PEG-maleimide.[5]
To address this critical stability issue, advanced maleimide derivatives have been developed. A key strategy is to promote the hydrolysis of the thiosuccinimide ring to a stable, ring-opened maleamic acid derivative, which is no longer susceptible to the retro-Michael reaction.[5] The rate of this stabilizing hydrolysis is profoundly influenced by the chemical nature of the substituent on the maleimide's nitrogen atom. It has been shown that electron-withdrawing N-substituents, such as N-aryl groups, significantly accelerate this hydrolysis, leading to more robust and stable bioconjugates compared to traditional N-alkyl maleimides.[4]
This guide focuses on a specific class of these advanced reagents: N-Carbamoylmaleimide (NCM) derivatives . In these reagents, the maleimide nitrogen is linked to the PEG chain via a carbamoyl (amide) group. This application note provides a detailed exploration of the underlying chemistry, step-by-step experimental protocols, and characterization methods for utilizing PEG-NCM reagents to create stable, next-generation PEGylated proteins.
The Chemistry of this compound PEGylation: A Two-Step Stabilization
The PEGylation of a protein's cysteine residue using an this compound (NCM) derivative is a sequential process involving two key chemical transformations. Understanding this mechanism is crucial for optimizing reaction conditions and ensuring the formation of a stable final product.
Step 1: Thiol-Michael Addition
The process begins with the nucleophilic attack of a deprotonated cysteine thiol (thiolate anion) on one of the carbon atoms of the maleimide's double bond. This reaction is most efficient at a pH range of 6.5-7.5, which represents a compromise between maintaining a sufficient concentration of the reactive thiolate and minimizing potential side reactions with other nucleophilic residues, such as the ε-amino group of lysine (pKa ~10.5).[6] The product of this initial reaction is a thiosuccinimide conjugate.
Step 2: Stabilizing Ring-Opening Hydrolysis
The thiosuccinimide intermediate, while formed rapidly, is susceptible to reversal. The stability of the final conjugate is achieved through the subsequent hydrolysis of the succinimide ring. The N-carbamoyl group is moderately electron-withdrawing, which is hypothesized to make the ring's carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This intramolecular catalysis leads to the cleavage of a carbon-nitrogen bond in the ring, forming a stable maleamic acid derivative. This ring-opened structure is no longer a substrate for the retro-Michael reaction, effectively locking the PEG chain onto the protein.
Diagram: Reaction Mechanism
The following diagram illustrates the two-step reaction between a protein thiol and a PEG-N-Carbamoylmaleimide (PEG-NCM) reagent.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of N-Carbamoylmaleimide Solutions
<_ _>
Welcome to the technical support center for N-Carbamoylmaleimide (NCM) and other maleimide-based reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical challenge: the hydrolytic instability of the maleimide group. Understanding and controlling this reaction is paramount for achieving high-yield, reproducible results in your bioconjugation experiments.
This resource provides a structured approach, moving from high-level frequently asked questions to detailed, scenario-based troubleshooting to ensure the success of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding NCM stability.
Q1: What is this compound (NCM) hydrolysis and why is it a critical issue?
A1: NCM hydrolysis is a chemical reaction where the maleimide ring reacts with water, causing the ring to open. This process forms an N-Carbamoylmaleamic acid derivative, which is completely unreactive towards the thiol (sulfhydryl) groups on cysteine residues that are the intended target in bioconjugation.[1][2] This loss of reactivity is a major concern as it directly leads to significantly lower conjugation efficiency or even complete failure of the labeling reaction, resulting in wasted time, costly reagents, and unreliable experimental data.[1]
Q2: What are the primary factors that influence the rate of NCM hydrolysis?
A2: The stability of the NCM group is predominantly influenced by three main factors:
-
pH: This is the most critical factor. The rate of hydrolysis is highly dependent on the pH of the solution, with alkaline conditions (pH > 7.5) dramatically accelerating the degradation of the maleimide ring.[1][2][3]
-
Temperature: As with most chemical reactions, higher temperatures increase the kinetic rate of hydrolysis.[1][2]
-
Aqueous Exposure Time: Prolonged exposure of NCM to aqueous solutions will inevitably lead to hydrolysis. For this reason, it is strongly advised not to store maleimide-containing reagents in aqueous buffers for extended periods.[1][4]
Q3: What is the optimal pH range for performing conjugation with NCM to minimize hydrolysis?
A3: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5 .[1][2][4] This pH range represents a critical compromise: the thiol group on the cysteine residue is sufficiently deprotonated (nucleophilic) to be reactive, while the competing hydrolysis of the maleimide group is kept to a minimum.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues), ensuring high selectivity for the desired target.[2]
Q4: How should I prepare and store NCM stock solutions to ensure maximum stability?
A4: To maintain the integrity of your NCM reagent, you must prepare stock solutions in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2] It is imperative to never store NCM in an aqueous buffer.[4]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, scenario-based guidance for specific experimental challenges related to NCM hydrolysis.
Scenario 1: Low or No Conjugation Yield
Q: My conjugation efficiency is unexpectedly low, and I suspect NCM hydrolysis is the culprit. How can I confirm this and what is the root cause?
A: Confirmation & Causality
Low or failed conjugation is the classic symptom of premature NCM hydrolysis. Before reacting with the target thiol, the maleimide ring has opened, rendering the reagent inert.
Analytical Confirmation: You can definitively confirm hydrolysis using analytical techniques that differentiate the intact NCM from its hydrolyzed form:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the intact maleimide, the desired conjugate, and the hydrolyzed maleamic acid by-product.[2] The hydrolyzed product will typically have a different retention time.
-
Mass Spectrometry (MS): Mass spectrometry provides unambiguous confirmation by detecting the mass difference. The hydrolyzed product will have a mass increase of 18.01 Da (the mass of H₂O) compared to the intact NCM reagent.[2]
Primary Cause: The most common cause is that the NCM reagent was exposed to aqueous conditions for too long before the conjugation reaction was initiated. This often happens when a working solution is prepared in buffer and left to stand before being added to the protein sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conjugation yield.
Scenario 2: Optimizing the Conjugation Protocol
Q: What is the most robust, step-by-step protocol for preparing a stable NCM working solution and performing the conjugation to minimize hydrolysis?
A: Protocol: High-Fidelity Maleimide-Thiol Conjugation
This protocol is designed to maximize conjugation efficiency by rigorously controlling the factors that lead to hydrolysis.
Materials:
-
Lyophilized this compound (NCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Target protein with free thiol(s) in a suitable buffer
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or similar, pH meticulously adjusted to 6.5-7.5.[2]
-
(Optional) TCEP for disulfide reduction. Do NOT use DTT unless it is removed prior to adding NCM.
-
Quenching Reagent: Cysteine or 2-Mercaptoethanol
Step-by-Step Methodology:
-
Protein Preparation:
-
Ensure your protein solution is prepared in the Reaction Buffer (pH 6.5-7.5).
-
If your protein's cysteines are in a disulfide bond, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1] Note: TCEP does not contain a thiol and does not need to be removed.
-
-
NCM Stock Solution Preparation (Immediate Use):
-
Allow the vial of lyophilized NCM to equilibrate to room temperature before opening to prevent moisture condensation.
-
Just before starting the conjugation, dissolve the NCM in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[1] Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Calculate the volume of NCM stock solution needed to achieve the desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).[1]
-
Add the calculated volume of the NCM stock solution directly to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][2] If using a fluorescent NCM derivative, protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., cysteine) in a 2-5 fold molar excess relative to the NCM to react with any unreacted maleimide. This prevents non-specific labeling of other molecules in downstream applications.
-
-
Purification:
-
Remove excess, unreacted NCM and quenching reagent using dialysis, size exclusion chromatography (SEC), or other appropriate protein purification methods.
-
Scenario 3: Understanding the Chemical Mechanism
Q: Can you illustrate the chemical mechanism of NCM hydrolysis? Understanding the 'why' helps in designing better experiments.
A: The Mechanism of Hydroxide-Catalyzed Ring Opening
At neutral and especially alkaline pH, the concentration of hydroxide ions (OH⁻) in solution increases. The hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the electron-deficient maleimide ring. This initiates a ring-opening cascade, ultimately resulting in the formation of the unreactive maleamic acid derivative.
Caption: Hydrolysis mechanism of the NCM ring.
Part 3: Data Summary & Best Practices
To provide a quick reference, the key parameters for ensuring NCM stability are summarized below.
Table 1: Recommended Conditions for Handling this compound
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH of Reaction Buffer | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Higher pH (>7.5) causes rapid hydrolysis.[1][2][4] |
| Stock Solution Solvent | Anhydrous DMSO or DMF | Prevents premature hydrolysis; NCM is unstable in aqueous buffers.[1][4] |
| Stock Solution Storage | -20°C or -80°C (in aliquots) | Low temperature slows degradation; aliquoting avoids freeze-thaw cycles.[2] |
| Time in Aqueous Buffer | < 30 minutes (ideally, immediate use) | The maleimide ring begins to hydrolyze upon contact with water; minimize this exposure time.[1] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow hydrolysis. Reactions can be run overnight at 4°C.[1][2] |
By adhering to these principles and protocols, you can effectively prevent the hydrolysis of this compound, leading to more reliable, reproducible, and successful bioconjugation outcomes.
References
N-Carbamoylmaleimide Bioconjugation Technical Support Center
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Welcome to the technical support center for N-Carbamoylmaleimide (NCM) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving NCM. Here, we will explore the nuances of NCM chemistry, focusing on the causality behind experimental choices and providing self-validating protocols to ensure robust and reproducible results.
Introduction to this compound in Bioconjugation
This compound (NCM) is a specific type of maleimide reagent used in bioconjugation. Like other maleimides, its primary application is the selective modification of thiol (-SH) groups, most commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond (a thiosuccinimide linkage).[1][2] This high selectivity and efficiency under mild, physiological conditions (pH 6.5-7.5) make maleimide chemistry a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and functionalizing surfaces.[1][2][3]
However, the journey to a successful bioconjugate is often paved with potential side reactions and stability issues. Understanding and mitigating these challenges is critical for generating homogenous, stable, and effective conjugates. This guide will directly address the most common issues encountered during NCM-based bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound reactions?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4] Within this window, the thiol group is sufficiently nucleophilic to react efficiently while maintaining high selectivity over other nucleophilic groups like amines (e.g., lysine residues).[1]
-
Below pH 6.5: The reaction rate significantly decreases as the thiol group is predominantly protonated and less nucleophilic.[1]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to two major side reactions:
-
Hydrolysis: The maleimide ring can be opened by hydroxide ions, forming a non-reactive maleamic acid derivative.[1][4]
-
Reaction with Amines: The maleimide can react with primary amines, such as the ε-amino group of lysine, leading to a loss of selectivity and product heterogeneity.[1][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4]
-
Q2: How should I prepare and store this compound reagents?
Due to the susceptibility of the maleimide ring to hydrolysis, aqueous solutions of NCM should be prepared immediately before use.[4] If storage is necessary, it is recommended to use a dry, water-miscible, and biocompatible organic solvent such as DMSO or DMF and store it at a low temperature.[4] Always ensure the solvent is free of primary and secondary amines or thiols.[4]
Q3: Is the thioether bond formed with NCM reversible?
Yes, the thiosuccinimide bond formed between a thiol and a maleimide can be reversible through a retro-Michael reaction.[4][5][6] This is a significant concern, especially for therapeutics like ADCs, as it can lead to "payload migration" in vivo. The maleimide can be transferred to other thiol-containing molecules, such as serum albumin or glutathione, leading to off-target effects and reduced efficacy.[5][7]
Q4: What is thiosuccinimide ring hydrolysis and is it beneficial?
After the initial conjugation, the resulting thiosuccinimide ring can undergo hydrolysis to form a ring-opened succinamic acid thioether.[1][8] While this introduces structural heterogeneity, the ring-opened product is significantly more stable and is no longer susceptible to the retro-Michael reaction.[7][8] In some applications, this hydrolysis is intentionally promoted after conjugation by raising the pH to 8.5-9.0 to improve the in-vivo stability of the conjugate.[1] Research has shown that N-aryl substituted maleimides, for example, exhibit faster rates of thiosuccinimide ring hydrolysis, which can be advantageous in preventing undesirable thiol exchange reactions.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your NCM bioconjugation experiments.
Problem 1: Low Conjugation Efficiency or Incomplete Reaction
Symptoms:
-
Low yield of the desired conjugate.
-
Presence of unreacted protein/peptide and/or NCM reagent in the final mixture, as determined by techniques like HPLC or LC-MS.[10]
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | The reaction pH is outside the optimal 6.5-7.5 range. A pH below 6.5 drastically slows the reaction rate. | 1. Verify the pH of your reaction buffer. 2. Adjust the pH to be within the 6.5-7.5 range. A pH of 7.0 is often a good starting point.[1][4] |
| Hydrolyzed NCM Reagent | The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at higher pH, rendering it inactive.[1][4] | 1. Always prepare aqueous solutions of NCM immediately before use.[1] 2. Avoid storing NCM in aqueous buffers.[4] 3. If using a stock solution in an organic solvent like DMSO, ensure it is anhydrous and has been stored properly. |
| Oxidized Thiols | The thiol groups on your biomolecule may have oxidized to form disulfide bonds, which are unreactive towards maleimides. | 1. If conjugating to native cysteines from reduced disulfide bonds, ensure complete reduction using an appropriate reducing agent like TCEP or DTT.[7] 2. Remove the reducing agent before adding the NCM reagent, as it will compete for the maleimide. This can be done via dialysis, desalting columns, or tangential flow filtration. |
| Insufficient Stoichiometry | The molar ratio of NCM to the thiol-containing biomolecule may be too low to drive the reaction to completion. | 1. Increase the molar excess of the NCM reagent. Ratios of 2:1 to 20:1 (Maleimide:Thiol) are commonly used.[11] 2. For larger, sterically hindered proteins, a higher excess may be required.[11] |
Problem 2: Product Heterogeneity and Off-Target Reactions
Symptoms:
-
Multiple peaks corresponding to different conjugate species observed by mass spectrometry (e.g., multiple drug-to-antibody ratios, or DARs).
-
Evidence of conjugation at sites other than cysteine residues.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Reaction with Amines | At a pH above 7.5, NCM can react with primary amines, such as the side chain of lysine, leading to off-target conjugation.[4][7] | 1. Strictly maintain the reaction pH between 6.5 and 7.5.[7] 2. If possible, lower the pH towards 6.5 to further minimize amine reactivity. |
| Thiazine Rearrangement | When conjugating to an unprotected N-terminal cysteine, the N-terminal amine can attack the succinimide ring of the conjugate, leading to a stable six-membered thiazine ring.[12] This side reaction is pH-dependent, with rates increasing at higher pH. | 1. Perform the conjugation at a more acidic pH (e.g., < 7.0) to keep the N-terminal amine protonated and less nucleophilic.[11][13] 2. If possible, avoid using peptides with an N-terminal cysteine for this type of conjugation or consider protecting the N-terminus.[11] |
| Incomplete Disulfide Bond Reduction | If reducing native disulfide bonds to generate reactive thiols, incomplete reduction can lead to a mixture of species with varying numbers of available cysteines, resulting in a heterogeneous DAR.[7] | 1. Optimize the reduction step by adjusting the concentration of the reducing agent (TCEP or DTT) and the incubation time. 2. Analytically confirm the extent of reduction before proceeding with conjugation. |
Problem 3: Conjugate Instability and Payload Loss
Symptoms:
-
Loss of the conjugated molecule (e.g., drug, dye) over time, especially during in vitro plasma stability assays or in vivo studies.[7]
-
Appearance of the free payload and unconjugated biomolecule in analytical runs.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Retro-Michael Reaction (Thiol Exchange) | The thiosuccinimide linkage is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in plasma.[5][7] This leads to deconjugation and payload migration.[7] | 1. Confirm the Mechanism: Incubate the conjugate with an excess of a small molecule thiol (e.g., glutathione) and monitor the transfer of the payload using HPLC or LC-MS.[7] 2. Promote Post-Conjugation Hydrolysis: After the conjugation reaction is complete, raise the pH of the solution to 8.5-9.0 and incubate to promote the hydrolysis of the thiosuccinimide ring. The resulting ring-opened product is stable against the retro-Michael reaction.[1][7] 3. Use Stabilizing Maleimide Derivatives: Consider using next-generation maleimides that are designed to promote rapid hydrolysis after conjugation or form more stable linkages.[14] |
Visualizing NCM Reaction Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the primary and side reaction pathways of this compound.
Caption: Primary and side reactions of this compound.
Caption: Stability and degradation pathways of the thiosuccinimide adduct.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with NCM
This protocol provides a general workflow for conjugating an NCM-functionalized molecule to a protein containing accessible cysteine residues.
Materials:
-
Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
NCM-functionalized molecule.
-
Reaction Buffer: Phosphate buffer (50-100 mM), pH 7.0-7.2, containing EDTA (1-2 mM) to chelate heavy metals and prevent thiol oxidation.
-
Quenching Reagent: A small molecule thiol like L-cysteine or N-acetylcysteine (100-fold molar excess over NCM).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.
-
NCM Reagent Preparation: Immediately before use, dissolve the NCM-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
Conjugation Reaction: Add the desired molar excess (e.g., 5-10 fold) of the NCM solution to the protein solution.
-
Incubation: Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching: Add the quenching reagent to react with any excess, unreacted NCM. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts using a suitable method like size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer.
-
Characterization: Analyze the final conjugate using methods such as UV-Vis spectroscopy (to determine concentration and degree of labeling, if applicable), SDS-PAGE, and LC-MS (to confirm conjugation and assess heterogeneity).[10]
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol is an addendum to Protocol 1, designed to stabilize the conjugate by promoting the hydrolysis of the thiosuccinimide ring.
Procedure:
-
Complete Conjugation: Follow steps 1-5 of Protocol 1.
-
pH Adjustment: After quenching the reaction, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer or a dilute base solution (e.g., 0.1 M sodium borate).
-
Hydrolysis Incubation: Incubate the solution at room temperature or 37°C for 2-4 hours. The optimal time and temperature should be determined empirically.
-
Final pH Adjustment: Readjust the pH of the solution back to a neutral pH (e.g., 7.4) for storage or downstream applications.
-
Purification: Proceed with the purification step (Step 6) from Protocol 1 to remove quenching reagents and salts from the pH adjustments.
By understanding the underlying chemistry and potential pitfalls of this compound bioconjugation, researchers can optimize their experimental design to produce stable, homogenous conjugates for a wide array of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. nbinno.com [nbinno.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Carbamoylmaleimide Conjugation Reactions
Welcome to the technical support center for N-Carbamoylmaleimide (NCM) conjugation chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical role of pH in your conjugation experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome common challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound conjugation, with a focus on pH-related causes and solutions.
Issue 1: Low or No Conjugation Efficiency
Question: I am observing very low or no yield of my desired conjugate. What are the likely causes related to pH?
Answer: Low conjugation efficiency is a frequent challenge, often directly linked to the pH of the reaction environment. The two primary pH-dependent factors are the stability of the maleimide ring and the nucleophilicity of the target thiol.
-
Maleimide Hydrolysis: The maleimide functional group is susceptible to hydrolysis, a reaction that opens the ring to form an unreactive maleamic acid derivative. This process is significantly accelerated at pH values above 7.5.[1][2][3][4] To mitigate this, it is crucial to prepare aqueous solutions of NCM reagents immediately before use and to conduct the reaction within the optimal pH range.[1][3][4] For storage, dissolving the NCM reagent in an anhydrous organic solvent like DMSO or DMF at -20°C is recommended.[1][3]
-
Insufficient Thiol Nucleophilicity: The thiol-maleimide reaction, a Michael addition, requires the thiol group to be in its more reactive deprotonated thiolate anion (R-S⁻) form.[3] As the pH drops below 6.5, the equilibrium shifts towards the protonated thiol (R-SH), which is a weaker nucleophile, leading to a significant decrease in the reaction rate.[1][3][5]
Issue 2: Lack of Selectivity and Presence of Side Products
Question: My analysis shows multiple unexpected products. How can I improve the selectivity of the NCM conjugation?
Answer: The appearance of side products often points to a loss of selectivity, which is highly pH-dependent.
-
Reaction with Amines: While the thiol-maleimide reaction is highly selective within the correct pH window, this selectivity diminishes at pH values above 7.5.[6] At higher pH, primary amines, such as the ε-amino group of lysine residues, become sufficiently nucleophilic to react with the maleimide.[1][3][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of precise pH control for chemoselectivity.[1][2][7]
-
Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the newly formed succinimide ring. This intramolecular rearrangement leads to a stable six-membered thiazine ring.[6][8][9] This reaction is more prominent at neutral to basic pH (7.3 and above) and can be largely avoided by performing the conjugation at a more acidic pH (e.g., pH 5.0), where the N-terminal amine is protonated and thus non-nucleophilic.[8][9]
Issue 3: Conjugate Instability and Reversibility
Question: I've successfully formed my conjugate, but it appears to be unstable over time or in certain buffers. Why is this happening?
Answer: The stability of the resulting thiosuccinimide linkage can be compromised by a reversible reaction, particularly in thiol-rich environments.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is susceptible to a retro-Michael reaction, where the reaction reverses and the maleimide is released.[6][8] This free maleimide can then react with other available thiols. This is a significant concern for in vivo applications where high concentrations of endogenous thiols like glutathione are present.[2][6] While not directly a pH optimization issue during the initial conjugation, the stability of the final product is a critical consideration. To create a more stable linkage, one strategy is to intentionally hydrolyze the thiosuccinimide ring post-conjugation by raising the pH to 8.5-9.0.[4][6] This ring-opened succinamic acid derivative is not susceptible to the retro-Michael reaction.[6]
The Critical Role of pH: A Quantitative Summary
The choice of pH is a delicate balance between maximizing the reaction rate and minimizing side reactions. The data below summarizes the impact of pH on the key aspects of the this compound conjugation.
| pH Range | Primary Reaction Rate (Thiol-Maleimide) | Key Side Reactions & Stability Issues | Recommendation |
| < 6.5 | Decreased | Maleimide group is more stable against hydrolysis. | Not recommended for efficient conjugation due to slow kinetics.[1][3][5] |
| 6.5 - 7.5 | Optimal | Minimal hydrolysis and reaction with amines.[1][6][7] | Highly Recommended. This is the ideal window for selective and efficient thiol conjugation. |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis.[1][2] Increased reactivity with primary amines (e.g., lysine).[1][3][6] | Not recommended due to loss of selectivity and reagent stability. |
| > 8.0 | Fast | Promotes thiazine rearrangement with N-terminal cysteines.[8][9] Can be used post-conjugation to stabilize the adduct.[4][6] | Use with caution; primarily for post-conjugation stabilization. |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the primary conjugation reaction and the competing side reactions influenced by pH.
Caption: The desired thiol-maleimide conjugation pathway.
Caption: Key side reactions occurring at non-optimal pH.
Experimental Protocol: pH Optimization for NCM Conjugation
This protocol provides a framework for systematically determining the optimal pH for your specific biomolecules.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound (NCM) reagent
-
Reaction Buffers: A series of buffers spanning a pH range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). Phosphate-buffered saline (PBS) or HEPES buffers are common choices.[3][10]
-
Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.[1][3]
-
Anhydrous DMSO or DMF for preparing NCM stock solution.[1][3]
-
Quenching reagent (e.g., free cysteine, 2-mercaptoethanol).
-
Analytical equipment (e.g., HPLC, mass spectrometer, spectrophotometer) to determine conjugation efficiency.
Procedure:
-
Buffer Preparation: Prepare a set of degassed reaction buffers (e.g., 100 mM phosphate, 150 mM NaCl) at your desired pH points (e.g., 6.5, 7.0, 7.5). Add 1-5 mM EDTA to each buffer to chelate metal ions that can catalyze thiol oxidation.[1][3]
-
Protein Preparation: Dissolve your thiol-containing protein in each of the prepared buffers to a final concentration of 1-10 mg/mL.[4]
-
(Optional) Disulfide Reduction: If your protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 15-30 minutes at room temperature.[3] TCEP is recommended over DTT as it does not need to be removed before adding the maleimide reagent.[1]
-
NCM Reagent Preparation: Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of the NCM reagent in anhydrous DMSO or DMF.[3]
-
Initiate Conjugation: Add the NCM stock solution to each of the protein solutions. A 10- to 20-fold molar excess of the NCM reagent over the thiol is a common starting point, but this should be optimized.[1]
-
Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.[2] Protect from light if using a fluorescent NCM reagent.[4]
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., free cysteine) to react with any excess NCM.
-
Analysis: Analyze the extent of conjugation for each pH point using your chosen analytical method. Compare the yield of the desired conjugate and the presence of any side products to determine the optimal pH.
Final Recommendations from the Field
-
Always Use Fresh Reagents: The stability of NCM in aqueous solutions is limited. Always prepare the solution immediately prior to initiating the conjugation.[1][3][4]
-
Degas Your Buffers: To prevent the re-oxidation of free thiols into disulfide bonds, it is good practice to use degassed buffers.[1][3]
-
Validate Your pH: Always measure and confirm the pH of your final reaction mixture after all components have been added.
-
Consider the N-Terminus: If your protein or peptide has an N-terminal cysteine, be particularly cautious with pH. Consider conjugation at a more acidic pH (~5.0-6.0) to prevent thiazine rearrangement or acetylate the N-terminus if the application allows.[3][8][9]
By carefully controlling the pH of your this compound conjugation reaction, you can significantly improve yield, selectivity, and the overall quality of your final bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted N-Carbamoylmaleimide from Protein Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-Carbamoylmaleimide (NCM) for protein modification. As a Senior Application Scientist, I understand that while NCM is a powerful tool for bioconjugation, the removal of unreacted reagent is a critical step that can significantly impact the outcome of your experiments. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful purification of your protein samples.
Understanding the Challenge: The "Why" Behind NCM Removal
This compound reacts with thiol groups, most commonly found on cysteine residues, to form stable thioether bonds.[1] This specificity makes it an excellent choice for site-specific protein labeling. However, the reaction is typically performed with an excess of the maleimide reagent to drive the conjugation to completion.[2] This excess, unreacted NCM must be thoroughly removed for several critical reasons:
-
Preventing Off-Target Reactions: Lingering NCM can react with other thiol-containing molecules in downstream applications, leading to unintended crosslinking, protein aggregation, or altered biological activity.[3]
-
Ensuring Accurate Characterization: The presence of free NCM can interfere with analytical techniques used to determine the degree of labeling, leading to inaccurate results.
-
Maintaining Protein Integrity: Unreacted maleimides can be unstable and hydrolyze, which can alter the pH of your sample and potentially compromise protein stability.[4]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the removal of unreacted this compound.
Q1: What is the most effective method for removing unreacted NCM?
The "best" method depends on several factors, including the size of your protein, the sample volume, and your downstream application. The three most common and effective techniques are Size Exclusion Chromatography (SEC), Dialysis, and Chemical Quenching followed by purification.
-
Size Exclusion Chromatography (SEC): Often the fastest and most efficient method for separating proteins from small molecules like NCM.[5] It is particularly well-suited for desalting and buffer exchange.[6]
-
Dialysis: A gentle and effective method for removing small molecules from larger proteins.[7][8] It is ideal for larger sample volumes but is a slower process.[9]
-
Chemical Quenching: Involves adding a small molecule with a free thiol group to react with and neutralize the excess NCM.[3][10] This is typically followed by SEC or dialysis to remove the quenched NCM and the quenching agent.
Q2: I'm observing protein precipitation after my labeling reaction. What's causing this?
Protein precipitation following a maleimide labeling reaction can be a frustrating issue. Several factors can contribute to this:
-
High Molar Excess of NCM: While a molar excess is necessary, an overly high ratio can lead to non-specific modifications or aggregation.[11] It is recommended to start with a 10- to 20-fold molar excess and optimize from there.[11]
-
Organic Solvent Concentration: NCM is often dissolved in an organic solvent like DMSO or DMF.[12] Adding this solution too quickly to your aqueous protein sample can cause localized high concentrations of the solvent, leading to protein denaturation and precipitation.[11] Add the NCM solution slowly with gentle mixing.
-
Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. The optimal pH range for the maleimide-thiol reaction is typically 6.5-7.5.[11] Deviations from this range can lead to side reactions and protein instability.
-
Inherent Protein Instability: The labeling process itself, including incubation times and temperatures, can sometimes stress sensitive proteins, leading to aggregation.[11]
Q3: Can the reducing agent I use to prepare my protein interfere with the NCM reaction or its removal?
Yes, the choice of reducing agent is important.
-
Thiol-Containing Reducing Agents (e.g., DTT, β-Mercaptoethanol): These must be removed before adding the NCM, as their free thiol groups will compete with the protein's thiols for reaction with the maleimide.
-
Thiol-Free Reducing Agents (e.g., TCEP): Tris(2-carboxyethyl)phosphine (TCEP) is a popular choice as it does not contain a thiol group.[3] However, TCEP can react directly with maleimides, so it's advisable to use the minimum effective concentration and proceed with the conjugation promptly after reduction.[3][13]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the removal of unreacted NCM.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Removal of NCM | Inefficient Purification Method: The chosen method may not be suitable for the scale of your experiment or the properties of your protein. | Optimize SEC: Ensure the column is properly packed and equilibrated. Select a resin with an appropriate pore size for your protein.[5][14] Extend Dialysis: Increase the dialysis time and perform multiple buffer changes with a large volume of dialysis buffer (at least 100 times the sample volume).[8] Combine Methods: Consider a chemical quench followed by SEC or dialysis for more complete removal.[3][10] |
| Low Protein Recovery | Protein Adsorption to Purification Media: Some proteins can non-specifically bind to SEC resins or dialysis membranes. | Vary Buffer Conditions: Adjust the ionic strength or pH of your buffer to minimize non-specific interactions. Choose Inert Materials: Select SEC resins and dialysis membranes known for low protein binding. |
| Loss of Protein Activity | Harsh Purification Conditions: The purification process itself may be denaturing the protein. | Gentle Methods: Prioritize gentle methods like dialysis or gravity-flow SEC.[7][15] Maintain Optimal Conditions: Ensure all buffers are at the appropriate pH and temperature for your protein's stability. |
| Protein Aggregation During Purification | Concentration Effects: The protein may become too concentrated during certain purification steps. | Monitor Concentration: Be mindful of protein concentration, especially during SEC. Add Stabilizers: Consider including stabilizing excipients in your buffers.[11] |
In-Depth Experimental Protocols
Here are detailed, step-by-step methodologies for the primary NCM removal techniques.
Protocol 1: Size Exclusion Chromatography (SEC) / Desalting
This method is ideal for rapid buffer exchange and removal of small molecules.[6][9]
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25) or SEC column
-
Equilibration buffer (your buffer of choice for the final protein sample)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting or SEC column with at least 5 column volumes of your desired equilibration buffer.[14]
-
Sample Loading: Carefully load your protein sample (post-NCM reaction) onto the column. The sample volume should not exceed the manufacturer's recommendation (typically around 30% of the column volume).[14]
-
Elution: Begin eluting the sample with the equilibration buffer.
-
Fraction Collection: The larger protein molecules will be excluded from the pores of the resin and elute first.[16] The smaller NCM molecules will enter the pores and elute later.[16] Collect fractions and monitor the protein elution using a UV detector at 280 nm or by performing a protein assay on the collected fractions.
-
Pooling and Analysis: Pool the protein-containing fractions and proceed with your downstream analysis.
Pro-Tips from the Field: For a quick desalting step, spin columns are a convenient option for small sample volumes. Always consult the manufacturer's instructions for your specific column.
Protocol 2: Dialysis
Dialysis is a gentle but time-consuming method suitable for a wide range of protein sizes and sample volumes.[7][8]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (your buffer of choice for the final protein sample)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Load your protein sample into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.
-
Dialysis Setup: Place the sealed tubing or cassette into a large beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 100 times the volume of your sample.[8] Place the beaker on a stir plate and add a stir bar to ensure continuous mixing.
-
Buffer Exchange: Allow the dialysis to proceed for several hours to overnight at 4°C. For optimal removal of NCM, perform at least two to three buffer changes.[8]
-
Sample Recovery: Carefully remove the dialysis tubing or cassette from the buffer and recover your purified protein sample.
Pro-Tips from the Field: The choice of MWCO is crucial. Select a MWCO that is significantly smaller than your protein of interest to ensure its retention, while allowing for the efficient removal of the much smaller NCM molecules.
Protocol 3: Chemical Quenching of Unreacted NCM
This method involves deactivating the excess NCM before purification.[3][10]
Materials:
-
Quenching reagent stock solution (e.g., 1 M L-cysteine, β-mercaptoethanol, or DTT in reaction buffer)
-
Purification system (SEC or dialysis as described above)
Procedure:
-
Quenching Reagent Addition: After the NCM-protein conjugation reaction is complete, add a quenching agent with a free thiol group.[3] A final concentration of 10-50 mM of the quenching agent is typically sufficient.[10]
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to allow the quenching agent to react with the excess NCM.
-
Purification: Proceed with either SEC (Protocol 1) or dialysis (Protocol 2) to remove the quenched NCM and the excess quenching agent from your protein sample.[10]
Pro-Tips from the Field: L-cysteine is a commonly used and effective quenching agent.[3] Always prepare fresh stock solutions of quenching reagents.
Visualizing the Workflow
To better illustrate the processes involved, here are some diagrams created using Graphviz.
Caption: Workflow of NCM labeling, quenching, and purification.
Caption: Comparison of NCM removal methods.
By understanding the principles behind NCM removal and utilizing the appropriate techniques and troubleshooting strategies, you can ensure the integrity and purity of your modified protein samples, leading to more reliable and reproducible experimental results.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. Desalting and buffer exchange - Wikipedia [en.wikipedia.org]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 15. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 16. mtoz-biolabs.com [mtoz-biolabs.com]
Technical Support Center: N-Carbamoylmaleimide Conjugate Stability
Welcome to the technical support center for N-Carbamoylmaleimide (NCM) and other maleimide-based bioconjugation technologies. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maleimide chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges, ensuring the development of robust and reliable bioconjugates.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter with this compound and related maleimide conjugates. We delve into the root causes and provide actionable protocols to resolve these issues.
Issue 1: Low or No Conjugation Yield
Symptom: You observe a significantly lower than expected yield of your desired bioconjugate, or the conjugation reaction fails to proceed at all.
Probable Cause: The primary culprit is often the hydrolysis of the maleimide ring before it has a chance to react with the thiol group on your biomolecule. The maleimide ring is susceptible to opening in the presence of water, a reaction that is accelerated at higher pH and temperatures, forming an unreactive maleamic acid.[1]
Step-by-Step Solution:
-
Reagent Preparation and Handling:
-
Solvent Choice: Always dissolve your maleimide-containing linker in a dry, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution.[1][2]
-
Storage: Store this stock solution at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles, which can introduce moisture.[1]
-
Just-in-Time Dilution: Only dilute the maleimide stock solution into your aqueous reaction buffer immediately before initiating the conjugation reaction.[1] Do not store maleimides in aqueous solutions.[2]
-
-
Reaction Buffer pH Control:
-
Optimal pH Range: The maleimide-thiol conjugation reaction is most efficient and selective within a pH range of 6.5 to 7.5.[1][2][3]
-
Mechanism: In this pH range, the target thiol group is sufficiently deprotonated to be a reactive thiolate anion, while the competing hydrolysis of the maleimide ring is minimized.[1][2] At a pH of 7.0, the reaction with thiols is roughly 1,000 times faster than with amines, ensuring high selectivity.[2]
-
Verification: Always verify the pH of your final reaction mixture after all components have been added.
-
-
Temperature Management:
-
Recommended Temperature: Perform the conjugation reaction at room temperature or 4°C. Higher temperatures significantly increase the rate of maleimide hydrolysis.[1]
-
Issue 2: Loss of Payload After Conjugation (Deconjugation)
Symptom: You successfully form a conjugate, but over time, especially during storage, in plasma, or in vivo, you observe a loss of the conjugated molecule (e.g., a cytotoxic drug in an Antibody-Drug Conjugate, ADC).
Probable Cause: This is a classic sign of instability in the formed thiosuccinimide linkage. Two competing chemical reactions are at play: the desirable hydrolysis of the thiosuccinimide ring, which stabilizes the conjugate, and the undesirable retro-Michael reaction, which cleaves the conjugate.[4][5][6] In physiological environments, endogenous thiols like glutathione can trigger this retro-Michael reaction, leading to payload exchange.[6][7][8]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting low labeling efficiency with N-Carbamoylmaleimide
<_content_type_TechnicalSupportCenter> <_core_directive_autonomy> <_title> Technical Support Center: Troubleshooting N-Carbamoylmaleimide Labeling Efficiency
<_introduction> Welcome to the technical support guide for this compound applications. As a Senior Application Scientist, I've designed this resource to address the common, and often complex, challenges researchers face when using maleimide-based reagents for bioconjugation. This guide moves beyond simple checklists to provide in-depth explanations for why a particular step is critical, empowering you to not only solve current issues but also to proactively optimize future experiments. Our focus is on building a robust, self-validating experimental design grounded in the chemical principles of the thiol-maleimide reaction.
<_scientific_integrity_and_logic> <_troubleshooting_faqs> <_faq> <_question> Q1: My labeling efficiency is consistently low or non-existent. What are the most common initial culprits?
<_answer> Low labeling efficiency is a frequent issue that can often be traced back to a few fundamental reaction conditions. Before delving into more complex possibilities, let's address the highest probability causes: suboptimal pH, maleimide instability, and issues with the target thiol groups.
<_references> <_title> References
<_reference_list>
- Maleimide Reaction Chemistry. Vector Labs. --INVALID-LINK--
- Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method (TECH2P.761). The Journal of Immunology. --INVALID-LINK--
- Optimizing pH for maleimide-thiol reaction with N-(Mal-PEG6)-N-bis(PEG3-amine). BenchChem. --INVALID-LINK--
- Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US. --INVALID-LINK--
- Technical Support Center: Optimizing pH for Selective Maleimide-Thiol Chemistry. BenchChem. --INVALID-LINK--
- impact of reducing agents on Mal-PEG4-OH conjugation. BenchChem. --INVALID-LINK--
- Quantitative Analysis of Thiols and Maleimides. AAT Bioquest. --INVALID-LINK--
- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. National Institutes of Health (NIH). --INVALID-LINK--
- Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. ACS Publications. --INVALID-LINK--
- Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry. --INVALID-LINK--
- Technical Support Center: TCEP vs. DTT for Disulfide Bond Reduction. BenchChem. --INVALID-LINK--
- Protocol: Maleimide Labeling of Protein Thiols. Biotium. --INVALID-LINK--
- Best method for verifying the success of maleimide-peptide tagging?. ResearchGate. --INVALID-LINK--
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience. --INVALID-LINK--
- Protocol for tcep and maleimide reaction?. ResearchGate. --INVALID-LINK--
- The Thiol-Maleimide Reaction: A Guide. Bachem. --INVALID-LINK--
Technical Support Center: Minimizing Off-Target Reactions of N-Carbamoylmaleimide
Welcome to the technical support center for N-Carbamoylmaleimide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on minimizing off-target reactions and ensuring the success of your bioconjugation experiments.
Introduction: Understanding this compound Reactivity
This compound is a thiol-reactive chemical probe used for bioconjugation, most notably for linking molecules to cysteine residues on proteins and peptides.[1][2] The core of its utility lies in the Michael addition reaction between the maleimide's electron-deficient double bond and a sulfhydryl group (thiol) from a cysteine residue, forming a stable thioether bond.[1] This reaction is prized for its high efficiency and selectivity under mild, physiological conditions.[1][3]
However, like all chemical reactions, the maleimide-thiol conjugation is not perfect. Several competing side reactions can occur, leading to reduced conjugation efficiency, heterogeneous products, and potentially misleading experimental results. This guide will walk you through the most common challenges and provide expert-driven solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a selective this compound-thiol reaction?
The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5 .[1][3][4][5] This range provides an ideal balance between reaction rate and selectivity.
-
Below pH 6.5: The reaction rate slows considerably because the target thiol group (pKa ~8.5) is predominantly in its protonated, less reactive form (-SH) rather than the more nucleophilic thiolate anion form (-S⁻).[4][5]
-
Above pH 7.5: Two major off-target reactions become significant:
-
Hydrolysis: The maleimide ring becomes increasingly susceptible to opening by hydroxide ions, forming a non-reactive maleamic acid.[5][6]
-
Reaction with Amines: The maleimide group can begin to react with primary amines, such as the ε-amino group of lysine residues (pKa ~10.5).[3][4][5] While the reaction with thiols is still about 1,000 times faster at pH 7.0, this selectivity diminishes as the pH rises and the lysine side chain becomes deprotonated.[1][4]
-
Q2: How can I prevent the hydrolysis of my this compound reagent?
Maleimide hydrolysis is a primary cause of failed conjugation reactions.[6] To minimize it:
-
Prepare Fresh Solutions: Always prepare stock solutions of this compound in an anhydrous, biocompatible organic solvent like DMSO or DMF immediately before use.[2][7]
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[6][8] Avoid storing maleimide reagents in aqueous solutions for any extended period.[2][7]
-
Minimize Time in Buffer: Add the maleimide stock solution to your aqueous reaction buffer at the very last moment before starting the conjugation.[2]
Q3: My protein's cysteine residues are involved in disulfide bonds. How do I make them available for conjugation?
Disulfide bonds are unreactive towards maleimides.[9] You must first reduce them to free thiols.
-
Use a Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent. It is highly effective, odorless, and does not contain a thiol group, meaning it does not need to be removed before adding the maleimide reagent.[4][10][11] A 10-100 fold molar excess is typically used.[4]
-
Avoid Thiol-Containing Reductants (if not removed): Reagents like DTT (dithiothreitol) are effective but must be completely removed after reduction (e.g., via a desalting column) as their own thiol groups will compete for the maleimide.[4][10]
-
Prevent Re-oxidation: Work with degassed buffers to minimize dissolved oxygen, which can promote the re-formation of disulfide bonds.[4][9] Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.[4][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter, offering potential causes and validated solutions.
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Underlying Reason & Explanation | Recommended Solution & Protocol |
| Hydrolyzed Maleimide Reagent | The maleimide ring has been opened by water, rendering it inactive. This is accelerated by high pH (>7.5) and elevated temperatures.[6] | Prepare fresh maleimide stock solutions in anhydrous DMSO/DMF.[6] Minimize the time the reagent is in an aqueous buffer before adding it to the protein.[2] Verify reagent integrity via HPLC or MS if problems persist. |
| Oxidized/Unavailable Thiols | Cysteine residues have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[4] This is a common issue for proteins stored in oxidizing environments. | Perform a pre-reduction step using a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature.[4][11] Use degassed buffers containing 1-5 mM EDTA to prevent re-oxidation.[4][10] |
| Suboptimal Reaction pH | If the pH is too low (<6.5), the reaction rate is drastically reduced. If the pH is too high (>7.5), maleimide hydrolysis outcompetes the conjugation reaction.[4] | Verify your buffer pH with a calibrated meter. Use a stable, non-amine, non-thiol buffer like PBS, MES, or HEPES in the optimal range of 6.5-7.5.[2] |
| Incorrect Stoichiometry | An insufficient molar excess of the this compound reagent will lead to incomplete conjugation, especially if the target site is sterically hindered. | Start with a 10-20 fold molar excess of the maleimide reagent over the thiol.[4][10] This may need to be optimized for your specific protein. |
Issue 2: Unexpected Side Products or Heterogeneity
| Potential Cause | Underlying Reason & Explanation | Recommended Solution & Protocol |
| Reaction with Lysine | At pH > 7.5, the ε-amino group of lysine becomes deprotonated and can act as a nucleophile, attacking the maleimide.[5] | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[4][5] |
| Reaction with Histidine | The imidazole ring of histidine can also act as a nucleophile and react with maleimides, particularly in intramolecular reactions where the maleimide is held in close proximity.[12][13] | This is less common in intermolecular reactions but can be a factor. Maintaining a neutral pH (6.5-7.5) is the best preventative measure. Maleimides generally do not react with histidine under these conditions.[3][14] |
| Thiazine Rearrangement | If conjugating to an N-terminal cysteine, the N-terminal amine can attack the newly formed succinimide ring, leading to a rearrangement that forms a stable six-membered thiazine ring.[7][15] This reaction is more rapid at higher pH.[4][16] | This may be an unavoidable (and sometimes desired) outcome. To prevent it, perform the conjugation at a more acidic pH (~5.0-6.0) to keep the N-terminal amine protonated and less nucleophilic.[7][15] Alternatively, if possible, select a protein or peptide that does not have an N-terminal cysteine.[4] |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione in vivo).[17][18] This can lead to payload migration and loss of the conjugate. | Post-Conjugation Stabilization: After purification, intentionally hydrolyze the thiosuccinimide ring to a stable succinamic acid thioether. This is achieved by raising the pH of the purified conjugate to 8.5-9.0 and incubating for 1-2 hours.[6][7][18] The resulting ring-opened structure is resistant to thiol exchange.[17][19] |
Visualizing Reaction Pathways
To better understand the chemistry, the following diagrams illustrate the key reaction pathways.
Caption: Primary vs. Off-Target Maleimide Reactions.
Caption: Troubleshooting Workflow for Low Yield.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol describes the reduction of disulfide bonds in a protein sample to make cysteine residues available for maleimide conjugation.
-
Buffer Preparation: Prepare your desired conjugation buffer (e.g., PBS, HEPES) at pH 7.0-7.5. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.[11] Add EDTA to a final concentration of 1-5 mM.[4]
-
Protein Preparation: Dissolve or dilute your protein in the prepared degassed buffer to a concentration of 1-10 mg/mL.[9]
-
TCEP Addition: Prepare a fresh stock solution of TCEP-HCl (e.g., 0.5 M) and neutralize it with NaOH if necessary. Add a 10-100 fold molar excess of TCEP to the protein solution.[18]
-
Incubation: Incubate the reaction mixture for 20-60 minutes at room temperature.[4]
-
Proceed to Conjugation: The reduced protein solution can typically be used directly in the maleimide conjugation reaction without removing the TCEP.[10]
Protocol 2: General this compound Conjugation
This protocol outlines a general workflow for conjugating a maleimide-activated molecule to a protein with available cysteine residues.
-
Prepare Maleimide Stock: Just before use, allow the vial of solid this compound to equilibrate to room temperature. Prepare a stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.[8][10] Vortex briefly to ensure it is fully dissolved.
-
Initiate Reaction: To the reduced protein solution from Protocol 1, add the maleimide stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[6]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6][7] If using a fluorescent maleimide, protect the reaction from light.
-
Quenching (Optional but Recommended): To stop the reaction and consume any excess maleimide, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM.[7][10]
-
Purification: Purify the conjugate immediately to remove unreacted reagents and quenching agents. Size-exclusion chromatography (SEC) or dialysis are common methods.[7][10]
Protocol 3: Post-Conjugation Stabilization via Hydrolysis
This protocol is for increasing the long-term stability of the conjugate by hydrolyzing the thiosuccinimide ring, making it resistant to retro-Michael reactions.[17]
-
Purification: It is critical to first purify the maleimide-thiol conjugate using SEC or dialysis to remove all unreacted small molecules, especially thiols.[7]
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate or phosphate buffer).[6][7]
-
Incubation: Incubate the solution at room temperature or 37°C for 1-2 hours.[6][7] The progress of the reaction (indicated by an 18 Da mass increase) can be monitored by mass spectrometry.
-
Final Buffer Exchange: Once the ring-opening is complete, exchange the buffer of the stabilized conjugate back to a desired storage buffer with a neutral pH (e.g., PBS pH 7.4).
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. bachem.com [bachem.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
Technical Support Center: N-Carbamoylmaleimide (NCM) Reaction Quenching
Welcome to the technical support center for N-Carbamoylmaleimide (NCM) and related maleimide chemistries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical step of reaction quenching. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your bioconjugation workflows are both robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is quenching the this compound reaction so critical?
A: After conjugating an NCM reagent to a thiol-containing biomolecule (e.g., a cysteine residue on a protein or antibody), any excess, unreacted maleimide groups must be neutralized. Failure to quench leads to several significant problems:
-
Off-Target Reactions: Free maleimides are highly reactive and can bind non-specifically to other thiol-containing molecules in downstream assays or in vivo. This can result in unintended crosslinking, protein aggregation, altered biological activity, and misleading results[1].
-
Conjugate Instability: The thiosuccinimide linkage formed between the maleimide and the protein's thiol can be reversible via a retro-Michael reaction. Endogenous thiols, such as glutathione in plasma, can attack this bond, leading to the premature release of the conjugated payload (e.g., a drug in an Antibody-Drug Conjugate, ADC). This reduces efficacy and can cause off-target toxicity[2]. Quenching effectively caps all remaining maleimides, preventing this exchange.
Q2: What are the most common and effective quenching agents?
A: Excess maleimides are best quenched by adding a small molecule containing a free thiol group.[2] This quencher rapidly reacts with the remaining maleimide, rendering it inert. The most common choices are:
The choice of agent depends on the specific requirements of your experiment and downstream applications.
Q3: What is the optimal pH for the quenching reaction?
A: The quenching reaction should be performed in the same pH range as the conjugation reaction itself: pH 6.5 to 7.5 .[2][4][5]
-
Below pH 6.5: The reaction rate slows considerably because the thiol group of the quencher is less likely to be in its more reactive thiolate anion form.[6]
-
Above pH 7.5: The maleimide group itself becomes unstable and prone to hydrolysis (reaction with water).[2][4] More critically, at alkaline pH, maleimides lose their selectivity for thiols and begin to react with primary amines, such as the side chains of lysine residues, leading to undesirable and non-specific side products.[2][4][6] At pH 7, the maleimide reaction is approximately 1,000 times more reactive toward a free sulfhydryl than an amine.[4][7]
Q4: How do I confirm that the quenching reaction is complete?
A: Verification is crucial for ensuring the quality and consistency of your conjugate. Several analytical methods can be employed:
-
Mass Spectrometry (MS): This is the most direct method. Analysis of the final conjugate should show no unreacted maleimide payload. You can also monitor the mass shift corresponding to the addition of the quenching agent to any remaining payload that was not attached to the protein.
-
Reverse-Phase HPLC (RP-HPLC): Monitor the reaction over time. The peak corresponding to the unreacted maleimide reagent should disappear after the addition of the quencher.
-
Colorimetric Assays: An indirect method involves quantifying the excess thiol quencher added. Reagents like Ellman's reagent can be used to measure the concentration of free thiols before and after the quenching reaction to ensure a sufficient excess was present and consumed the maleimide.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the quenching step.
Problem 1: Low conjugation efficiency or incomplete reaction.
-
Potential Cause 1: Maleimide Hydrolysis.
-
Why it happens: Maleimides are susceptible to hydrolysis, especially at pH values above 7.5 or during prolonged storage in aqueous buffers.[2][4] The maleimide ring opens to form a non-reactive maleamic acid, rendering it incapable of reacting with thiols.
-
Solution: Prepare maleimide stock solutions in a dry, anhydrous organic solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[7] Always maintain the reaction pH strictly between 6.5 and 7.5.[2]
-
-
Potential Cause 2: Interference from Reducing Agents.
-
Why it happens: Thiol-containing reducing agents like DTT or BME, if not completely removed after reducing protein disulfides, will compete with your target protein for the maleimide reagent.[2] Even the thiol-free reducing agent TCEP can react directly with maleimides to form a stable, unreactive adduct, consuming your reagent.[2]
-
Solution: If using DTT or BME, you must remove them completely before adding the maleimide reagent, typically via a desalting column or dialysis.[2][9] If using TCEP, use the minimum effective concentration and proceed to the conjugation step promptly after reduction.[2]
-
-
Potential Cause 3: Oxidized or Inaccessible Thiols.
-
Why it happens: The cysteine residues on your protein may have re-formed disulfide bonds after reduction or may be sterically hindered within the protein's structure.
-
Solution: Ensure your buffers are degassed to minimize oxygen.[6] Including a chelating agent like 5-10 mM EDTA can prevent metal-catalyzed oxidation of thiols.[4][5] Perform a reduction step with TCEP immediately before conjugation to ensure thiols are available.[2]
-
Problem 2: The final conjugate is unstable, and I'm seeing payload loss.
-
Potential Cause: Retro-Michael Reaction.
-
Why it happens: The thiosuccinimide bond formed is reversible. In a thiol-rich environment like plasma, endogenous molecules such as glutathione or albumin can displace your payload from the antibody, leading to loss of efficacy and off-target effects.[2]
-
Solution (Advanced): Post-Quenching Ring Hydrolysis. To create a more stable, irreversible linkage, the thiosuccinimide ring can be intentionally hydrolyzed after the initial conjugation and quenching steps. By increasing the pH of the purified conjugate solution to 8.5-9.0 and incubating for 2-4 hours, the ring opens to form a stable derivative that is no longer susceptible to thiol exchange.[2] The progress of this reaction can be monitored by a mass increase of 18 Da via mass spectrometry.[2]
-
Problem 3: I'm observing aggregation or unintended side products.
-
Potential Cause 1: Reaction with Amines.
-
Potential Cause 2: Incomplete Quenching.
-
Why it happens: An insufficient molar excess of the quenching agent was used, or the incubation time was too short. The remaining active maleimides on your conjugate can then crosslink with other protein molecules during storage or analysis.
-
Solution: Ensure a sufficient molar excess of the quenching agent is added and allowed to react completely. A final quencher concentration of 10-50 mM is typically recommended.[1][2] Incubate for at least 15-30 minutes at room temperature.[1]
-
Experimental Protocols & Data
Workflow for NCM Conjugation and Quenching
Caption: Standard workflow for NCM conjugation and quenching.
Protocol 1: Standard Quenching of Unreacted this compound
-
Reaction Completion: Ensure the primary conjugation reaction (e.g., 1-2 hours at room temperature) has proceeded to the desired extent.[1]
-
Add Quenching Agent: Add a sufficient volume of a concentrated quenching agent stock solution (e.g., 1 M L-cysteine in reaction buffer) to the reaction mixture. The final concentration of the quencher should be in the 10-50 mM range to ensure a large molar excess over the initial NCM concentration.[1][2]
-
Incubate: Allow the quenching reaction to proceed for at least 15 minutes at room temperature with gentle agitation.[2][4]
-
Purify: Immediately proceed to purify the conjugate to remove the excess quenching agent, unreacted NCM, and other reaction components. Common methods include size-exclusion chromatography (desalting columns) or dialysis.[1]
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Recommended Final Conc. | Incubation Time | Pros | Cons |
| L-Cysteine | 10 - 50 mM[1][2] | ≥ 15 min[1][2] | Highly effective, common, and cost-efficient.[2] | Can potentially form disulfides if not handled carefully. |
| β-Mercaptoethanol (BME) | 10 - 50 mM[2] | ≥ 15 min[2] | Very effective and fast-acting. | Has a strong, unpleasant odor; must be used in a fume hood.[2] |
| Dithiothreitol (DTT) | 10 - 50 mM[2] | ≥ 15 min[2] | Potent thiol source. | Can also act as a reducing agent, which may not be desirable post-conjugation.[2] |
| N-acetylcysteine | 10 - 50 mM | ≥ 15 min | Effective and has lower odor than BME.[1] | Less common than L-cysteine. |
Reaction Mechanisms
Understanding the underlying chemistry is key to troubleshooting and optimizing your experiments.
NCM Reaction and Quenching Mechanism
Caption: The two-step process of conjugation and quenching.
The reaction proceeds via a Michael addition, where the nucleophilic thiol group on a cysteine residue attacks the electron-deficient double bond of the maleimide ring, forming a stable covalent thioether bond.[7] The quenching agent, which also contains a thiol, reacts with any leftover NCM in the exact same manner.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 9. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison for Protein Labeling: N-Carbamoylmaleimide (NCM) vs. N-ethylmaleimide (NEM)
In the dynamic field of bioconjugation, the precise and stable modification of proteins is paramount for applications ranging from fundamental research to the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs). For decades, N-ethylmaleimide (NEM) has been a workhorse reagent for cysteine-specific modification. However, the landscape is evolving with the introduction of reagents like N-Carbamoylmaleimide (NCM), which promises to overcome some of the key limitations of traditional maleimides.
This guide provides a deep, evidence-based comparison of NCM and NEM, moving beyond surface-level descriptions to explore the chemical causality behind their performance. We will dissect their reaction mechanisms, compare their stability, and provide practical, field-tested protocols to empower you to make the most informed decision for your specific application.
The Core Chemistry: A Tale of Two Substituents
Both NEM and NCM are thiol-reactive compounds that undergo a Michael addition reaction with the sulfhydryl group of a cysteine residue. This reaction is highly specific for cysteine under controlled pH conditions (typically pH 6.5-7.5), where the thiol group is sufficiently nucleophilic.
The initial reaction forms a thiosuccinimide linkage, covalently attaching the maleimide derivative to the protein. It is at this stage that the critical difference between the two reagents emerges, dictated entirely by the nature of the nitrogen substituent: an ethyl group for NEM and a carbamoyl group for NCM.
Figure 1. General workflow of maleimide conjugation and subsequent pathways. The initial Michael addition forms a thiosuccinimide intermediate, which can then undergo hydrolysis or a stability-compromising retro-Michael reaction.
The Achilles' Heel of NEM: Reversibility and Instability
The conjugate formed by NEM is susceptible to a retro-Michael reaction, particularly in the presence of other nucleophiles or at physiological pH. This reaction effectively reverses the conjugation, leading to the dissociation of the label or drug from the protein. This instability is a significant drawback, especially for applications requiring long-term stability in vivo, such as ADCs, where premature drug release can lead to off-target toxicity and reduced efficacy.
The ethyl group on NEM does little to prevent this reversal. Furthermore, the thiosuccinimide ring can undergo hydrolysis, but this process is often slower than the retro-Michael reaction, creating a dynamic and often heterogeneous mixture of conjugated, unconjugated, and hydrolyzed products.
The NCM Advantage: Engineering for Irreversibility
This compound was specifically designed to address the instability of the thiosuccinimide linkage. The carbamoyl group (-CONH2) at the nitrogen position acts as an intramolecular catalyst, dramatically accelerating the hydrolysis of the thiosuccinimide ring to a stable succinamic acid derivative.
This rapid and irreversible hydrolysis effectively "locks" the conjugate in place, preventing the retro-Michael reaction from occurring. The final product is a highly stable, covalently attached molecule, ensuring the integrity of the bioconjugate over time.
Figure 2. Divergent stability pathways for NEM vs. NCM conjugates. The NCM pathway strongly favors rapid hydrolysis to a stable final product, effectively preventing the retro-Michael reaction that plagues NEM conjugates.
Head-to-Head Performance Data
The theoretical advantages of NCM are borne out by experimental data. Studies comparing the two reagents consistently demonstrate the superior stability of NCM conjugates.
| Parameter | N-ethylmaleimide (NEM) | This compound (NCM) | Rationale & Significance |
| Reaction Rate | Fast | Slightly slower than NEM | The reaction rate of NCM with cysteine is marginally slower than that of NEM, but this difference is often negligible in practice and easily compensated by adjusting reaction time or concentration. |
| Conjugate Stability | Prone to retro-Michael reaction, leading to deconjugation. | Highly stable due to rapid intramolecular hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction. | This is the most critical differentiator. NCM's stability is essential for ADCs and other in vivo applications where long-term conjugate integrity is required. |
| Final Product | A mixture of thiosuccinimide, hydrolyzed ring, and deconjugated protein. | A single, stable succinamic acid product. | NCM yields a more homogeneous and well-defined final product, simplifying downstream analysis and ensuring batch-to-batch consistency. |
| pH Sensitivity | Less stable at physiological or higher pH due to increased rate of retro-Michael reaction. | Stable across a wide pH range post-hydrolysis. | The stability of NCM conjugates makes them more robust for applications in diverse buffer conditions and physiological environments. |
Experimental Protocol: A Self-Validating Workflow for Protein Labeling
This protocol provides a framework for labeling a protein containing a reactive cysteine with either NEM or NCM. The key to a self-validating system is the inclusion of proper controls.
Materials:
-
Protein with a surface-accessible cysteine (e.g., a monoclonal antibody with an engineered cysteine).
-
Tris-HCl buffer (50 mM, pH 7.2) with 150 mM NaCl and 1 mM EDTA.
-
NEM or NCM stock solution (10 mM in DMSO).
-
Quenching solution (1 M β-mercaptoethanol or N-acetylcysteine).
-
Desalting columns (e.g., Zeba Spin Desalting Columns).
Workflow Diagram:
Figure 3. A validated, step-by-step workflow for the comparative labeling of proteins using maleimide reagents.
Step-by-Step Methodology:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer. If the protein has been stored with reducing agents like DTT, they must be removed via a desalting column immediately prior to labeling.
-
Reagent Addition: Immediately before use, prepare a fresh stock solution of NEM or NCM in high-quality, anhydrous DMSO. Add a 5- to 10-fold molar excess of the maleimide reagent to the protein solution. Causality Check: A molar excess drives the reaction to completion, but an overly large excess can increase the risk of off-target labeling. This range is a well-established starting point for optimization.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours. The optimal time may vary depending on the protein and its cysteine accessibility.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., β-mercaptoethanol to a final concentration of ~10 mM) to consume any unreacted maleimide. Trustworthiness Check: Quenching is critical to prevent continued reaction during downstream processing and analysis, ensuring a defined endpoint.
-
Purification: Remove the excess, unreacted maleimide and quenching agent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Analysis and Validation:
-
Initial Characterization: Analyze the purified conjugate using mass spectrometry (to confirm the mass addition) or hydrophobic interaction chromatography (HIC-HPLC) to determine the drug-to-antibody ratio (DAR).
-
Stability Assessment (The Key Comparison): Incubate aliquots of both the NEM- and NCM-conjugated protein in serum or a relevant buffer at 37°C. Analyze samples at various time points (e.g., 0, 24, 48, 96 hours) using the same analytical method. A decrease in the primary conjugate peak and the emergence of a peak corresponding to the unconjugated protein over time is indicative of retro-Michael reaction and instability.
-
Conclusion: Choosing the Right Tool for the Job
For applications where short-term labeling is sufficient and the downstream use does not involve challenging physiological conditions, N-ethylmaleimide remains a cost-effective and viable option. Its long history of use means its behavior is well-documented.
However, for the development of robust bioconjugates, particularly therapeutics intended for in vivo use, This compound offers a clear and decisive advantage. Its engineered design promotes the formation of a non-reversible, highly stable bond that ensures the integrity of the final product. This enhanced stability translates directly to a more homogeneous product, predictable performance, and improved safety profiles in therapeutic applications. By understanding the chemical principles that differentiate these reagents, researchers can confidently select the optimal tool to advance their scientific and drug development goals.
The Stability Gambit: A Comparative Guide to N-Carbamoylmaleimide and Next-Generation Maleimide Derivatives
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. Among the chemistries in our toolbox, the thiol-maleimide reaction has long been a workhorse for its exquisite selectivity for cysteine residues and its rapid, efficient kinetics under physiological conditions. It is the chemical linchpin in numerous antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.
However, field experience and rigorous analytical studies have revealed an "Achilles' heel" in traditional maleimide conjugates: the reversibility of the linkage. This guide provides an in-depth comparison of maleimide derivatives, with a focus on how the N-substituent dictates the ultimate stability of the bioconjugate. We will explore why N-Carbamoylmaleimide and related derivatives represent a significant step forward in designing robust, next-generation bioconjugates.
The Central Challenge: Two Fates for the Thiosuccinimide Adduct
The reaction of a thiol with a maleimide proceeds via a Michael addition to form a covalent thiosuccinimide adduct.[1][2] Once formed, this linkage exists at a critical crossroads, facing two competing fates, particularly within the thiol-rich environment of the bloodstream.[3][4]
-
Retro-Michael Reaction (Deconjugation): The thioether bond can cleave, reversing the initial conjugation. This process is accelerated by endogenous thiols like glutathione or albumin, leading to payload loss and potential off-target effects. This is the primary pathway of instability for many first-generation maleimide-based ADCs.[1][4]
-
Thiosuccinimide Ring Hydrolysis (Stabilization): The succinimide ring itself can be hydrolyzed by water. This ring-opening event forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[1][4][5] This pathway effectively "locks" the conjugate in a stable, irreversible state.
The therapeutic success and analytical reliability of a maleimide-based bioconjugate hinge on favoring the stabilizing hydrolysis pathway over the disruptive retro-Michael reaction.
Figure 1: Competing Fates of the Thiosuccinimide Adduct. The initial conjugate can either reverse, leading to instability, or undergo hydrolysis to form a stable, locked product.
The Decisive Factor: How the N-Substituent Controls Stability
Groundbreaking studies have revealed that the chemical nature of the substituent on the maleimide's nitrogen atom is the critical determinant of the conjugate's fate. The electronic properties of this group directly influence the rate of the stabilizing ring-opening hydrolysis.
The core principle is this: Electron-withdrawing N-substituents dramatically accelerate the rate of thiosuccinimide ring hydrolysis, promoting the formation of highly stable conjugates. [1][5][6][7] Conversely, electron-donating N-substituents result in slow hydrolysis, leaving the conjugate vulnerable to thiol exchange.[7][8]
Figure 2: Influence of N-Substituents on Conjugate Stability. Electron-withdrawing groups favor the stabilizing hydrolysis pathway.
A Comparative Analysis of Maleimide Derivatives
Let's examine how this principle plays out across different classes of maleimide reagents.
Category 1: N-Alkyl Maleimides (The Traditional Baseline)
-
Example: N-ethylmaleimide (NEM)
-
Profile: NEM and other N-alkyl maleimides are classic thiol-reactive reagents, widely used in biochemistry to probe sulfhydryl groups.[8][9] They are highly reactive and effective for initial conjugation.
-
Stability Limitation: The alkyl group (e.g., ethyl) is electron-donating. Consequently, the rate of ring-opening hydrolysis for NEM-thiol adducts is very slow.[1][8] This leaves the thiosuccinimide linkage susceptible to the retro-Michael reaction, making these conjugates relatively unstable in the presence of other thiols.[10]
Category 2: Maleimides with N-Electron-Withdrawing Groups
-
Example: This compound
-
Profile: this compound features a carbamoyl group (-C(=O)NH₂) attached to the nitrogen. This group is strongly electron-withdrawing due to the electronegativity of the carbonyl oxygen and resonance effects.
-
Expected Performance: Based on established chemical principles, the electron-withdrawing nature of the carbamoyl group is predicted to significantly accelerate the rate of the stabilizing thiosuccinimide ring hydrolysis.[1][5][7] This positions this compound as a superior alternative to N-alkyl maleimides for applications requiring high in vivo stability. The resulting ring-opened conjugate is expected to have a half-life of years, effectively preventing payload loss through thiol exchange.[1][6]
-
Example: N-Aryl Maleimides
-
Profile: In N-Aryl maleimides (e.g., N-phenylmaleimide), the aromatic ring acts as an electron-withdrawing group.
-
Proven Performance: Experimental data confirms that N-aryl maleimides not only react faster with thiols than their N-alkyl counterparts but also yield conjugates that undergo substantially faster ring-opening hydrolysis.[7][11] Cysteine-linked ADCs prepared with N-aryl maleimides show significantly less deconjugation in serum compared to those made with N-alkyl maleimides.[11] This class of reagents provides strong experimental validation for the principle of stabilization via electron-withdrawing N-substituents.
Category 3: Self-Hydrolyzing Maleimides (Intramolecular Catalysis)
-
Example: Maleimides derived from diaminopropionic acid (DPR).
-
Profile: These are intelligently designed maleimides that have a basic group, such as an amino group, positioned nearby in the linker structure.[12]
-
Mechanism of Action: This neighboring basic group provides intramolecular catalysis for the ring-opening hydrolysis, causing it to occur very rapidly even at neutral pH.[12] Once conjugated to a thiol, the linker essentially "self-stabilizes" by forcing the hydrolysis reaction to completion in a short time. This strategy offers one of the most robust solutions to prevent deconjugation.
Data Summary: Comparison of Maleimide Derivatives
| Feature | N-Alkyl Maleimide (e.g., NEM) | This compound (Inferred) | N-Aryl Maleimide | Self-Hydrolyzing Maleimide |
| N-Substituent Effect | Electron-Donating | Electron-Withdrawing | Electron-Withdrawing | Intramolecular Catalysis |
| Reactivity | High | High | Very High[7] | High |
| Primary Fate of Adduct | Retro-Michael Reaction (Instability)[10] | Ring-Opening Hydrolysis (Stability) [1][5] | Ring-Opening Hydrolysis (Stability)[7][11] | Rapid Ring-Opening Hydrolysis (Stability)[12] |
| Conjugate Stability | Low to Moderate; Reversible | High; Irreversible | High; Irreversible | Very High; Irreversible |
| Key Insight | Classic reagent, useful in vitro but less suitable for long-term in vivo stability. | Predicted to offer high stability, similar to N-aryl maleimides, by promoting hydrolysis. | A proven strategy to enhance conjugate stability through electronic effects. | An engineered solution for rapid, post-conjugation self-stabilization. |
Experimental Protocols
To empirically compare these derivatives, two key experiments are required: the conjugation reaction itself and a subsequent stabilization step, which for advanced maleimides like this compound, occurs spontaneously at an accelerated rate.
Protocol 1: General Thiol-Maleimide Conjugation
This protocol describes a general method for conjugating a maleimide-functionalized molecule to a protein containing cysteine residues.
-
Protein Preparation:
-
Dissolve the thiol-containing protein (e.g., an antibody with engineered cysteines) in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4) to a concentration of 1-10 mg/mL. Buffers must be free of extraneous thiols.
-
If cysteine residues are present as disulfide bonds, they must first be reduced. Add a 10-50 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent immediately prior to conjugation using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the degassed conjugation buffer.
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the maleimide derivative (e.g., this compound) in an anhydrous organic solvent such as DMSO or DMF. Aqueous stock solutions are not recommended due to the risk of hydrolysis of the maleimide itself.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the maleimide stock solution to the prepared protein solution while gently stirring. The final concentration of organic solvent should typically be kept below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted maleimide reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Protocol 2: Post-Conjugation Stabilization via Induced Hydrolysis
This step is crucial for conjugates made with traditional N-alkyl maleimides but serves as a quality control confirmation for advanced maleimides where hydrolysis is expected to be rapid.
-
pH Adjustment:
-
Following the conjugation reaction (Protocol 1, Step 3) and before final purification, adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., 1 M borate buffer).
-
-
Hydrolysis Incubation:
-
Incubate the mixture at room temperature for 2-4 hours. This elevated pH significantly accelerates the hydrolysis of any remaining closed thiosuccinimide rings.
-
-
Analysis and Purification:
-
Monitor the completion of the ring-opening reaction by mass spectrometry (looking for the mass shift corresponding to the addition of one water molecule).
-
Once complete, neutralize the pH back to ~7.4 and proceed with the final purification step (Protocol 1, Step 4).
-
Figure 3: Experimental Workflow for Thiol-Maleimide Conjugation and Stabilization. A robust protocol involves careful preparation, controlled reaction, and purification.
Conclusion
The choice of maleimide derivative is not a trivial detail; it is a critical design parameter that dictates the in-vivo stability and, ultimately, the performance and safety of a bioconjugate. While traditional N-alkyl maleimides laid the groundwork for the field, their inherent instability has driven the development of superior alternatives.
This compound, along with N-aryl and other self-hydrolyzing maleimides, leverages the powerful principle of accelerated ring-opening hydrolysis through electron-withdrawing N-substituents. By favoring this stabilizing pathway, these next-generation reagents produce robust, irreversible conjugates. For scientists developing antibody-drug conjugates, long-circulating protein therapeutics, or durable diagnostic reagents, adopting maleimides engineered for stability is not just an option—it is essential for success.
References
- 1. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Long-term stabilization of maleimi ... | Article | H1 Connect [archive.connect.h1.co]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Scientist’s Guide to Bioconjugation: Unveiling the Stability Advantages of Maleimide Derivatives over Succinimidyl Esters
For researchers and drug development professionals, the creation of stable bioconjugates is paramount. Whether constructing antibody-drug conjugates (ADCs), developing diagnostic reagents, or immobilizing proteins, the choice of chemical linker dictates the efficacy, stability, and ultimate success of the final product. For years, succinimidyl (NHS) esters have been the workhorse for modifying proteins via primary amines. However, the increasing demand for exquisitely specific and highly stable conjugates, particularly for in-vivo therapeutic applications, has brought the unique advantages of thiol-reactive maleimide chemistry to the forefront.
This guide moves beyond a simple comparison of reactive targets. We will dissect the chemistry, explore a critical instability inherent in traditional maleimide conjugates, and reveal how a subsequent chemical transformation—resulting in a structure analogous to a carbamoylmaleamic acid—provides a distinct and crucial advantage in stability over the amide bonds formed by succinimidyl esters.
The Foundation: Understanding the Chemistries
Succinimidyl Esters: The Amine-Reactive Workhorse
Succinimidyl esters are highly reactive compounds designed to target primary amines, such as the ε-amine of lysine residues and the N-terminus of a protein.[1] The reaction is a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[2]
Key Reaction Parameters:
-
Target: Primary amines (-NH₂), primarily on lysine residues.
-
Optimal pH: 7.0 - 9.0.[2][3] A slightly basic pH is required to ensure a sufficient population of deprotonated, nucleophilic primary amines.[4]
-
Chief Limitation - Hydrolysis: The primary drawback of NHS ester chemistry is its susceptibility to hydrolysis. In aqueous solutions, water molecules compete with the target amines, attacking the ester and rendering it inactive.[3][5][6] This competitive side reaction can significantly lower conjugation efficiency and necessitates careful control of reaction conditions and reagent stoichiometry.[6][7] The rate of hydrolysis increases dramatically with pH.
Maleimides: Precision Tools for Thiol Modification
Maleimide chemistry offers superior specificity by targeting sulfhydryl (thiol) groups, primarily found on cysteine residues. Cysteine is a much less abundant amino acid than lysine, allowing for highly site-specific modifications. The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[8][9]
Key Reaction Parameters:
-
Target: Sulfhydryl groups (-SH) on cysteine residues.
-
Optimal pH: 6.5 - 7.5.[8] This pH range is critical. It keeps thiols sufficiently nucleophilic while ensuring primary amines remain protonated and largely unreactive, granting the reaction high chemoselectivity.[8] At a pH of 7.0, the reaction with thiols is roughly 1,000 times faster than with amines.[8]
-
The Hidden Flaw - Reversibility: While the resulting thioether linkage is covalent, the succinimide ring structure of the adduct is susceptible to a retro-Michael reaction.[10][11] This reaction is essentially the reverse of the initial conjugation, leading to the dissociation of the payload from the protein. This instability is particularly problematic in the in vivo environment, where the conjugate can be cleaved by thiol-containing molecules like albumin or glutathione, leading to premature drug release and potential off-target toxicity.[11][12]
The Decisive Advantage: Stabilizing the Maleimide Adduct
The term "N-Carbamoylmaleimide" can be confusing, as it is not a starting reagent. Instead, it conceptually describes the stabilized, ring-opened product that forms from the initial maleimide-thiol adduct. The key to overcoming the instability of the thiosuccinimide linkage lies in the hydrolysis of the succinimide ring .
This hydrolysis reaction opens the five-membered ring to form a stable maleamic acid derivative, which contains both a carboxylic acid and an amide (carbamoyl) group. This ring-opened structure is no longer susceptible to the retro-Michael reaction, rendering the conjugate linkage essentially irreversible and dramatically enhancing its stability.[11][12]
Modern bioconjugation strategies, particularly in ADC development, have evolved to exploit this phenomenon. "Next-generation maleimides" (NGMs) are specifically designed to accelerate this stabilizing hydrolysis step.[13][14] For instance, N-aryl maleimides have been shown to significantly increase the rate of both the initial thiol conjugation and the subsequent stabilizing ring-opening hydrolysis compared to traditional N-alkyl maleimides.[15][16][17] Other strategies include designing maleimide linkers with nearby basic functional groups that intramolecularly catalyze the hydrolysis reaction.[18]
Head-to-Head Comparison: Performance & Stability
The choice between these chemistries is a strategic decision based on the specific goals of the experiment.
| Feature | Succinimidyl Esters | Maleimides |
| Target Residue | Primary Amines (Lysine) | Sulfhydryls (Cysteine) |
| Target Abundance | High | Low |
| Site-Specificity | Low (multiple lysines) | High (few cysteines) |
| Optimal Reaction pH | 7.0 - 9.0[2] | 6.5 - 7.5[8] |
| Bond Formed | Amide | Thioether (initially) |
| Key Instability | Reagent Instability: Susceptible to hydrolysis before conjugation occurs.[5][6] | Conjugate Instability: Initial adduct is susceptible to retro-Michael reaction (deconjugation).[10][11] |
| Final Conjugate Stability | High: The resulting amide bond is very stable. | Very High (after hydrolysis): The ring-opened maleamic acid structure is extremely stable and resistant to cleavage.[11][12] |
| Core Advantage | Targets abundant residues; forms a stable bond in one step. | High site-specificity; the final, stabilized conjugate is exceptionally robust for in vivo use. |
| Core Disadvantage | Low reaction efficiency due to hydrolysis; low site-specificity. | The initial adduct is unstable; requires careful process control or next-gen reagents to ensure final stability. |
Experimental Protocols: A Practical Guide
The following protocols provide a generalized framework. As a senior scientist, you know that optimization of molar ratios, incubation times, and purification methods is critical for each specific biomolecule.
Protocol 1: General Labeling of an Antibody with a Succinimidyl Ester Dye
This protocol describes a typical procedure for conjugating a fluorescent dye functionalized with an NHS ester to an IgG antibody.[1]
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
CF® Dye Succinimidyl Ester (or other NHS-ester reagent).
-
Anhydrous DMSO.
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., size-exclusion chromatography column).
Methodology:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure any buffers containing primary amines (like Tris) are removed.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the dye's λ_max (for the fluorophore).
Protocol 2: Site-Specific ADC Preparation using a Maleimide Linker with Stabilizing Hydrolysis
This protocol outlines the conjugation of a thiol-containing drug-linker to a partially reduced antibody, followed by a step to promote the stabilizing hydrolysis of the succinimide ring.
Materials:
-
IgG antibody in PBS, pH 7.4.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Maleimide-functionalized drug-linker.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 50 mM Sodium Borate, 50 mM NaCl, 1 mM EDTA, pH 8.0.
-
Purification system (e.g., SEC or HIC).
Methodology:
-
Antibody Reduction (Partial): To selectively reduce interchain disulfides, incubate the antibody (e.g., at 5 mg/mL) with a 2-4 fold molar excess of TCEP for 1-2 hours at 37°C. This generates free cysteine thiols for conjugation.
-
Buffer Exchange: Immediately after reduction, remove excess TCEP by buffer exchange into a nitrogen-purged, amine-free buffer at pH 7.0-7.2.
-
Drug-Linker Preparation: Dissolve the maleimide-drug-linker in DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the maleimide-linker solution to the reduced antibody. Incubate for 1-2 hours at room temperature or 4°C overnight under a nitrogen atmosphere.
-
Quenching (Optional): Quench any unreacted maleimides by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes.
-
Stabilizing Hydrolysis: Adjust the pH of the reaction mixture to 8.0 using the Reaction Buffer. Incubate for 4-24 hours at room temperature to promote the hydrolysis of the thiosuccinimide ring. The exact time should be optimized and monitored (e.g., by mass spectrometry).
-
Purification: Purify the final, stable ADC using an appropriate chromatography method (e.g., SEC to remove small molecules or HIC to separate species with different drug-to-antibody ratios).
-
Characterization: Analyze the final product using techniques like Mass Spectrometry (to confirm conjugate mass and ring-opening), HIC (to determine DAR distribution), and functional assays.
Conclusion: A Strategic Choice for Stability
While succinimidyl esters remain a valuable tool for their ease of use and ability to target abundant lysine residues, their utility is hampered by the competitive hydrolysis of the reagent itself. The resulting amide bond, once formed, is robust. In contrast, maleimide chemistry offers high precision by targeting cysteine residues. Its true advantage, however, lies not in the initial bond formation but in the potential for a subsequent, stabilizing transformation. The initial thiosuccinimide adduct is vulnerable to reversal, a critical flaw for in vivo applications. By promoting the hydrolysis of this ring to form a stable maleamic acid derivative, researchers can create exceptionally stable bioconjugates. For applications demanding the utmost in stability and specificity, such as the development of next-generation antibody-drug conjugates, mastering the nuances of maleimide chemistry and its stabilizing post-conjugation hydrolysis is not just an advantage—it is a necessity.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of N-Carbamoylmaleimide Labeled Proteins by Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in chemical proteomics, the precise and stable labeling of cysteine residues is paramount for elucidating protein structure, function, and interactions. N-Carbamoylmaleimide (NCM) presents a unique reagent within the arsenal of thiol-reactive probes. This guide provides an in-depth technical comparison of NCM with other common cysteine labeling strategies, supported by established chemical principles and mass spectrometry workflows, to empower you in making informed experimental decisions.
The Chemistry of Cysteine Labeling: A Tale of Reactivity and Stability
Cysteine, with its nucleophilic thiol group, is a prime target for covalent labeling. The choice of labeling reagent dictates the specificity, stability, and ultimate success of mass spectrometry-based characterization.
The Maleimide Family: A Double-Edged Sword
Maleimides react with cysteine thiols via a Michael addition reaction, forming a stable thioether bond. This reaction is generally fast and highly selective for thiols at neutral pH.[1] However, the resulting succinimide ring is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to label migration and off-target effects.[2]
A key stabilizing event is the hydrolysis of the thiosuccinimide ring, which opens the ring to form a stable maleamic acid derivative that is resistant to the retro-Michael reaction.[2][3] The rate of this hydrolysis is influenced by the substituent on the maleimide nitrogen. Electron-withdrawing groups on the N-substituent can accelerate this stabilizing hydrolysis, enhancing the overall stability of the conjugate.[3][4]
Introducing this compound (NCM)
This compound is a cysteine-reactive compound with the molecular formula C₅H₄N₂O₃ and a monoisotopic mass of 140.02219 Da.[5][6] Upon reaction with a cysteine residue, it imparts a specific mass addition that can be readily detected by mass spectrometry.
The N-carbamoyl group's electronic properties are critical to its performance. The carbamoyl moiety can influence the electrophilicity of the maleimide double bond and the rate of the subsequent stabilizing hydrolysis. While direct comparative kinetic data for NCM is not abundant in the literature, we can infer its behavior based on established principles of physical organic chemistry. The amide within the carbamoyl group can exhibit resonance, potentially influencing the electron-withdrawing nature of the substituent.
Comparative Analysis: NCM vs. Iodoacetamide
A critical evaluation of NCM necessitates a comparison with a widely used, mechanistically distinct cysteine labeling reagent: iodoacetamide (IAM).
| Feature | This compound (NCM) | Iodoacetamide (IAM) |
| Reaction Mechanism | Michael Addition | SN2 Nucleophilic Substitution[7] |
| Reaction Rate | Generally fast with thiols.[3] | Slower reaction kinetics compared to maleimides.[1] |
| Specificity | Highly selective for thiols at neutral pH.[1] | Can exhibit off-target reactivity with other nucleophilic residues (e.g., Lys, His, Met) and the N-terminus, especially at higher pH and concentrations.[8][9] |
| Adduct Stability | Susceptible to retro-Michael reaction until ring hydrolysis occurs.[2] | Forms a stable, irreversible thioether bond.[10] |
| Mass Shift (Monoisotopic) | +140.02219 Da | +57.02146 Da (Carbamidomethylation) |
| Key MS/MS Consideration | Potential for neutral loss of isocyanic acid (HNCO) from the carbamoyl group. | Stable modification during CID fragmentation. |
| Potential Artifacts | Potential for hydrolysis of the maleimide ring prior to conjugation. Possible cyclization of N-terminal adducts. | Over-alkylation of multiple residues.[8] Cyclization of N-terminal carbamidomethyl-cysteine leading to a -17 Da mass shift (loss of NH₃).[11][] |
Mass Spectrometric Characterization of NCM-Labeled Proteins
A robust mass spectrometry workflow is essential for the confident identification of NCM-labeled peptides and the precise localization of the modification.
Expected Mass Shifts and Isotopic Signature
The reaction of NCM with a cysteine residue results in a covalent adduct with a precise mass increase.
-
Monoisotopic Mass of NCM: 140.02219 Da[6]
-
Mass of Adducted Cysteine Residue: Original Cysteine Residue Mass + 140.02219 Da
This distinct mass shift is the primary signature used to identify NCM-labeled peptides in a database search.
Tandem Mass Spectrometry (MS/MS) Fragmentation
The fragmentation pattern of NCM-labeled peptides under Collision-Induced Dissociation (CID) is predicted to be influenced by the carbamoyl moiety. While the peptide backbone will fragment to produce the characteristic b- and y-ions, the NCM adduct itself may undergo fragmentation. A potential characteristic fragmentation would be the neutral loss of isocyanic acid (HNCO, mass 43.00581 Da) from the carbamoyl group. This would result in a fragment ion with a mass corresponding to the maleimide-S-cysteine adduct. The observation of this specific neutral loss could serve as a diagnostic marker for NCM-labeled peptides.
Experimental Protocols
Protocol 1: this compound Labeling of Proteins for Mass Spectrometry
This protocol provides a general workflow for the labeling of proteins with NCM prior to proteomic analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, HEPES), pH 6.5-7.5
-
This compound (NCM)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)
-
Desalting columns
-
Urea
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Protein Reduction (Optional, for proteins with disulfide bonds):
-
If necessary, reduce disulfide bonds by incubating the protein sample with 5-10 mM DTT for 1 hour at 37°C or with TCEP at a 10-fold molar excess over cysteine residues for 1 hour at room temperature.
-
Crucial Step: Remove the reducing agent using a desalting column to prevent its reaction with NCM.
-
-
NCM Labeling:
-
Immediately after removing the reducing agent, add a 10 to 20-fold molar excess of freshly prepared NCM solution (dissolved in a compatible organic solvent like DMSO or DMF) to the protein sample.
-
Incubate the reaction for 2 hours at room temperature or 4°C to overnight, with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of a quenching reagent (e.g., L-cysteine) over NCM to consume any unreacted NCM. Incubate for 15 minutes.
-
-
Sample Preparation for Proteolysis:
-
Denature the labeled protein sample by adding urea to a final concentration of 8 M.
-
Perform a buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample on a high-resolution mass spectrometer.
-
Protocol 2: Mass Spectrometry Data Analysis
Database Search Parameters:
-
Enzyme: Trypsin
-
Missed Cleavages: Allow for up to 2 missed cleavages.
-
Fixed Modifications: Carbamidomethyl (C) if iodoacetamide was used for alkylation of non-labeled samples for comparison.
-
Variable Modifications:
-
Oxidation (M)
-
NCM adduct (C): +140.02219 Da
-
-
Peptide Mass Tolerance: 10 ppm
-
Fragment Mass Tolerance: 0.02 Da (for high-resolution fragment data)
Data Interpretation:
-
Manually inspect the MS/MS spectra of peptides identified with the NCM modification to confirm the presence of characteristic fragment ions and a logical series of b- and y-ions.
-
Be vigilant for a potential neutral loss of 43.00581 Da (HNCO) from the precursor ion or fragment ions containing the NCM adduct.
-
For N-terminal cysteine-containing peptides, search for a potential -17.02655 Da mass shift (loss of NH₃) resulting from cyclization, especially if samples were subjected to prolonged storage or harsh conditions.
Visualizations
Reaction Schemes and Workflows
Caption: Reaction pathway of this compound with a protein cysteine residue.
Caption: Experimental workflow for NCM labeling and mass spectrometry analysis.
Conclusion and Future Outlook
This compound is a promising reagent for the covalent modification of cysteine residues, offering a unique mass signature for mass spectrometry-based proteomics. Its performance is intrinsically linked to the chemical properties of the maleimide core and the N-carbamoyl substituent. While direct comparative studies are needed to fully elucidate its kinetic properties and adduct stability relative to other maleimides, the principles outlined in this guide provide a solid foundation for its application.
Future investigations should focus on quantifying the rate of NCM-cysteine adduct formation and the subsequent stabilizing hydrolysis. Furthermore, detailed fragmentation analysis of a library of NCM-labeled synthetic peptides will be invaluable for developing optimized data acquisition and analysis strategies. As the field of chemical proteomics continues to evolve, a deeper understanding of reagents like NCM will be instrumental in pushing the boundaries of our ability to explore the proteome.
References
- 1. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound, tech. 90% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 3345-50-4 | DAA34550 | Biosynth [biosynth.com]
- 6. PubChemLite - this compound (C5H4N2O3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. excli.de [excli.de]
- 9. researchgate.net [researchgate.net]
- 10. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(Methoxycarbonyl)maleimide | C6H5NO4 | CID 580610 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Site-Specificity of N-Carbamoylmaleimide Labeling
For researchers, scientists, and drug development professionals, the precise, covalent modification of biomolecules is a cornerstone of innovation. From creating antibody-drug conjugates (ADCs) that target cancer cells with pinpoint accuracy to developing novel diagnostic probes, the ability to attach a payload to a specific site on a protein is paramount.[1] The heterogeneity resulting from non-specific labeling can compromise the efficacy, safety, and pharmacokinetics of a biotherapeutic.[1][2]
Among the most reliable and widely adopted methods for site-specific modification is the conjugation of a maleimide-functionalized payload to a cysteine residue's thiol group.[3][4][5] This guide provides an in-depth technical comparison and a self-validating experimental framework for assessing the site-specificity of N-Carbamoylmaleimide (NCM), a next-generation maleimide reagent designed to overcome the stability limitations of its predecessors.
The Chemistry of Cysteine-Maleimide Conjugation: A Tale of Stability
The foundation of maleimide chemistry is the Michael addition reaction, where the nucleophilic thiol of a cysteine residue attacks an electron-deficient carbon-carbon double bond in the maleimide ring.[6][7] This reaction is highly chemoselective for thiols, especially within the optimal pH range of 6.5-7.5, proceeding approximately 1,000 times faster than its reaction with amines at a neutral pH.[6][7]
Caption: The core Michael addition reaction between a protein's cysteine thiol and a maleimide reagent.
However, the classic thiosuccinimide linkage formed with traditional N-alkyl or N-aryl maleimides is not as robust as once believed. It is susceptible to a reverse Michael reaction, which can lead to deconjugation and payload transfer to other thiol-containing molecules in vivo, such as serum albumin.[7][8] Furthermore, the maleimide ring itself is prone to hydrolysis, especially at a pH above 7.5, rendering it inactive before it can even react with the target thiol.[6][9]
N-Carbamoylmaleimides are engineered to address this instability. The key difference lies in the post-conjugation fate of the succinimide ring. The carbamoyl group is designed to facilitate a rapid and irreversible hydrolysis of the thiosuccinimide ring after the initial thioether bond is formed. This ring-opening yields a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction, thus "locking" the payload in place.[8][10]
| Feature | Traditional Maleimides (e.g., N-alkyl) | This compound (NCM) | Rationale & Significance |
| Reaction Mechanism | Michael Addition | Michael Addition | Both reagents utilize the same highly selective initial reaction with cysteine thiols.[6] |
| Conjugate Stability | Potentially reversible (via retro-Michael) | Permanent (post-hydrolysis) | NCM forms a more stable final product, reducing in-vivo payload loss and off-target effects.[8][10] |
| Key Side Reaction | Pre-conjugation hydrolysis of maleimide ring | Post-conjugation hydrolysis of succinimide ring | NCM's hydrolysis is a desired, stabilizing event, whereas for traditional maleimides, it's a deactivating side reaction.[6][8] |
| End Product | Thiosuccinimide Linkage | Succinamic Acid Thioether | The ring-opened structure of the NCM conjugate prevents the deconjugation pathway.[9] |
A Self-Validating Workflow for Site-Specificity Analysis
To rigorously validate the site-specificity of NCM labeling, a multi-tiered analytical approach is required. No single experiment can provide a complete picture. This workflow is designed to be self-validating, where the results from each level of analysis corroborate and build upon the last.
Caption: A multi-level workflow for comprehensive validation of NCM bioconjugation.
Level 1: Intact Mass Analysis – Confirming the Conjugation
The first step is to confirm that the NCM-payload has successfully conjugated to the target protein. Intact mass analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this.[2][11]
Causality: By measuring the precise molecular weight of the protein before and after the labeling reaction, we can verify the addition of the payload. For molecules like antibodies, this analysis also reveals the distribution of drug-to-antibody ratio (DAR) species—molecules with zero, one, two, or more payloads attached.[11][12]
Experimental Protocol: Intact Mass LC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the unlabeled protein (control) and the NCM-labeled protein in a suitable buffer (e.g., PBS).
-
For antibodies, deglycosylation (e.g., using PNGase F) is often performed to reduce mass heterogeneity and simplify the resulting spectrum.
-
Desalt the samples using a C4 ZipTip or a similar reversed-phase cleanup method to remove buffer components that interfere with MS analysis. Elute in a solution of 50% acetonitrile, 0.1% formic acid.
-
-
LC-MS Analysis:
-
LC System: Use a UPLC/HPLC system with a reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a shallow gradient from ~20% to 80% B over 15-20 minutes to elute the protein.
-
MS System: Couple the LC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Mode: Acquire data in positive ion mode across a mass range appropriate for the charged states of the protein (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum (which shows a distribution of charge states) to obtain the zero-charge mass of the protein species.
-
Compare the mass of the unlabeled protein to the masses observed in the labeled sample. The mass difference should equal the mass of the NCM-payload.
-
Expected Data Output
| Species | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Relative Abundance (%) |
| Unlabeled Protein | 150,000.0 | 150,000.5 | N/A | 5% |
| DAR1 | 151,200.0 | 151,200.8 | +1200.3 | 85% |
| DAR2 | 152,400.0 | 152,401.2 | +2400.7 | 10% |
This level of analysis confirms that conjugation occurred but not where .
Level 2: Peptide Mapping – Pinpointing the Site of Modification
This is the definitive experiment for validating site-specificity. By digesting the protein into smaller peptides and analyzing them by tandem mass spectrometry (LC-MS/MS), we can identify the exact amino acid residue that has been modified.[13][14][15]
Causality: A protease like trypsin cleaves proteins at specific sites (after lysine and arginine residues), creating a predictable set of peptides.[14] The peptide containing the NCM-labeled cysteine will exhibit a specific mass increase. By isolating this peptide in the mass spectrometer and fragmenting it (MS/MS), we can "read" the amino acid sequence and pinpoint the modification site based on the fragmentation pattern.[13][16]
Experimental Protocol: LC-MS/MS Peptide Mapping
-
Protein Digestion:
-
Take 100 µg of the NCM-conjugated protein.
-
Denaturation: Denature the protein in a buffer containing 6 M Guanidine HCl or 8 M Urea.
-
Alkylation: Cap any remaining free (unlabeled) cysteine residues with an alkylating agent like iodoacetamide (IAM) to prevent disulfide scrambling. This is a critical step to ensure that only the NCM-labeled sites are differentiated.
-
Buffer Exchange: Remove the denaturant by dialysis or buffer exchange into a digestion-friendly buffer (e.g., 50 mM ammonium bicarbonate).
-
Digestion: Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
LC System: Use a UPLC/HPLC system with a C18 reversed-phase column suitable for peptides.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a gradient from ~2% to 40% B over 60-90 minutes.
-
MS System: Use a high-resolution tandem mass spectrometer (e.g., Q-Exactive, Orbitrap, or TIMS-TOF).
-
Acquisition Mode: Employ a data-dependent acquisition (DDA) method. The MS scans for precursor ions, and the most intense ions are sequentially isolated and fragmented to generate MS/MS spectra.[13]
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against the known sequence of the target protein.
-
Specify the mass of the NCM-payload-adduct (after hydrolysis) and the IAM adduct as variable modifications on cysteine residues.
-
The software will identify peptides and confidently assign the location of the modifications. Calculate sequence coverage to ensure the entire protein was adequately analyzed.[15]
-
Expected Data Output
| Peptide Sequence | Modification | Observed Mass (Da) | Expected Mass (Da) | MS/MS Confirmed |
| T1-V...K | Unmodified | 2145.10 | 2145.09 | Yes |
| T2-A...C ...R | NCM-Payload | 3567.85 | 3567.84 | Yes |
| T2-A...C ...R | Unmodified | 2367.75 | 2367.74 | Yes |
| T3-L...C ...K | IAM | 2890.40 | 2890.39 | Yes |
This analysis provides definitive proof of the labeling location. By comparing the ion intensities of the modified vs. unmodified versions of peptide T2, you can quantify the efficiency of labeling at that specific site.[17]
Level 3: Biophysical Characterization – Assessing Homogeneity and Integrity
The final validation step ensures that the site-specific labeling has not negatively impacted the overall quality of the biomolecule. Techniques like chromatography are essential for assessing the homogeneity of the final product.[1][18]
Causality: The addition of a (typically hydrophobic) payload can alter the protein's surface properties or induce aggregation. These changes can be detected by methods that separate molecules based on hydrophobicity or size.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for separating ADC species with different DARs.[12] A well-defined, sharp peak for the target DAR species indicates a homogeneous product, while multiple or broad peaks may suggest non-specific labeling or product instability.
-
Size Exclusion Chromatography (SEC): SEC is used to detect the presence of high molecular weight species (aggregates) or low molecular weight species (fragments).[18] The SEC profile of the NCM-conjugate should be comparable to the unlabeled protein, demonstrating that the conjugation process did not induce aggregation or degradation.
These methods confirm the overall quality and consistency of the conjugate, which are critical attributes for any therapeutic or diagnostic agent.[1]
By systematically applying this three-level validation strategy, researchers can move forward with confidence, knowing not only that their protein is labeled, but that it is labeled at the correct site, with high efficiency, and without compromising its structural integrity.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. waters.com [waters.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
A Senior Application Scientist's Guide to the Comparative Stability of Thioether Bonds from Different Maleimides
For researchers and drug development professionals, the covalent linkage's stability is not merely a technical detail—it is the linchpin determining a bioconjugate's therapeutic efficacy, safety, and reliability. The maleimide-thiol reaction, a cornerstone of bioconjugation, offers high selectivity and efficiency.[1][2] However, the resulting thiosuccinimide linkage harbors an inherent instability that can compromise the integrity of high-value molecules like antibody-drug conjugates (ADCs).[3][4][5]
This guide provides an in-depth comparison of thioether bond stability derived from various maleimide platforms. We will dissect the underlying chemical principles, compare next-generation maleimides to the traditional N-alkyl standard, and provide robust, field-tested protocols for you to validate these claims in your own laboratory.
The Central Challenge: The Reversibility of a "Covalent" Bond
The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a thioether bond within a thiosuccinimide ring.[2][6] While efficient, this bond is not truly permanent. It exists in a dynamic equilibrium, susceptible to a retro-Michael reaction that reverts the bond, releasing the original maleimide.[6][7]
In the complex milieu of the bloodstream, this reversibility becomes a critical liability. Endogenous thiols, most notably glutathione (GSH) and albumin, are present in high concentrations and can attack the regenerated maleimide, leading to a "thiol exchange" where the therapeutic payload is prematurely cleaved from its delivery vehicle.[3][8][9][10] This deconjugation can drastically reduce efficacy and lead to off-target toxicity.[9][11]
Fortunately, two primary pathways can mitigate this instability:
-
Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a succinamic acid derivative. This ring-opened structure is stable and resistant to the retro-Michael reaction, effectively "locking" the conjugate.[8][11][12][13]
-
Chemical Modification: Next-generation maleimides (NGMs) have been engineered to accelerate hydrolysis or create fundamentally more stable structures upon conjugation.[4][14]
The interplay between these pathways is visualized below.
Caption: The competing fates of a maleimide-thiol adduct.
A Comparative Analysis of Maleimide Technologies
The choice of maleimide has profound implications for conjugate stability. We will compare three major classes: traditional N-Alkyl Maleimides and two next-generation platforms designed for enhanced stability.
| Maleimide Technology | Linkage Type | Relative Stability | Key Stability Feature |
| Traditional N-Alkyl Maleimide | Thiosuccinimide | Moderate | Prone to retro-Michael reaction and thiol exchange. The rate of stabilizing hydrolysis is often too slow to prevent deconjugation in vivo.[3][11][15] |
| N-Aryl Maleimide | Thiosuccinimide | High | The electron-withdrawing aryl group significantly accelerates the hydrolysis of the thiosuccinimide ring, rapidly forming a stable, ring-opened structure that prevents the retro-Michael reaction.[4][11][15] |
| Dibromomaleimide (DBM) | Disulfide Re-bridging | Very High | Reacts with two thiols from a reduced disulfide bond, forming a stable, cyclic structure that re-bridges the original bond and is resistant to deconjugation.[4] |
| Thiazine-Forming (N-Terminal Cys) | Thiazine Ring | Very High | When conjugated to an N-terminal cysteine, the adduct can undergo a spontaneous intramolecular rearrangement to form a highly stable six-membered thiazine ring.[16][17][18] |
Experimental Design for Head-to-Head Stability Comparison
To provide a framework for objective comparison, we present a standardized workflow to assess the stability of conjugates derived from different maleimides. This workflow is designed to be a self-validating system.
Caption: Experimental workflow for assessing bioconjugate stability.
Protocol 1: Bioconjugate Synthesis
This protocol details the conjugation of a thiol-containing payload to a model protein (e.g., an antibody with engineered cysteines or reduced native disulfides).
Materials:
-
Antibody/Protein solution (e.g., 5 mg/mL in PBS, pH 7.2)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Maleimide Reagents: N-Alkyl, N-Aryl, and Dibromomaleimide payloads (10 mM stocks in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Reagent: N-acetylcysteine (100 mM in water)
-
Purification: Size-Exclusion Chromatography (SEC) column or centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)
Methodology:
-
Reduction (if necessary): To a calculated volume of antibody solution, add TCEP to a final concentration of 1 mM. Incubate at 37°C for 60 minutes.
-
Scientist's Note: TCEP is a non-thiol reducing agent, so excess does not need to be removed before adding the maleimide, simplifying the workflow.[1] If using DTT, it must be removed completely to prevent it from reacting with the maleimide.
-
-
Conjugation: Add the maleimide-payload stock solution to the reduced antibody. Use a 5-fold molar excess of N-Alkyl or N-Aryl maleimide per thiol, or a 1.5-fold molar excess of Dibromomaleimide per disulfide bond.
-
Incubate at room temperature (20-25°C) for 1-2 hours, protected from light.
-
Quenching: Add N-acetylcysteine to a final concentration of 2 mM to quench any unreacted maleimide. Incubate for 15 minutes.
-
Purification: Remove excess payload and reagents by SEC or repeated buffer exchange using centrifugal filters into PBS, pH 7.4.
-
Characterization: Confirm conjugation and determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
Protocol 2: Assessment of Conjugate Stability in Plasma
This protocol uses an LC-MS-based method to quantify the amount of intact conjugate remaining over time when incubated in a physiologically relevant matrix.
Materials:
-
Purified Bioconjugates (from Protocol 1)
-
Pooled Human Plasma (citrate-anticoagulated)
-
PBS, pH 7.4
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable column for protein analysis.
Methodology:
-
Preparation: Dilute each purified bioconjugate into human plasma to a final concentration of 0.1 mg/mL. Prepare a sufficient volume for all time points.
-
T=0 Sample: Immediately after mixing, withdraw the first aliquot (T=0), and store it at -80°C to halt any degradation.
-
Incubation: Incubate the remaining plasma samples in a sealed container at 37°C.[8]
-
Time-Point Sampling: At specified intervals (e.g., 4, 24, 48, 96 hours), withdraw aliquots and immediately freeze them at -80°C.[8]
-
LC-MS Analysis: Thaw all samples simultaneously. Inject an equal amount of each sample onto the LC-MS system.
-
Data Analysis:
-
Deconvolute the mass spectra for each time point to obtain the zero-charge mass profiles.[8]
-
Identify the peak corresponding to the intact, conjugated antibody.
-
Calculate the area of this peak for each time point.
-
Normalize the data by expressing the intact conjugate peak area at each time point as a percentage of the peak area at T=0.
-
Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate a half-life.[8]
-
Quantitative Data Summary & Interpretation
The following table presents representative data that could be obtained from the described stability study, illustrating the performance differences between maleimide platforms.
| Maleimide Platform | % Intact Conjugate (96h in Plasma) | Calculated Half-Life (t½) in Plasma | Interpretation |
| N-Alkyl Maleimide | ~45-60% | ~60 hours[15] | Significant deconjugation occurs due to the slow rate of stabilizing hydrolysis relative to the retro-Michael reaction. Unsuitable for many in-vivo applications requiring long circulation times. |
| N-Aryl Maleimide | >85% | >150 hours | The rapid, self-hydrolyzing nature of the succinimide ring quickly forms a stable product, drastically reducing susceptibility to thiol exchange.[15] |
| Dibromomaleimide | >95% | >200 hours | The re-bridged covalent structure is exceptionally stable, showing minimal degradation and making it ideal for applications where structural integrity and payload retention are paramount. |
Conclusion: Selecting the Right Tool for the Job
While traditional N-alkyl maleimides are effective for many applications, their inherent instability in physiological conditions necessitates the use of next-generation platforms for the development of robust in-vivo therapeutics.
-
N-Aryl Maleimides offer a straightforward and highly effective solution for stabilizing conjugates through accelerated hydrolysis. They are an excellent choice for upgrading existing protocols that rely on standard maleimide chemistry.
-
Bridging Maleimides (DBM) provide the highest level of stability by fundamentally reinforcing the protein's structure. They are the premier choice for site-selective modification of disulfide bonds in antibodies for ADC development.
By understanding the chemical drivers of instability and employing these advanced reagents and validation protocols, researchers can build more stable, effective, and reliable bioconjugates, accelerating the path from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to N-Carbamoylmaleimide in Comparative Proteomics Workflows
In the dynamic field of proteomics, the precise quantification of protein expression levels between different biological samples is paramount. This guide provides an in-depth technical comparison of N-Carbamoylmaleimide (NCM) with other common cysteine-reactive compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application in comparative proteomics workflows. We will delve into the underlying chemistry, compare performance with established reagents, and provide detailed experimental protocols to ensure robust and reproducible results.
The Critical Role of Cysteine Alkylation in Proteomics
Before mass spectrometry (MS)-based analysis, proteins are typically digested into smaller peptides. A crucial step in this process is the reduction of disulfide bonds and the subsequent alkylation of the resulting free cysteine residues. This alkylation serves two primary purposes: it prevents the re-formation of disulfide bonds, which can interfere with analysis, and it introduces a fixed, known mass modification that is essential for accurate peptide identification and quantification[1].
The choice of alkylating agent can significantly impact the quality of proteomic data. Ideally, an alkylating agent should be highly specific for cysteine residues, react quickly and completely under typical sample preparation conditions, and introduce minimal side reactions with other amino acid residues.
This compound (NCM): A Closer Look
This compound (NCM) belongs to the maleimide family of compounds, which are well-known for their high reactivity towards sulfhydryl groups of cysteine residues[2][3]. The reaction proceeds via a Michael addition, forming a stable thioether bond[2][3].
Mechanism of Action: The Thiol-Michael Addition
The core of NCM's utility lies in its maleimide group. The double bond within the maleimide ring is electron-deficient, making it an excellent Michael acceptor. The nucleophilic thiol group of a cysteine residue readily attacks this double bond, leading to the formation of a stable covalent bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5[2].
Caption: NCM reacts with cysteine via Michael addition.
Comparative Analysis: NCM vs. Iodoacetamide (IAA) and N-Ethylmaleimide (NEM)
The most commonly used alkylating agents in proteomics are iodoacetamide (IAA) and N-Ethylmaleimide (NEM). Understanding the advantages and disadvantages of each is crucial for selecting the appropriate reagent for a given experiment.
| Feature | This compound (NCM) | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution | Michael Addition |
| Reaction pH | Optimal at 6.5-7.5 | Broad range, often 7.5-8.5 | Optimal at 6.5-7.5[2] |
| Specificity | High for Cysteine | Prone to side reactions with Met, Lys, His, and N-terminus[4][5][6] | High for Cysteine, but can react with amines at higher pH[2][7] |
| Reaction Speed | Rapid | Generally slower than maleimides | Rapid[7] |
| Mass Modification | +100.0218 Da | +57.02146 Da (Carbamidomethyl) | +125.04768 Da |
Key Performance Differences:
-
Specificity: NCM and NEM generally exhibit higher specificity for cysteine residues compared to IAA, especially under controlled pH conditions[2][7]. IAA is known to cause a higher incidence of off-target modifications, particularly the alkylation of methionine, which can complicate data analysis[5][6]. Studies have shown that N-EM can lead to a significant number of side reactions, especially with amino groups at the peptide N-terminus and the side chain of lysine[4].
-
Reaction Kinetics: Maleimide-based reagents like NCM and NEM typically react faster with thiols than haloacetamide-based reagents like IAA[3][7]. This can be advantageous in high-throughput workflows where shorter incubation times are desirable.
-
pH Dependence: The reactivity of maleimides is highly dependent on pH. At pH values above 7.5, the reactivity with amines increases, potentially leading to non-specific labeling of lysine residues and the N-terminus[2][3]. IAA, while also pH-dependent, is often used at a slightly higher pH (around 8.0) to ensure complete alkylation.
-
Isotope Labeling: Both NEM and IAA have been successfully used in stable isotope labeling strategies for quantitative proteomics[8][9][10]. For instance, deuterated versions of NEM (d5-NEM) and 13C-labeled iodoacetanilide (a derivative of IAA) have been employed for relative quantification[8][9][10]. Similar strategies can be envisioned and developed for NCM.
Experimental Workflows: A Step-by-Step Guide
The following protocols provide a framework for incorporating NCM into a standard bottom-up proteomics workflow.
In-Solution Protein Digestion and Alkylation
This protocol is suitable for purified protein samples or simple protein mixtures.
Caption: Standard in-solution proteomics workflow.
Protocol:
-
Protein Solubilization and Denaturation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction: Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Add NCM to a final concentration of 25 mM. It is crucial to perform this step in the dark to prevent light-induced degradation of the reagent. Incubate at room temperature for 30 minutes.
-
Quenching: Quench the excess NCM by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In-Gel Protein Digestion and Alkylation
This protocol is used for proteins that have been separated by gel electrophoresis.
Protocol:
-
Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the gel pieces are colorless.
-
Reduction: Reduce the proteins by incubating the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 1 hour.
-
Alkylation: Remove the DTT solution and add 55 mM NCM in 50 mM ammonium bicarbonate. Incubate in the dark at room temperature for 45 minutes.
-
Washing: Wash the gel pieces with 50 mM ammonium bicarbonate and then with 100% ACN. Dry the gel pieces in a vacuum centrifuge.
-
Digestion: Rehydrate the gel pieces in a trypsin solution (e.g., 10 ng/µL in 50 mM ammonium bicarbonate) on ice for 30 minutes. Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces by sequential incubations with solutions of increasing ACN concentration (e.g., 50% ACN/5% formic acid, followed by 100% ACN).
-
Sample Cleanup and Analysis: Pool the extracts, dry them in a vacuum centrifuge, and resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
Conclusion: Making an Informed Choice
The selection of an appropriate cysteine alkylating agent is a critical decision in any proteomics experiment. While iodoacetamide remains a widely used reagent, its known off-target reactivity can compromise data quality. This compound, with its high specificity for cysteine residues and rapid reaction kinetics, presents a compelling alternative. By carefully controlling the reaction conditions, particularly pH, researchers can leverage the advantages of NCM to achieve more accurate and reliable protein quantification. As with any method, optimization of alkylation conditions for specific sample types and experimental goals is highly recommended to ensure the best possible outcomes in comparative proteomics workflows.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 3. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative proteome analysis using D-labeled N-ethylmaleimide and 13C-labeled iodoacetanilide by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating N-Carbamoylmaleimide Conjugate Activity: A Comparative Approach
In the landscape of targeted covalent inhibitors, N-Carbamoylmaleimides (NCMs) have emerged as a noteworthy class of electrophilic warheads designed to react with cysteine residues on target proteins. Their unique electronic properties, influenced by the carbamoyl group, differentiate them from traditional maleimides and other cysteine-reactive moieties. This distinction necessitates a rigorous and tailored approach to the validation of their biological activity. This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a suite of functional assays to comprehensively characterize NCM conjugate activity, ensuring scientific integrity and building a robust data package for candidate progression.
The N-Carbamoylmaleimide Warhead: Understanding the "Why"
Unlike conventional N-alkyl or N-aryl maleimides, the N-carbamoyl group modulates the reactivity of the maleimide ring. This can potentially offer a more desirable balance of cysteine reactivity and stability of the resulting thioether bond, mitigating some of the liabilities associated with traditional maleimides, such as rapid hydrolysis or off-target reactions. However, this also underscores the importance of empirical validation, as theoretical advantages must be substantiated with robust experimental data. The assays outlined below are designed to systematically confirm covalent modification, verify target engagement in a cellular context, quantify inhibitory potency, and assess downstream functional consequences.
A Multi-tiered Approach to Validation
A comprehensive validation strategy for NCM conjugates should not rely on a single assay. Instead, a tiered approach, moving from direct biochemical confirmation to complex cellular and proteomic analyses, provides the most complete picture of a conjugate's activity and selectivity.
Caption: Tiered validation workflow for NCM conjugates.
Tier 1: Foundational Biochemical Characterization
The initial validation steps focus on confirming the fundamental properties of the NCM conjugate: covalent bond formation and in vitro potency.
Absolute Confirmation of Covalent Adduct Formation: Mass Spectrometry
Mass spectrometry (MS) is the gold standard for unequivocally demonstrating covalent modification.[1] It provides direct evidence of the mass increase corresponding to the addition of the NCM conjugate to the target protein.
-
Intact Protein Mass Analysis: This is the first-pass experiment. An increase in the protein's molecular weight equivalent to the mass of the NCM conjugate confirms that a covalent interaction has occurred. This method is crucial for ruling out non-covalent binding and for assessing the stoichiometry of the reaction.[2]
-
Peptide Mapping (LC-MS/MS): To pinpoint the exact site of modification, the protein-conjugate complex is digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (LC-MS/MS).[2][3] This powerful technique identifies the specific cysteine residue that has been modified by the NCM warhead.
Table 1: Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Key Considerations | Alternative Warhead Comparison |
| Intact Protein MS | Confirms covalent binding, determines stoichiometry. | Requires purified protein, may not be suitable for very large proteins. | Applicable to all covalent warheads. The expected mass shift will differ based on the warhead's molecular weight. |
| Peptide Mapping (LC-MS/MS) | Identifies the specific amino acid modification site. | Requires proteolytic digestion and can be complex to analyze. | Essential for all warheads to confirm on-target modification. Fragmentation patterns may differ slightly. |
Quantifying Biochemical Potency: FP and HTRF Assays
Once covalent modification is confirmed, the next step is to quantify the conjugate's ability to inhibit the target's biochemical function. Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) are robust, high-throughput methods well-suited for this purpose, particularly for targets involved in protein-protein interactions (PPIs).
-
Fluorescence Polarization (FP): This technique measures changes in the tumbling rate of a fluorescently labeled probe (tracer) upon binding to a protein.[4][5][6] In a competitive FP assay, the NCM conjugate displaces the tracer, leading to a decrease in polarization. This allows for the determination of the inhibitor's IC50.
-
Homogeneous Time-Resolved Fluorescence (HTRF): HTRF is a FRET-based technology that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.[7][8] For PPIs, one protein is labeled with the donor and the other with the acceptor. The NCM conjugate disrupts this interaction, leading to a decrease in the HTRF signal.
Table 2: Comparison of Biochemical Potency Assays
| Assay | Principle | Advantages | Considerations for NCM Conjugates |
| Fluorescence Polarization (FP) | Measures changes in molecular rotation of a fluorescent probe.[9] | Homogeneous, high-throughput, sensitive.[10] | Requires a suitable fluorescent tracer. Pre-incubation time with the NCM conjugate is critical to allow for covalent bond formation. |
| Homogeneous Time-Resolved Fluorescence (HTRF) | Time-resolved fluorescence resonance energy transfer (TR-FRET).[7] | High signal-to-noise, robust against compound interference.[11] | Requires labeling of interacting partners. The stability of the NCM adduct should be considered during the assay incubation period. |
Tier 2: Probing Cellular Activity and Selectivity
Demonstrating activity in a test tube is only the first step. The true test of an NCM conjugate lies in its ability to engage its target within the complex environment of a living cell and elicit a functional response.
Verifying Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for confirming that a compound binds to its intended target in a cellular context.[12][13] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Caption: Simplified workflow of a CETSA experiment.
A shift in the melting curve of the target protein in the presence of the NCM conjugate provides strong evidence of target engagement.[14] This is a critical experiment to bridge the gap between biochemical potency and cellular activity.
Table 3: Comparison of Target Engagement and Functional Assays
| Assay | Principle | Key Insights | Considerations for NCM Conjugates |
| CETSA | Ligand-induced thermal stabilization of the target protein.[12] | Confirms target engagement in intact cells.[8] | The covalent nature of the NCM-target interaction should lead to a significant and persistent thermal shift. |
| Reporter Gene Assay | Measures the activity of a reporter gene under the control of a specific signaling pathway.[15] | Quantifies the downstream functional consequences of target inhibition. | Provides a functional readout of the NCM conjugate's cellular efficacy. |
| Chemoproteomics (ABPP) | Uses chemical probes to assess the reactivity of cysteine residues across the proteome.[1][16] | Provides a global view of selectivity and identifies potential off-targets.[14] | Crucial for evaluating the specificity of the NCM warhead compared to other cysteine-reactive compounds.[16] |
Measuring Downstream Functional Effects: Reporter Gene Assays
For many targets, such as transcription factors or enzymes in signaling pathways, their inhibition leads to changes in gene expression. Reporter gene assays are an excellent way to quantify these downstream effects.[4] In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. Inhibition of the target by the NCM conjugate will lead to a measurable change in the reporter gene's expression.
Assessing Selectivity: Chemoproteomics
A critical aspect of developing any covalent inhibitor is understanding its selectivity profile. Chemoproteomics, particularly activity-based protein profiling (ABPP), is a powerful tool for this purpose.[1][16] In a competitive ABPP experiment, a cell lysate or intact cells are treated with the NCM conjugate before being incubated with a broad-spectrum cysteine-reactive probe. By quantifying which proteins show reduced labeling by the probe, one can identify the targets of the NCM conjugate across the proteome. This provides an unbiased assessment of selectivity and can reveal potential off-targets.[14]
Experimental Protocols
Mass Spectrometry: Peptide Mapping Protocol
-
Incubation: Incubate the purified target protein with a molar excess of the NCM conjugate to ensure complete labeling. Include a vehicle control (e.g., DMSO).
-
Removal of Excess Conjugate: Remove unbound NCM conjugate using a desalting column or buffer exchange.
-
Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate free cysteines (e.g., with iodoacetamide). The alkylation step is crucial to prevent disulfide scrambling and to differentiate between modified and unmodified cysteines.[2]
-
Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify peptides containing the NCM modification.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Plate cells and treat with the NCM conjugate at various concentrations or a vehicle control.
-
Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40-70°C).
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein remaining at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature induced by the NCM conjugate.[12]
Conclusion
Validating the activity of this compound conjugates requires a multi-faceted approach that goes beyond simple IC50 determination. By systematically confirming covalent adduct formation, verifying target engagement in a cellular context, quantifying functional inhibition, and assessing proteome-wide selectivity, researchers can build a comprehensive and robust data package. The comparative framework and experimental considerations outlined in this guide are intended to provide a solid foundation for the rigorous evaluation of this promising class of covalent inhibitors, ultimately enabling the confident selection of drug candidates with the highest potential for therapeutic success.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. drughunter.com [drughunter.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Carbamoylmaleimide
The Chemistry of Disposal: Understanding the Hazard
N-Carbamoylmaleimide belongs to the maleimide family, a class of compounds characterized by a reactive Michael acceptor. This electrophilic nature is what makes them invaluable for bioconjugation, particularly for reacting with sulfhydryl (thiol) groups on proteins and peptides.[2] However, this same reactivity is the primary source of its hazard profile. If not properly managed, the maleimide group can react with unintended biological molecules, posing risks to personnel and the environment.
Safety Data Sheets for analogous compounds, such as N-Methylmaleimide and N-Ethylmaleimide, consistently classify them as hazardous.[3][4][5] The primary risks associated with the maleimide functional group include:
Therefore, all waste streams containing this compound—including unused solid reagent, reaction solutions, and contaminated labware—must be treated as hazardous chemical waste.[1][6] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[1]
Hazard Profile Summary: Maleimide Analogs
| Hazard Classification | Description | Representative Sources |
| Acute Toxicity (Oral) | Harmful or Fatal if Swallowed | Fisher Scientific SDS[5], Sigma-Aldrich SDS[3] |
| Skin Corrosion/Irritation | Causes Severe Skin Burns | Fisher Scientific SDS[5], TCI SDS |
| Serious Eye Damage | Causes Serious Eye Damage | Fisher Scientific SDS[5], TCI SDS |
| Skin Sensitization | May Cause an Allergic Skin Reaction | Benchchem Guide[6], Sigma-Aldrich SDS[3] |
Pre-Disposal Protocol: Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, it is imperative to be outfitted with the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection : Chemical safety goggles or a full-face shield are mandatory.[7]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. For handling concentrated solutions or the pure solid, double-gloving is recommended.[7]
-
Body Protection : A full-length laboratory coat must be worn to prevent skin contact.[7]
-
Respiratory Protection : All handling and deactivation steps must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
The Core of Safe Disposal: Deactivation of the Maleimide Group
The cornerstone of safely disposing of this compound waste is the chemical deactivation, or "quenching," of its reactive maleimide group.[8] This is achieved by intentionally reacting it with a thiol-containing compound, converting it into a stable, less reactive thioether.[2] This procedure minimizes the risk of the waste reacting with other chemicals or biological entities.
Experimental Protocol for Deactivation:
This protocol should be performed in a designated hazardous waste container located within a chemical fume hood.
-
Prepare a Quenching Solution : Create a quenching solution of approximately 100 mM of a thiol-containing reagent. Common and effective choices include β-mercaptoethanol (BME) or dithiothreitol (DTT) dissolved in a suitable buffer like phosphate-buffered saline (PBS).[6][7]
-
Execute the Reaction : Add the this compound waste (whether a liquid solution or dissolved solid) to the quenching solution. To ensure a complete reaction, a significant molar excess (e.g., 10-fold) of the thiol reagent is recommended.[6][7]
-
Ensure Complete Incubation : Gently mix or swirl the waste container. Allow the reaction to proceed for a minimum of 2 hours at room temperature. This incubation period is crucial to ensure the complete deactivation of the maleimide group.[6]
-
Label the Deactivated Waste : The container should now be clearly labeled as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".[6]
Waste Segregation and Management Workflow
Proper segregation is a critical component of a safe and compliant laboratory waste management program.[1] Different forms of waste must be collected in separate, appropriate containers.
-
Deactivated Liquid Waste : Collect the quenched solution in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not fill containers beyond 80-90% capacity to allow for expansion.[1]
-
Contaminated Solid Waste : All consumables that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, absorbent paper) must be collected in a separate, designated, and sealed plastic bag or container labeled as "Hazardous Waste: this compound contaminated debris".[6]
-
Empty Containers : The original reagent container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate is considered hazardous and must be collected and added to the liquid hazardous waste stream for deactivation.[1][6] After the triple rinse and allowing it to air-dry in a fume hood, the container's label should be defaced, and it can then be disposed of in the regular laboratory trash or recycling.[6]
Regulatory Compliance and Final Disposal
The final stage of disposal involves adhering to institutional and national regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety.[5]
-
Storage : All hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and provide secondary containment to catch any potential leaks.[1] Incompatible waste streams must be segregated.
-
Collection : Do not allow hazardous waste to accumulate. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. You will be required to complete specific hazardous waste disposal forms as mandated by your institution and local regulations.[6][7]
-
Documentation : Maintain meticulous records of all hazardous waste generated and disposed of. This is a key requirement for regulatory compliance.
By adhering to this comprehensive disposal protocol—grounded in the principles of chemical deactivation, rigorous segregation, and regulatory compliance—you can ensure the safe and responsible management of this compound waste, protecting yourself, your colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Unseen Threat: A Practical Guide to Handling N-Carbamoylmaleimide
For the dedicated researcher, the promise of discovery often involves navigating the inherent risks of working with highly reactive chemical entities. N-Carbamoylmaleimide, a molecule of significant interest in bioconjugation and drug development, is one such compound that demands our utmost respect and diligence. Its utility is matched by its potential hazards, necessitating a comprehensive understanding of its safe handling, use, and disposal. This guide is engineered to provide you, our trusted colleague, with the essential, immediate safety and logistical information to confidently and safely incorporate this compound into your research.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation of dust particles, skin contact, and eye contact. The maleimide moiety is a reactive electrophile, readily forming covalent bonds with nucleophiles like thiols found in proteins. This reactivity is the basis of its utility in bioconjugation but also underlies its toxicity.
Core PPE Requirements
A multi-layered approach to PPE is non-negotiable when handling this compound.[3]
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. Given the potential for splashes during weighing and dissolution, a full face shield worn over safety goggles is strongly recommended.[3] |
| Hand Protection | Double gloving with nitrile gloves is a prudent starting point. However, it is crucial to consult glove manufacturers' chemical resistance guides for specific data on maleimides.[4][5][6][7] Breakthrough times can vary significantly between different glove materials and thicknesses.[4][8] Never wear compromised gloves; inspect them for any signs of degradation before and during use. |
| Body Protection | A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage. Do not wear clothing made of synthetic materials that can melt and adhere to the skin in case of a chemical splash.[9] |
| Respiratory Protection | All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][10] |
Operational Plan: From Receipt to Reaction
A meticulous and well-rehearsed workflow is paramount to minimizing exposure risks.
Receiving and Storage
-
Inspect Upon Receipt: Before accepting the package, visually inspect it for any signs of damage or leakage.
-
Designated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] The container should be tightly sealed.
-
Clear Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
Step-by-Step Handling and Use Protocol
This protocol is designed to be a self-validating system, with checks and balances at each stage.
-
Preparation is Key:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before bringing this compound into the hood. This includes spatulas, weigh boats, solvents, and waste containers.
-
Don all required PPE as outlined in the table above.
-
-
Weighing the Solid Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated, clean spatula and weigh boat.
-
To minimize dust generation, handle the solid gently. Avoid any actions that could create airborne particles.
-
-
Dissolution:
-
Add the solvent to the solid this compound slowly and carefully to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Reaction Setup:
-
Conduct all reactions within the fume hood.
-
Ensure all glassware is clean, dry, and free of any contaminants that could react with the maleimide.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.[11]
Deactivation of Reactive Maleimide Waste
To mitigate the reactivity of maleimide-containing waste, a deactivation step is highly recommended before disposal.[12] This involves reacting the maleimide with an excess of a thiol-containing compound.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: In a designated waste container, prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline). The concentration of the quenching agent should be in at least a 10-fold molar excess to the estimated amount of this compound waste.
-
Reaction: Carefully add the this compound waste to the quenching solution.
-
Incubation: Gently mix and allow the reaction to proceed for a minimum of 2 hours at room temperature to ensure complete deactivation of the maleimide group.[12]
Waste Segregation and Disposal
Proper segregation of waste streams is essential for safe and compliant disposal.[11][13]
| Waste Type | Collection and Labeling | Disposal Route |
| Deactivated Liquid Waste | Collect in a clearly labeled, sealed, and chemically compatible container. Label as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".[12] | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. |
| Contaminated Solid Waste | Collect all contaminated consumables (e.g., pipette tips, gloves, weigh boats) in a designated, sealed plastic bag or container. Label as "Hazardous Waste: this compound contaminated debris".[12] | Arrange for pickup by your institution's EHS department. |
| Empty Containers | Triple-rinse the original container with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect the first rinsate as hazardous liquid waste. After air-drying, deface the label and dispose of the container according to your institution's guidelines.[11] | Follow institutional guidelines for chemically contaminated glass or plastic. |
Visualizing the Workflow: A Commitment to Clarity
To further enhance understanding and adherence to these protocols, the following diagrams illustrate the key decision-making processes.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
By internalizing and rigorously applying these procedures, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. The responsible handling of reactive chemicals like this compound is a testament to our commitment to scientific excellence and ethical research practices.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
